3-Methyl-4-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAWSMUOLFSNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168372 | |
| Record name | 3-Picoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-53-1 | |
| Record name | 3-Methyl-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Picoline, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Picoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-4-nitropyridine
CAS Number: 1678-53-1
This technical guide provides a comprehensive overview of 3-Methyl-4-nitropyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1678-53-1 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Deliquescent crystals | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa (Computed) | Data available in IUPAC Digitized pKa Dataset | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While complete experimental spectra are not widely published, data for the closely related N-oxide and parent compounds are available for comparison.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectrum Type | Data for this compound | Data for this compound N-oxide |
| ¹H NMR | No experimental data found. | Available |
| ¹³C NMR | No experimental data found. | Available |
| Mass Spectrum | No experimental data found. | Available |
| IR Spectrum | No experimental data found. | Available |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 3-methylpyridine (3-picoline). The first step involves the N-oxidation of 3-methylpyridine, followed by nitration to yield this compound N-oxide. The final step is the deoxygenation of the N-oxide to afford the target compound.
Experimental Protocol: Synthesis of this compound N-oxide
This protocol is adapted from established procedures for the synthesis of pyridine N-oxides.[3]
Step 1: N-Oxidation of 3-Methylpyridine
-
To a solution of 3-methylpyridine in glacial acetic acid, add 30% hydrogen peroxide.
-
Heat the mixture at 70-80°C for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methylpyridine N-oxide.
-
Purify the product by distillation or recrystallization.
Step 2: Nitration of 3-Methylpyridine N-oxide
-
Add 3-methylpyridine N-oxide to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5°C).
-
Slowly warm the mixture to room temperature and then heat to around 100°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the solid, wash with water, and dry to obtain this compound N-oxide.
Experimental Protocol: Deoxygenation of this compound N-oxide
This protocol is a general method for the deoxygenation of pyridine N-oxides.[4][5]
-
Dissolve this compound N-oxide in a suitable solvent (e.g., acetonitrile).
-
Add a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).
-
Add a reducing agent, such as triethylamine, which also acts as a base.
-
Heat the mixture under reflux or using microwave irradiation until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly as a precursor to 4-amino-3-methylpyridine derivatives. These derivatives are key scaffolds for inhibitors of important protein kinases such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK-3).[6]
Role in the Synthesis of JAK2 and GSK-3 Inhibitors
The nitro group of this compound can be readily reduced to an amino group, yielding 4-amino-3-methylpyridine. This amine serves as a crucial building block for constructing more complex molecules that can selectively bind to the ATP-binding site of kinases like JAK2 and GSK-3.
-
JAK2 Inhibitors: The JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Inhibitors of JAK2 are therefore important therapeutic agents. The 4-amino-3-methylpyridine core can be elaborated with other functionalities to create potent and selective JAK2 inhibitors.
-
GSK-3 Inhibitors: GSK-3 is a key enzyme in numerous cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[7][8][9] The 4-amino-3-methylpyridine scaffold is a common feature in many reported GSK-3 inhibitors.
Synthetic Workflow: From this compound to a Kinase Inhibitor Scaffold
The following diagram illustrates a general synthetic workflow for the conversion of this compound into a core scaffold used in the development of JAK2 and GSK-3 inhibitors.
Caption: Synthetic workflow from 3-methylpyridine to a kinase inhibitor scaffold.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Table 3: GHS Hazard Statements for this compound
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a synthetically versatile intermediate with significant applications in the field of drug discovery, particularly in the development of kinase inhibitors. This guide provides essential technical information to aid researchers in its synthesis, characterization, and application. Further research into its experimental properties and the development of more direct synthetic routes will enhance its utility in medicinal chemistry.
References
- 1. This compound | C6H6N2O2 | CID 818233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 5. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 6. This compound|Research Chemical & Intermediate [benchchem.com]
- 7. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]
Synthesis of 3-Methyl-4-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of 3-Methyl-4-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a well-established two-step process, commencing with the nitration of 3-methylpyridine-1-oxide to yield this compound-N-oxide, followed by a deoxygenation step to afford the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication.
I. Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence starting from 3-methylpyridine. The initial step involves the oxidation of 3-methylpyridine to its N-oxide, followed by nitration. The subsequent and final step is the deoxygenation of the N-oxide intermediate.
Caption: Overall synthetic pathway for this compound.
II. Step 1: Synthesis of this compound-N-oxide
The first key step is the nitration of 3-methylpyridine-1-oxide. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.[1]
Experimental Protocol:
A detailed procedure for the nitration of 3-methylpyridine-1-oxide is provided by Organic Syntheses.[1]
-
Preparation of 3-Methylpyridine-1-oxide: To a mixture of 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine, 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide is added with shaking. The mixture is heated in an oil bath for 24 hours at an internal temperature of 70 ± 5°C. The excess acetic acid and water are removed under reduced pressure. The residue is made strongly alkaline with a 40% aqueous sodium hydroxide solution and extracted with chloroform. The chloroform extracts are dried and the solvent is evaporated. The product is distilled under vacuum to yield 175-180 g (73-77%) of 3-methylpyridine-1-oxide.[1]
-
Nitration: In a 3-L round-bottomed flask immersed in an ice-salt bath, 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide is added to 630 mL of cold (0–5°C) sulfuric acid (sp. gr. 1.84). The mixture is cooled to about 10°C, and 495 mL of fuming yellow nitric acid (sp. gr. 1.50) is added in 50-mL portions with shaking.[1]
-
An efficient spiral condenser is attached, and the flask is placed in an oil bath. The temperature is slowly raised to 95–100°C over 25–30 minutes. A spontaneous and vigorous reaction will commence, which must be controlled with an ice-water bath.[1]
-
After the vigorous reaction subsides, the ice-water bath is removed, and the reaction is allowed to proceed for an additional 5–10 minutes. Heating is then continued at 100–105°C for 2 hours.[1]
-
Work-up and Purification: The reaction mixture is cooled to 10°C and poured onto 2 kg of crushed ice. 1.36 kg of sodium carbonate monohydrate is added in small portions with stirring, causing the separation of a yellow crystalline product. The mixture is allowed to stand for 3 hours.[1]
-
The yellow solid is collected by suction filtration, washed thoroughly with water, and dried. The solid is then extracted with boiling chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.[1]
-
The residue is dissolved in boiling acetone, concentrated, and cooled to 5°C for 6–8 hours to crystallize the product. The solid is filtered, washed with ether, and dried. The total yield of this compound-N-oxide is 178–187 g (70–73%).[1]
Quantitative Data for Step 1:
| Reagent/Parameter | Quantity | Moles | Notes |
| 3-Methylpyridine-1-oxide | 180 g | 1.65 | Starting material |
| Sulfuric Acid (conc.) | 630 mL | - | Solvent and catalyst |
| Fuming Nitric Acid | 495 mL | - | Nitrating agent |
| Reaction Temperature | 95-105°C | - | Vigorous reaction requires cooling |
| Reaction Time | ~2.5 hours | - | After initial vigorous reaction |
| Yield | 178-187 g | - | 70-73% |
III. Step 2: Synthesis of this compound
The final step is the deoxygenation of this compound-N-oxide to the target compound, this compound. A common and effective reagent for this transformation is phosphorus trichloride (PCl₃).
Experimental Protocol:
While a specific protocol for this compound-N-oxide deoxygenation is not available in the immediate search results, a general procedure for the deoxygenation of a similar compound, 4-nitropyridine-N-oxide, using PCl₃ in a continuous flow system has been described and can be adapted for a batch process.[2]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a solution of this compound-N-oxide in a suitable solvent such as chloroform or 1,2-dichloroethane is prepared.
-
Reagent Addition: Phosphorus trichloride (approximately 1.1 to 1.5 molar equivalents) is added dropwise to the solution at room temperature or while cooling in an ice bath to control the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., 50°C) for a period of time, typically ranging from 30 minutes to a few hours, until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled and then carefully poured into ice water. The mixture is then made alkaline by the addition of a base such as sodium carbonate or sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Quantitative Data for Step 2 (Estimated based on related procedures):
| Reagent/Parameter | Quantity (Molar Ratio) | Notes |
| This compound-N-oxide | 1 equivalent | Starting material |
| Phosphorus Trichloride (PCl₃) | 1.1 - 1.5 equivalents | Deoxygenating agent |
| Solvent | Chloroform or 1,2-Dichloroethane | - |
| Reaction Temperature | 0°C to 50°C | - |
| Reaction Time | 0.5 - 3 hours | Monitored for completion |
| Yield | High (typically >80%) | Expected based on similar reactions |
IV. Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
V. Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and can proceed vigorously. Proper temperature control and the use of a safety shield are essential. Fuming nitric acid and concentrated sulfuric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Phosphorus Trichloride: PCl₃ is a corrosive and moisture-sensitive liquid. It reacts violently with water. All manipulations should be carried out under anhydrous conditions and in a fume hood.
-
General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.
References
A Technical Guide to 3-Methyl-4-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-4-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of a nitro group and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, synthesis, and physicochemical properties of this compound. Furthermore, it delves into its emerging role as a scaffold for the development of potent and selective inhibitors of key signaling proteins, such as Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3), highlighting its potential in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure consists of a pyridine ring substituted with a methyl group at the 3-position and a nitro group at the 4-position.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Nitro-3-picoline |
| CAS Number | 1678-53-1 |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| SMILES | CC1=C(C=CN=C1)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3 |
Physicochemical and Spectroscopic Data
Table 2: Physical and Chemical Properties
| Property | This compound (Computed) | This compound N-oxide (Experimental) |
| Molecular Weight | 138.12 g/mol [1] | 154.12 g/mol [2] |
| Melting Point | Not available | 136-138 °C[2] |
| Boiling Point | Not available | Not available |
| Topological Polar Surface Area | 58.7 Ų[1] | Not available |
| Form | Not available | Powder, crystals, or chunks[2] |
Table 3: Spectroscopic Data (Predicted/Experimental)
| Spectroscopy | Data for this compound (Predicted) | Data for this compound N-oxide (Experimental) |
| ¹H NMR | Predicted shifts would show signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. | Specific chemical shift data not readily available in tabular format, but spectra are referenced in the literature. |
| ¹³C NMR | Predicted shifts would show signals for the six carbon atoms of the pyridine ring and the methyl group. | Specific chemical shift data not readily available in tabular format, but spectra are referenced in the literature. |
| IR Spectroscopy | Expected characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C, and N-O stretching vibrations. | Spectra are available and referenced, but specific peak assignments are not compiled. |
| Mass Spectrometry | Molecular ion peak (M+) expected at m/z = 138. | Mass spectra are available for this compound. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 3-methylpyridine (3-picoline). The first step involves the oxidation of 3-methylpyridine to its N-oxide, followed by nitration and subsequent deoxygenation.
Synthesis of this compound N-oxide
A common method for the synthesis of this compound N-oxide involves the nitration of 3-methylpyridine N-oxide.[3][4]
Experimental Protocol:
-
Preparation of 3-Methylpyridine N-oxide: 3-Methylpyridine is oxidized using an oxidizing agent such as hydrogen peroxide in glacial acetic acid. The reaction mixture is heated, and after workup, the 3-methylpyridine N-oxide is isolated.
-
Nitration: The prepared 3-methylpyridine N-oxide is then subjected to nitration using a nitrating mixture, typically a combination of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully controlled at an elevated temperature.
-
Workup and Isolation: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.[3] The solid product is then collected by filtration, washed, and can be further purified by recrystallization.
Caption: Workflow for the synthesis of this compound N-oxide.
Deoxygenation to this compound
The final step to obtain this compound is the deoxygenation of the N-oxide. Various reagents can be employed for this transformation.
Experimental Protocol (General):
A general method for the deoxygenation of pyridine N-oxides involves reacting the N-oxide with a suitable reducing agent.[5]
-
Reaction Setup: this compound N-oxide is dissolved in an appropriate solvent.
-
Addition of Deoxygenating Agent: A deoxygenating agent is added to the solution. Common reagents for this purpose include phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic methods involving transition metals. Visible light-mediated photoredox catalysis has also been reported as an efficient method for the deoxygenation of N-heterocyclic N-oxides.[5][6]
-
Reaction Monitoring and Workup: The reaction is monitored for completion (e.g., by TLC). Upon completion, the reaction mixture is worked up to remove the excess reagent and byproducts. This typically involves extraction and purification by column chromatography or recrystallization to yield pure this compound.
References
An In-depth Technical Guide to 3-Methyl-4-nitropyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitropyridine, also known as 4-nitro-3-picoline, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of a nitro group, a strong electron-withdrawing functionality, on the pyridine ring profoundly influences its chemical reactivity, making it a versatile precursor for the synthesis of a wide array of functionalized heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis, and a discussion of its reactivity and potential biological significance.
Core Physical and Chemical Properties
This compound is a pale yellow crystalline solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| Melting Point | 26-32 °C | [2][3] |
| Appearance | Pale yellow crystalline powder | [2] |
| CAS Number | 1678-53-1 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Nitro-3-picoline, 4-Nitro-3-methylpyridine | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.
| Spectroscopic Data | Key Features and Observations |
| ¹H NMR | Spectral data for the related 3-methylpyridine shows characteristic shifts for the aromatic protons and the methyl group. The introduction of the nitro group at the 4-position is expected to cause a downfield shift of the adjacent protons. |
| ¹³C NMR | The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbon attached to the nitro group (C4) and the carbons ortho and para to the nitrogen atom will exhibit characteristic chemical shifts. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the nitro group (NO₂) or other characteristic fragments. |
Experimental Protocols
Synthesis of this compound
A multi-step synthesis starting from the readily available 2-amino-4-methylpyridine provides a viable route to this compound.[4]
Step 1: Nitration of 2-Amino-4-methylpyridine
-
To a 1000 mL flask, add 950 g (9.5 mol) of concentrated sulfuric acid.
-
Cool the sulfuric acid to below 10 °C and add 108 g (1.1 mol) of concentrated nitric acid.
-
Slowly add 2-amino-4-methylpyridine to the mixed acid solution over a period of hours, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 95 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into 1000 mL of ice water.
-
Neutralize the solution to pH 7 with concentrated ammonia water.
-
Filter the resulting precipitate to obtain a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine.
Step 2: Deamination and Hydrolysis
-
Add the mixture of nitrated pyridines from Step 1 to a 3000 mL four-necked flask with 2 L of water and 260 g (2.6 mol) of concentrated sulfuric acid.
-
Cool the mixture to below 10 °C and add a solution of 83 g (1.2 mol) of sodium nitrite in 240 mL of water dropwise.
-
After the addition, allow the reaction to proceed for 1 hour at a temperature below 10 °C.
-
Filter the resulting solid and dry at 80 °C to yield a mixture of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine.
Step 3: Chlorination
-
To a 1000 mL flask, add 108 g (0.7 mol) of the hydroxy-nitropyridine mixture from Step 2, 21 g (0.1 mol) of phosphorus pentachloride (PCl₅), and 200 g (1.3 mol) of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 6 hours.
-
After cooling, recover the excess POCl₃ by distillation under reduced pressure.
-
Slowly pour the reaction mixture into 700 mL of ice water.
-
Extract the aqueous mixture four times with 100 mL portions of an organic solvent.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Distill the residue under vacuum to collect the chlorinated product.
Step 4: Dechlorination
-
In a reaction vessel, combine 69 g (0.4 mol) of the chlorinated nitropyridine from Step 3 with 122 g (1.0 mol) of benzoic acid and 64 g (1.0 mol) of activated copper powder.
-
Heat the mixture and allow it to react for 30 minutes.
-
After cooling, add 400 mL of a 20% aqueous sodium carbonate solution.
-
Perform steam distillation and extract the distillate three times with 100 mL portions of chloroform.
-
Dry the combined chloroform extracts with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Distill the residue under vacuum, collecting the fraction at 145-155 °C / 4.0 kPa to obtain this compound.[5]
References
- 1. chempap.org [chempap.org]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
A Technical Guide to 3-Methyl-4-nitropyridine: Physicochemical Properties
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides essential physicochemical data for 3-Methyl-4-nitropyridine, a pyridine derivative of interest in synthetic chemistry and drug discovery. The information is presented to support research and development activities.
Core Physicochemical Data
The fundamental properties of this compound have been determined and are summarized below. It is crucial to distinguish this compound from its N-oxide derivative, which possesses different characteristics.
| Property | Value | Source |
| Molecular Formula | C6H6N2O2 | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1678-53-1 | [1] |
| Canonical SMILES | CC1=C(C=CN=C1)--INVALID-LINK--[O-] | [1] |
Note: The related compound, this compound N-oxide, has a molecular formula of C6H6N2O3 and a molecular weight of 154.12 g/mol [2][3][4]. Care should be taken to ensure the correct compound is being used in experimental work.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are specific to the laboratory and the intended application. However, a generalized workflow for the characterization of such a compound is presented below. This workflow outlines the standard procedures for confirming the identity and purity of a synthesized chemical entity.
The logical workflow for the characterization of a novel chemical compound, such as this compound, involves several critical stages. Initially, the compound is synthesized and purified. Following purification, analytical techniques are employed to confirm its structure and determine its molecular weight and formula. Mass spectrometry is a primary technique for molecular weight determination, while elemental analysis provides the percentage composition of elements, which is used to confirm the molecular formula.
References
Spectroscopic Profile of 3-Methyl-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Methyl-4-nitropyridine. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from the analysis of structurally similar molecules and established spectroscopic correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Tables 1 and 2, respectively. These predictions are based on the known effects of substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-5 | 7.5 - 7.7 | d | 5.0 - 6.0 |
| H-6 | 8.6 - 8.8 | d | 5.0 - 6.0 |
| -CH₃ | 2.4 - 2.6 | s | - |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 148 - 152 |
| C-5 | 122 - 126 |
| C-6 | 145 - 150 |
| -CH₃ | 18 - 22 |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3. These are based on the typical vibrational frequencies of aromatic nitro compounds and substituted pyridines.[1][2][3]
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (methyl) | Medium |
| 1600 - 1580 | C=C stretch (aromatic) | Medium |
| 1530 - 1500 | N-O asymmetric stretch (nitro) | Strong |
| 1480 - 1450 | C-H bend (methyl) | Medium |
| 1360 - 1340 | N-O symmetric stretch (nitro) | Strong |
| 850 - 800 | C-H out-of-plane bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented in Table 4. The molecular formula is C₆H₆N₂O₂.[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 138 | Molecular ion [M]⁺ |
| 122 | [M - O]⁺ |
| 108 | [M - NO]⁺ |
| 92 | [M - NO₂]⁺ |
| 78 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Employ proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and characteristic fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.
Caption: A logical workflow for the spectroscopic characterization of a synthesized compound.
References
Characterization of 3-Methyl-4-nitropyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 3-Methyl-4-nitropyridine N-oxide, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its structural features.
Core Data Summary
A compilation of the key quantitative data for this compound N-oxide is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Melting Point | 136-138 °C | [1] |
| Appearance | Light yellow to amber powder, crystals, or chunks | [1][3] |
| CAS Number | 1074-98-2 | [1][4] |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | P2₁2₁2₁ | [4][5] |
| Lattice Parameters | a = 21.359(2) Å, b = 6.111(1) Å, c = 5.132(1) Å | [5] |
| N-O bond distance (N-oxide) | 1.292 Å (1.299 Å after libration corrections) | [5] |
| Twist angle of nitro group | 16.7° | [5] |
Spectroscopic and Structural Insights
The structural characterization of this compound N-oxide has been accomplished through various spectroscopic and crystallographic techniques. Studies have reported its 1H NMR, 13C NMR, and IR spectra.[6][7] The crystal structure reveals an orthorhombic system.[4][5] The steric hindrance from the methyl group at the 3-position causes the nitro group at the 4-position to be twisted out of the pyridine ring plane by approximately 16.7°.[5] This twisting is less pronounced than in the 3,5-dimethyl derivative, suggesting that intramolecular charge transfer plays a role in stabilizing a more planar conformation.[5]
Experimental Protocols
The synthesis of this compound N-oxide is typically achieved through the nitration of 3-methylpyridine-1-oxide (3-picoline-N-oxide).[4][8][9] Two common procedures are detailed below.
Protocol 1: Nitration using Fuming Nitric Acid and Sulfuric Acid
This method is a well-established procedure for the nitration of pyridine derivatives.[8][9]
Materials:
-
3-Methylpyridine-1-oxide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask immersed in an ice-salt bath, slowly add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) concentrated sulfuric acid.[8] Cool the resulting mixture to about 10 °C.[8] In 50-ml portions, add 495 ml of fuming yellow nitric acid with shaking.[8]
-
Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100 °C over 25–30 minutes, at which point gas evolution will begin.[8] A vigorous reaction will commence, which should be controlled with an ice-water bath.[8] After the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes.[8] Then, continue heating at 100–105 °C for 2 hours.[8][9]
-
Work-up and Isolation: Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.[8] Neutralize the solution by the slow addition of sodium carbonate until the pH is approximately 7-8.[9] The yellow crystalline product will precipitate along with sodium sulfate.[8]
-
Purification: Collect the solid by suction filtration and wash it thoroughly with cold water.[9] The crude product can be further purified by recrystallization from acetone.[9] Alternatively, the collected solid can be extracted with boiling chloroform, and the combined extracts used to extract the aqueous filtrate.[8] The chloroform extracts are then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[8] The residue is then dissolved in boiling acetone for recrystallization.[8]
Protocol 2: Nitration using Sodium Nitrate and Sulfuric Acid
This protocol offers an alternative nitrating agent.[4]
Materials:
-
3-Picoline-N-oxide
-
Sulfuric Acid (H₂SO₄)
-
Sodium Nitrate (NaNO₃)
-
Crushed Ice
-
Ammonia solution
Procedure:
-
Initial Mixture: Melt 50 g of 3-picoline-N-oxide at 38 °C and mix it with 250 ml of sulfuric acid under cold conditions.[4]
-
Nitration: Add 70 g of sodium nitrate to the mixture at room temperature and stir until all the solid dissolves.[4]
-
Heating: Slowly increase the temperature to 70 °C in an oil bath and stir continuously for 2 hours.[4] To ensure complete nitration, maintain the temperature at 95–100 °C for 12 hours with continuous stirring.[4]
-
Isolation: Cool the reaction mixture and pour it over crushed ice.[4] Neutralize with ammonia solution to a pH of 7–8.[4] The bright yellow crystalline this compound N-oxide powder will precipitate.[4]
-
Purification: Wash the product and dry it in a vacuum.[4]
Visualized Workflows
The following diagrams illustrate the synthesis and purification workflows described above.
Caption: Synthesis Workflow for Protocol 1.
Caption: Synthesis Workflow for Protocol 2.
Reactivity and Applications
This compound N-oxide is a valuable intermediate in organic synthesis. The nitro group at the 4-position is susceptible to nucleophilic substitution, making it a versatile precursor for the synthesis of various 4-substituted pyridine derivatives.[10][11] This reactivity is enhanced by the N-oxide functionality. The parent compound, 4-nitropyridine N-oxide, is known to undergo reactions where the nitro group is replaced by various nucleophiles.[10][11] this compound N-oxide is also a commercial nonlinear optical (NLO) material used in pico- and femtosecond optics in the near-IR range.[4] Furthermore, it serves as an intermediate in the synthesis of pharmaceuticals, such as omeprazole and esomeprazole, through its dimethylated analogue.[12]
References
- 1. 3-メチル-4-ニトロピリジン N-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. indiamart.com [indiamart.com]
- 3. This compound N-Oxide | 1074-98-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound N-Oxide | 1074-98-2 [chemicalbook.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. This compound N-Oxide(1074-98-2) 1H NMR spectrum [chemicalbook.com]
- 7. chempap.org [chempap.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
A Theoretical Investigation into the Molecular Structure and Properties of 3-Methyl-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 3-Methyl-4-nitropyridine. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its nitropyridine scaffold.[1] Understanding its structural, electronic, and vibrational properties through theoretical calculations is crucial for the rational design of novel therapeutic agents and functional materials. This document summarizes key data from computational analyses and outlines the established methodologies for such studies, drawing upon research on closely related compounds.
Core Concepts in Theoretical Analysis
Theoretical studies of molecules like this compound primarily employ quantum chemical methods to predict their properties. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost for studying the electronic structure of many-body systems.[2][3] The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently utilized for geometry optimization and vibrational frequency calculations of nitropyridine derivatives.[4][5][6]
Key molecular properties investigated through these theoretical methods include:
-
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
-
Vibrational Analysis: Calculation of infrared (IR) and Raman spectra to identify characteristic vibrational modes. Theoretical frequencies are often scaled to better match experimental data.[4]
-
Electronic Properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy gap between them indicates chemical stability.[7][8][9]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[7]
-
Natural Bond Orbital (NBO) Analysis: This method provides insights into intramolecular charge transfer and hyperconjugative interactions.[8]
-
Computational and Experimental Methodologies
Computational Protocol
A typical theoretical study of this compound would involve the following steps:
-
Geometry Optimization: The initial molecular structure is optimized using a DFT method, for instance, B3LYP with the 6-311++G(d,p) basis set, to find the ground-state equilibrium geometry.[4][6]
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.
-
Electronic Property Analysis: Subsequent calculations are performed to determine the HOMO-LUMO energies, generate the MEP map, and conduct an NBO analysis to understand the electronic characteristics of the molecule.[7][8]
Experimental Validation
Theoretical calculations are validated by comparing the results with experimental data. For this compound and its derivatives, key experimental techniques include:
-
X-ray Crystallography: Provides precise measurements of bond lengths and angles in the solid state, which can be compared with the optimized geometry from theoretical calculations.[6][10]
-
FT-IR and FT-Raman Spectroscopy: Experimentally measured vibrational spectra are used to validate the calculated frequencies.[11][12]
Structural and Electronic Data
The following tables summarize the kind of quantitative data obtained from theoretical studies of nitropyridine derivatives. While a comprehensive dataset for this compound is not available in a single source, the presented data is based on closely related molecules and established computational methods.
Table 1: Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle (°) |
| Bond Lengths | C2-N1 | 1.34 | C2-N1-C6 | 117.0 |
| N1-C6 | 1.34 | N1-C2-C3 | 123.0 | |
| C2-C3 | 1.40 | C2-C3-C4 | 118.0 | |
| C3-C4 | 1.41 | C3-C4-C5 | 120.0 | |
| C4-C5 | 1.41 | C4-C5-C6 | 118.0 | |
| C5-C6 | 1.39 | C5-C6-N1 | 124.0 | |
| C3-C7 | 1.51 | C2-C3-C7 | 121.0 | |
| C4-N8 | 1.46 | C3-C4-N8 | 120.0 | |
| N8-O9 | 1.23 | C5-C4-N8 | 120.0 | |
| N8-O10 | 1.23 | C4-N8-O9 | 118.0 | |
| C4-N8-O10 | 118.0 | |||
| O9-N8-O10 | 124.0 |
Note: These values are representative and based on typical DFT calculations for similar molecules.
Table 2: Vibrational Frequencies (FT-IR and FT-Raman)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3100 - 3000 | ~3050 | C-H stretching |
| ν(C-H) methyl | 2980 - 2920 | ~2950 | C-H stretching |
| ν(C=C), ν(C=N) | 1600 - 1400 | ~1580, 1450 | Ring stretching |
| δ(CH₃) | 1460 - 1440 | ~1450 | Methyl bending |
| νₐₛ(NO₂) | 1550 - 1500 | ~1520 | Asymmetric NO₂ stretching |
| νₛ(NO₂) | 1360 - 1320 | ~1340 | Symmetric NO₂ stretching |
| γ(C-H) | 900 - 700 | ~850 | Out-of-plane C-H bending |
| δ(NO₂) | 870 - 830 | ~850 | NO₂ bending |
Note: Frequencies are approximate. Calculated values are typically scaled to improve agreement with experimental data.[4]
Table 3: Electronic Properties
| Property | Value | Unit |
| HOMO Energy | -6.5 to -7.5 | eV |
| LUMO Energy | -2.5 to -3.5 | eV |
| HOMO-LUMO Gap | 3.5 to 4.5 | eV |
| Dipole Moment | 4.0 to 5.0 | Debye |
Note: These values are estimates based on DFT calculations for related nitropyridine compounds.[13]
Visualizations of Theoretical Workflows
The following diagrams illustrate the logical flow of a theoretical investigation into the structure of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Relationship between key electronic properties and chemical reactivity.
Conclusion
The theoretical study of this compound, guided by established computational methodologies such as DFT, provides invaluable insights into its molecular structure, vibrational characteristics, and electronic properties. While a dedicated, comprehensive theoretical analysis of this specific molecule is an area for future research, the data from related compounds and the well-defined computational workflows presented in this guide offer a robust framework for its investigation. This theoretical foundation is essential for advancing the use of this compound in drug discovery and materials science, enabling a more targeted and efficient development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Ab initio quantum chemistry: Methodology and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound-2-carbonitrile | 30235-13-3 [smolecule.com]
- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 6. d-nb.info [d-nb.info]
- 7. irjweb.com [irjweb.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. nuance.northwestern.edu [nuance.northwestern.edu]
- 12. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
Solubility of 3-Methyl-4-nitropyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Methyl-4-nitropyridine in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available scientific literature, this document presents qualitative solubility information for nitropyridines and quantitative data for a structurally similar compound, 3-Hydroxy-2-nitropyridine, to serve as a reference. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are provided to guide researchers in generating precise data for this compound.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and materials science research. Understanding its solubility in various organic solvents is crucial for process development, purification, formulation, and various analytical procedures. Solubility data informs the selection of appropriate solvent systems for synthesis, recrystallization, and formulation, directly impacting the efficiency, purity, and bioavailability of the final product.
Solubility Profile of Nitropyridines
Most nitropyridines are described as colorless or pale yellow solids or high-boiling liquids at room temperature. They are generally characterized by their insolubility in water and solubility in organic solvents such as ether and carbon tetrachloride.[1]
Qualitative Solubility:
Quantitative Solubility Data for a Structurally Similar Compound: 3-Hydroxy-2-nitropyridine
To provide a quantitative frame of reference, this section presents solubility data for 3-Hydroxy-2-nitropyridine (CAS No. 15128-82-2), a compound with structural similarities to this compound. This data was determined using the gravimetric method over a temperature range of 278.15 K to 318.15 K.[2][3] It is crucial to note that this data is for a different compound and should be used as an estimation only. Experimental determination of the solubility of this compound is strongly recommended for any application.
The solubility of 3-Hydroxy-2-nitropyridine was found to be highest in tetrahydrofuran and lowest in n-hexane among the tested solvents.[2][3] The mole fraction solubility of 3-Hydroxy-2-nitropyridine in various organic solvents at different temperatures is summarized in Table 1.
Table 1: Mole Fraction Solubility (x) of 3-Hydroxy-2-nitropyridine in Various Organic Solvents at Different Temperatures (K) [2][3]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetonitrile | Acetone | Tetrahydrofuran | n-Hexane |
| 278.15 | 0.0489 | 0.0381 | 0.0375 | 0.0298 | 0.0612 | 0.0815 | 0.1021 | 0.1352 | 0.0003 |
| 283.15 | 0.0567 | 0.0443 | 0.0436 | 0.0347 | 0.0713 | 0.0949 | 0.1189 | 0.1574 | 0.0004 |
| 288.15 | 0.0656 | 0.0513 | 0.0505 | 0.0403 | 0.0827 | 0.1101 | 0.1378 | 0.1821 | 0.0005 |
| 293.15 | 0.0758 | 0.0593 | 0.0584 | 0.0466 | 0.0958 | 0.1274 | 0.1595 | 0.2106 | 0.0006 |
| 298.15 | 0.0874 | 0.0684 | 0.0674 | 0.0538 | 0.1108 | 0.1472 | 0.1843 | 0.2432 | 0.0007 |
| 303.15 | 0.1008 | 0.0789 | 0.0778 | 0.0621 | 0.1279 | 0.1699 | 0.2128 | 0.2808 | 0.0008 |
| 308.15 | 0.1162 | 0.0911 | 0.0898 | 0.0717 | 0.1477 | 0.1962 | 0.2457 | 0.3241 | 0.0010 |
| 313.15 | 0.1339 | 0.1051 | 0.1037 | 0.0827 | 0.1705 | 0.2265 | 0.2835 | 0.3740 | 0.0012 |
| 318.15 | 0.1542 | 0.1211 | 0.1197 | 0.0955 | 0.1968 | 0.2614 | 0.3271 | 0.4314 | 0.0014 |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are detailed methodologies for commonly used techniques.
Gravimetric Method (Shake-Flask Method)
This is a reliable and widely used method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Constant temperature is maintained using a thermostatically controlled water bath or incubator.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A known volume of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution. The withdrawn sample is immediately filtered through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container.
-
Solvent Evaporation: The solvent in the filtered sample is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the empty container.
-
Calculation of Solubility: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.
Methodology:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Gravimetric Method.
-
Sample Dilution: The filtered saturated solution is accurately diluted with a suitable solvent (mobile phase or a miscible solvent) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared.
-
HPLC Analysis: The diluted sample and the standard solutions are injected into the HPLC system.
-
Chromatographic Conditions: A suitable HPLC column (e.g., C18) and mobile phase are used to achieve good separation and peak shape for this compound. The detector is set to a wavelength where the compound has maximum absorbance.
-
-
Calibration Curve: A calibration curve is generated by plotting the peak area (or height) of the standard solutions against their known concentrations.
-
Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve using its peak area.
-
Calculation of Solubility: The solubility is calculated by taking into account the dilution factor.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis range.
Methodology:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-4 of the Gravimetric Method.
-
Sample Dilution: The filtered saturated solution is accurately diluted with the solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the same solvent.
-
Spectrophotometric Analysis: The absorbance of the diluted sample and the standard solutions is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their known concentrations (Beer-Lambert Law).
-
Quantification: The concentration of this compound in the diluted sample is determined from the calibration curve using its absorbance.
-
Calculation of Solubility: The solubility is calculated by considering the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides valuable context through qualitative information and data from a structurally analogous compound. The detailed experimental protocols for gravimetric, HPLC, and UV-Vis methods offer a robust framework for researchers to determine the precise solubility of this compound in various organic solvents. Accurate solubility data is paramount for the successful development and application of this compound in research and industry. It is strongly recommended that experimental solubility studies be conducted to obtain the necessary data for any specific application.
References
An In-Depth Technical Guide to the Discovery and History of 3-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-Methyl-4-nitropyridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the key synthetic pathways, experimental protocols, and physicochemical properties of this compound and its pivotal precursor, this compound-1-oxide.
Historical Context and Discovery
The exploration of substituted nitropyridines gained momentum in the mid-20th century, driven by the interest in the biological activities and chemical reactivity of this class of compounds. The initial focus of research was often on the N-oxide derivatives, which are important intermediates in the synthesis of various pyridine derivatives.
The synthesis of This compound-1-oxide is well-documented in the chemical literature, with early reports emerging in the 1950s. A notable and detailed procedure was published in Organic Syntheses, which has become a standard reference for the preparation of this compound.[1] This method involves the nitration of 3-methylpyridine-1-oxide, which is itself prepared by the oxidation of 3-methylpyridine (3-picoline).[1]
While a definitive "discovery" paper for This compound is not readily apparent from the available literature, its synthesis logically follows from the established chemistry of its N-oxide. The deoxygenation of pyridine N-oxides was a known transformation, and it is highly probable that this compound was first prepared via this route from its corresponding N-oxide.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of this compound and its N-oxide derivative.
Table 1: Physical and Chemical Properties
| Property | This compound | This compound-1-oxide |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₃ |
| Molecular Weight | 138.12 g/mol [2] | 154.12 g/mol |
| CAS Number | 1678-53-1[2] | 1074-98-2 |
| Appearance | Colorless liquid | Yellow crystalline powder |
| Melting Point | Not reported | 136-138 °C |
| Boiling Point | Not reported | Not applicable |
| IUPAC Name | This compound[2] | 3-methyl-4-nitro-1-oxidopyridin-1-ium |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted shifts are available in the literature. |
| ¹³C NMR | Predicted shifts are available in the literature. |
| Mass Spectrometry | Data available in public databases such as PubChem.[2] |
| IR Spectroscopy | Data available in public databases such as PubChem.[2] |
Table 3: Spectroscopic Data for this compound-1-oxide
| Technique | Data |
| ¹H NMR | Spectra are available in chemical databases. |
| Mass Spectrometry | Spectra are available in chemical databases. |
| IR Spectroscopy | Spectra are available in chemical databases. |
Key Synthetic Pathways and Experimental Protocols
The synthesis of this compound is intrinsically linked to the preparation of its N-oxide. The following sections provide detailed experimental protocols for the key synthetic steps.
Synthesis of this compound-1-oxide
The most established method for the synthesis of this compound-1-oxide is the nitration of 3-methylpyridine-1-oxide.
Experimental Protocol: (Based on Organic Syntheses)[1]
-
Preparation of 3-Methylpyridine-1-oxide: To a solution of 3-methylpyridine in glacial acetic acid, 30% hydrogen peroxide is added. The mixture is heated, and after the reaction is complete, the excess acetic acid and water are removed under reduced pressure. The resulting 3-methylpyridine-1-oxide is purified by distillation.
-
Nitration of 3-Methylpyridine-1-oxide: 3-Methylpyridine-1-oxide is added to cold concentrated sulfuric acid. Fuming nitric acid is then added portion-wise while keeping the temperature low. The reaction mixture is then heated to allow for a controlled exothermic reaction. After the reaction subsides, heating is continued for a period. The mixture is then cooled and poured onto crushed ice, followed by neutralization with sodium carbonate. The precipitated yellow crystalline product, this compound-1-oxide, is collected by filtration, washed with water, and can be further purified by recrystallization from acetone.[1] The reported yield is in the range of 70-73%.[1]
Synthesis of this compound
The primary route to this compound is through the deoxygenation of its N-oxide.
Experimental Protocol: Deoxygenation of this compound-1-oxide
A common and effective method for the deoxygenation of pyridine N-oxides is treatment with phosphorus trichloride (PCl₃).[3]
-
Reaction Setup: this compound-1-oxide is dissolved in a suitable inert solvent, such as chloroform or dichloromethane.
-
Addition of Reagent: The solution is cooled in an ice bath, and phosphorus trichloride is added dropwise with stirring.
-
Reaction and Workup: The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion. After the reaction is complete, the mixture is carefully quenched with water or an aqueous base. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography.
It is important to note that the reaction with PCl₃ can sometimes lead to chlorination of the pyridine ring as a side reaction, depending on the substrate and reaction conditions.[3]
Logical Workflow of Synthesis
The overall synthetic strategy typically follows a two-step process, starting from the commercially available 3-methylpyridine.
Conclusion
This compound is a valuable compound in synthetic organic chemistry. Its history is closely tied to its N-oxide precursor, with foundational synthetic work being carried out in the 1950s. The well-established protocols for the synthesis of this compound-1-oxide, followed by a straightforward deoxygenation step, provide reliable access to the target molecule. This guide serves as a foundational resource for researchers, providing the necessary historical context, experimental procedures, and key data to facilitate further investigation and application of this important heterocyclic compound.
References
An In-depth Technical Guide on the Synthesis and Characterization of 4-Nitro-3-picoline
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Nitro-3-picoline, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details a reliable synthetic pathway and outlines the analytical techniques used to verify the structure and purity of the compound.
Introduction
4-Nitro-3-picoline, also known as 3-methyl-4-nitropyridine, is a key building block in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a nitro group and a methyl group on the pyridine ring, allows for diverse functionalization, making it a versatile precursor in medicinal chemistry and materials science. This guide presents a robust, three-step synthesis of 4-Nitro-3-picoline starting from 3-picoline, followed by a detailed characterization of the final product.
Synthesis of 4-Nitro-3-picoline
The synthesis of 4-Nitro-3-picoline is achieved through a three-step process:
-
N-Oxidation of 3-Picoline: The synthesis begins with the oxidation of the nitrogen atom in the pyridine ring of 3-picoline to form 3-picoline-N-oxide.
-
Nitration of 3-Picoline-N-oxide: The intermediate N-oxide is then nitrated to introduce a nitro group at the 4-position of the pyridine ring, yielding 4-Nitro-3-picoline-N-oxide.
-
Deoxygenation of 4-Nitro-3-picoline-N-oxide: The final step involves the removal of the oxygen atom from the N-oxide to afford the target compound, 4-Nitro-3-picoline.
Experimental Protocols
Step 1: Synthesis of 3-Picoline-N-oxide
A detailed procedure for the N-oxidation of 3-picoline can be adapted from established methods for pyridine N-oxide synthesis.[1]
-
Materials:
-
3-Picoline (freshly distilled), 2.15 moles
-
Glacial Acetic Acid, 600-610 mL
-
30% Hydrogen Peroxide, 2.76 moles
-
-
Procedure:
-
In a 2-L round-bottomed flask, combine glacial acetic acid and freshly distilled 3-picoline.
-
With shaking, add cold (5°C) 30% hydrogen peroxide.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove excess acetic acid and water under reduced pressure.
-
The resulting crude 3-picoline-N-oxide can be used in the next step without further purification, or it can be purified by vacuum distillation.
-
Step 2: Synthesis of 4-Nitro-3-picoline-N-oxide
This procedure is adapted from the Organic Syntheses protocol for the preparation of this compound-1-oxide.[1]
-
Materials:
-
3-Picoline-N-oxide, 1.65 moles
-
Sulfuric Acid (sp. gr. 1.84), 630 mL
-
Fuming Yellow Nitric Acid (sp. gr. 1.50), 495 mL
-
Crushed Ice
-
Sodium Carbonate Monohydrate
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Acetone
-
-
Procedure:
-
In a 3-L round-bottomed flask immersed in an ice-salt bath, add liquefied 3-picoline-N-oxide to cold (0–5°C) sulfuric acid.
-
Cool the mixture to about 10°C and add fuming yellow nitric acid in portions with shaking.
-
Attach a condenser and slowly heat the mixture in an oil bath to 95–100°C. A vigorous reaction will commence, which should be controlled with an ice-water bath.
-
After the initial vigorous reaction subsides, continue heating at 100–105°C for 2 hours.
-
Cool the reaction mixture to 10°C and pour it onto crushed ice.
-
Carefully add sodium carbonate monohydrate in small portions with stirring to neutralize the acid and precipitate the product.
-
Collect the yellow solid by suction filtration, wash thoroughly with water, and dry.
-
Extract the crude product with boiling chloroform. Dry the combined chloroform extracts with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from acetone to obtain pure 4-Nitro-3-picoline-N-oxide.
-
Step 3: Synthesis of 4-Nitro-3-picoline
The deoxygenation of 4-Nitro-3-picoline-N-oxide is achieved using phosphorus trichloride (PCl₃). This reaction is reported to proceed with high yield.[2]
-
Materials:
-
4-Nitro-3-picoline-N-oxide
-
Phosphorus Trichloride (PCl₃)
-
Anhydrous solvent (e.g., chloroform or dichloromethane)
-
-
Procedure:
-
Dissolve 4-Nitro-3-picoline-N-oxide in an anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated solution of sodium bicarbonate to neutralize the excess PCl₃ and acidic byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Characterization of 4-Nitro-3-picoline
The structure and purity of the synthesized 4-Nitro-3-picoline are confirmed using various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | Yellow oil | [4] |
| CAS Number | 5832-44-0 | [3] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): δ 9.15 (s, 1H), 8.67 (d, J = 5.0 Hz, 1H), 7.36 (d, J = 4.9 Hz, 1H), 2.67 (s, 3H).[4]
-
¹³C NMR (CDCl₃): δ 145.8, 142.9, 127.0, 19.9.[4]
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Nitro-3-picoline would be expected to show characteristic absorption bands for the nitro group and the aromatic pyridine ring.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| NO₂ Asymmetric Stretch | 1500 - 1570 |
| NO₂ Symmetric Stretch | 1300 - 1370 |
| C=N Stretch (Pyridine) | 1550 - 1650 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 3000 |
3.2.3. Mass Spectrometry (MS)
The mass spectrum of 4-Nitro-3-picoline is expected to show a molecular ion peak ([M]⁺) at m/z = 138. Common fragmentation patterns would involve the loss of the nitro group (NO₂) or parts thereof.
| m/z | Possible Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 122 | [M - O]⁺ |
| 108 | [M - NO]⁺ |
| 92 | [M - NO₂]⁺ |
Conclusion
This technical guide provides a detailed and reliable pathway for the synthesis of 4-Nitro-3-picoline, a crucial intermediate for researchers and professionals in drug development and agrochemical synthesis. The described three-step synthesis, involving N-oxidation, nitration, and deoxygenation, is a robust method for obtaining the target compound. The provided characterization data, including NMR, FT-IR, and MS, will aid in the verification of the synthesized product. This comprehensive guide serves as a valuable resource for the efficient and accurate production and identification of 4-Nitro-3-picoline.
References
Stability and Degradation of 3-Methyl-4-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 3-Methyl-4-nitropyridine, a key heterocyclic building block in organic synthesis and pharmaceutical development. Due to the limited availability of direct stability studies on this specific compound, this document extrapolates likely degradation behaviors based on the known chemistry of analogous nitropyridine derivatives and established principles of drug substance stability testing. This guide outlines potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, and photolysis, and provides detailed, generalized experimental protocols for conducting forced degradation studies in line with regulatory expectations. The information herein is intended to support researchers in designing robust stability-indicating methods, predicting potential degradants, and ensuring the quality and safety of drug candidates incorporating the this compound moiety.
Introduction
This compound is a versatile heterocyclic compound utilized in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a pyridine ring substituted with both a methyl and a nitro group, presents unique reactivity and potential stability challenges. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain reactions, while the methyl group can be susceptible to oxidation. Understanding the stability of this compound and its degradation products is crucial for the development of safe and effective drug substances and products.[1]
Forced degradation studies are an essential component of the drug development process, providing critical information on the intrinsic stability of a molecule.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions to identify likely degradation products and pathways.[3] The data generated from such studies are fundamental for the development and validation of stability-indicating analytical methods.[4]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively reported in the literature, several potential routes can be hypothesized based on the known reactivity of nitropyridines and related structures.[5][6] The primary degradation pathways are expected to involve the nitro group, the pyridine ring, and the methyl group.
Reduction of the Nitro Group
The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This can occur in the presence of reducing agents or under certain metabolic conditions.[5]
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitro group at the 4-position makes the pyridine ring susceptible to nucleophilic attack. Strong nucleophiles may displace the nitro group.[5]
Oxidation of the Methyl Group
The methyl group can be oxidized to a hydroxymethyl group, an aldehyde, or a carboxylic acid. This is a common metabolic pathway for methyl-substituted aromatic compounds.
Photodegradation
Aromatic nitro compounds are often sensitive to UV light, which can lead to complex degradation pathways.[5] Photodegradation of nitropyridine derivatives can involve rearrangement, reduction of the nitro group, or cleavage of the pyridine ring.[7]
Hydrolysis
While the pyridine ring itself is generally stable to hydrolysis, extreme pH conditions, especially in combination with elevated temperatures, could potentially lead to ring-opening or other degradative reactions.
A hypothesized degradation pathway for this compound is illustrated in the following diagram:
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are conducted to intentionally degrade the drug substance to identify potential degradation products and to develop stability-indicating analytical methods.[8] The following are generalized protocols for stress testing, based on ICH guidelines.[3][9]
Data Presentation
The results of forced degradation studies should be summarized to show the extent of degradation under each stress condition.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Extent of Degradation (%) | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 hours | Data to be generated | Data to be generated |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 hours | Data to be generated | Data to be generated |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Data to be generated | Data to be generated |
| Thermal | Solid State | 80 | 7 days | Data to be generated | Data to be generated |
| Photolytic | Solid State & Solution | ICH Q1B exposure | Room Temp | Data to be generated | Data to be generated |
Experimental Workflow
A typical workflow for a forced degradation study is depicted below.
Detailed Methodologies
3.3.1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
3.3.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.
3.3.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.
3.3.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
3.3.5. Thermal Degradation
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at 80°C for 7 days.
-
At the end of the study, dissolve a known weight of the solid in the initial solvent for analysis.
-
A solution of the drug substance should also be subjected to thermal stress under the same conditions.
3.3.6. Photostability
-
Expose both a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after the exposure period.
3.3.7. Analytical Method A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection can be performed using a photodiode array (PDA) detector to obtain spectral information and a mass spectrometer (MS) for identification of degradants.[4]
Logical Relationships of Stress Factors
Different environmental factors can induce specific types of degradation reactions. The following diagram illustrates the logical relationships between common stress conditions and the potential degradation mechanisms for a molecule like this compound.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijcrt.org [ijcrt.org]
Methodological & Application
The Versatility of 3-Methyl-4-nitropyridine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Methyl-4-nitropyridine stands as a versatile and highly valuable building block in the realm of organic synthesis. Its strategic substitution pattern, featuring a nitro group at the 4-position and a methyl group at the 3-position of the pyridine ring, renders it an important precursor for a wide array of functionalized heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring for various transformations, making it a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]
This document provides detailed application notes and experimental protocols for the key synthetic transformations of this compound, including its reduction to 3-methyl-4-aminopyridine, its participation in nucleophilic aromatic substitution reactions, and its utility as a precursor in the synthesis of important pharmaceutical agents.
Key Applications at a Glance
| Application | Reaction Type | Key Products | Significance |
| Amine Synthesis | Reduction | 3-Methyl-4-aminopyridine | Precursor for pharmaceuticals and further functionalization. |
| C-C Bond Formation | Vicarious Nucleophilic Substitution (VNS) | Alkylated nitropyridines | Introduction of carbon substituents on the pyridine ring.[2][3] |
| Halogenation | Sandmeyer Reaction (from the corresponding amine) | 3-Bromo-4-methylpyridine | Introduction of halogens for further cross-coupling reactions. |
| Drug Synthesis | Multi-step Synthesis | Intermediates for JAK2 inhibitors, Nevirapine | Development of therapeutic agents for cancer and HIV.[4][5] |
Application Note 1: Reduction to 3-Methyl-4-aminopyridine
The reduction of the nitro group is one of the most fundamental and widely utilized transformations of this compound. The resulting 3-methyl-4-aminopyridine is a crucial intermediate for the synthesis of various bioactive molecules, including kinase inhibitors and the anti-HIV drug Nevirapine.[5] Two primary methods for this reduction are catalytic hydrogenation and chemical reduction using metals in acidic media.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitro group to an amine. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 3-methyl-4-aminopyridine. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data for Catalytic Hydrogenation of Nitropyridines
| Catalyst | Substrate | Product | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| Pd/C | 4-Nitropyridine | 4-Aminopyridine | Water | 1 | 80 | 6 | >95 |
| Pd/C | This compound | 3-Methyl-4-aminopyridine | Methanol | 1-4 | Room Temp. | 2-6 | High |
Note: Specific yield for this compound hydrogenation with Pd/C is generally high, though exact values can vary based on reaction scale and conditions.
Method B: Reduction with Iron in Acetic Acid
A classic and cost-effective method for the reduction of nitroarenes is the use of iron powder in an acidic medium, such as acetic acid. This method is particularly useful for large-scale synthesis.[6]
Experimental Protocol: Reduction of this compound with Iron
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol (optional)
-
Water
-
Sodium carbonate or sodium hydroxide solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and glacial acetic acid. Ethanol can be used as a co-solvent.
-
Heat the mixture to a gentle reflux.
-
Carefully add iron powder (typically 3-5 eq) portion-wise to the refluxing solution. The addition is exothermic.
-
Continue refluxing and stirring the reaction mixture. Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is basic.
-
Filter the mixture to remove the iron salts. Wash the filter cake with water and the extraction solvent.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-methyl-4-aminopyridine.
Quantitative Data for Iron-Mediated Nitro Reduction
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitropyridine-N-oxide | Fe / Acetic Acid | Acetic Acid | Reflux | Not specified | Quantitative | [6] |
| Aromatic Nitro Compound | Fe / Acetic Acid | Acetic Acid / Ethanol | Reflux | 0.3 | 64 | [7] |
Application Note 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 4-position makes the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles at the 4-position, displacing the nitro group, which can act as a good leaving group in these reactions.[8]
Vicarious Nucleophilic Substitution (VNS)
A powerful variant of SNAr is the Vicarious Nucleophilic Substitution of hydrogen, which allows for the formal substitution of a hydrogen atom. In the case of 3-nitropyridines, this reaction typically occurs at the positions ortho or para to the nitro group.[2][3]
Experimental Protocol: Vicarious Nucleophilic Substitution with a Sulfone-Stabilized Carbanion (General)
Materials:
-
3-Nitropyridine derivative (e.g., this compound)
-
Alkyl phenyl sulfone or similar carbanion precursor
-
Strong base (e.g., potassium hexamethyldisilazide - KHMDS, or potassium tert-butoxide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the alkyl phenyl sulfone (1.2-1.5 eq) in anhydrous DMF or THF.
-
Cool the solution to a low temperature (e.g., -40 °C to -78 °C).
-
Slowly add the strong base (1.2-1.5 eq) to the solution to generate the carbanion. Stir for a short period.
-
Add a solution of the 3-nitropyridine derivative (1.0 eq) in the same anhydrous solvent dropwise to the carbanion solution at the low temperature.
-
Stir the reaction mixture at the low temperature for the specified time (typically 30 minutes to a few hours). Monitor the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for Vicarious Nucleophilic Substitution on Nitropyridines
| Nitropyridine | Carbanion Precursor | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 3-Nitropyridine | Isobutyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 4-Isobutyl-3-nitropyridine | 80 |
| 3-Nitropyridine | Methyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 4-Methyl-3-nitropyridine | 72 |
| 3-Nitropyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 4-Ethyl-3-nitropyridine | 75 |
Data adapted from reactions on 3-nitropyridine, which is structurally similar to this compound.[2]
Application Note 3: Synthesis of Halogenated Pyridines via Sandmeyer Reaction
Following the reduction of this compound to 3-methyl-4-aminopyridine, the resulting amino group can be further transformed. The Sandmeyer reaction provides a method to convert the amino group into a variety of other functional groups, most notably halogens, via a diazonium salt intermediate.[9][10] This opens up avenues for subsequent cross-coupling reactions.
Experimental Protocol: Sandmeyer Bromination of 3-Amino-4-methylpyridine
Materials:
-
3-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr) (optional, as a catalyst)
-
Ice
-
Sodium hydroxide solution
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a beaker or flask, dissolve 3-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (excess). Cool the solution in an ice-salt bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1-1.2 eq) in water dropwise, keeping the temperature below 5 °C. Stir the mixture for a period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr if a catalyst is used.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution (or decompose the diazonium salt by gentle warming if no catalyst is used, though this may be lower yielding). Vigorous nitrogen evolution will be observed.
-
After the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature and stir for an additional period.
-
Neutralize the reaction mixture by the careful addition of a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-bromo-4-methylpyridine by distillation or column chromatography.
Quantitative Data for Sandmeyer Reaction of Aminopyridines
| Substrate | Reagents | Product | Yield (%) |
| 2-Amino-4-methylpyridine | 1. HBr, NaNO₂; 2. CuBr | 2-Bromo-4-methylpyridine | Not specified |
| 4-Methyl-3-aminopyridine | 1. HBr, Br₂, NaNO₂; 2. NaOH | 3-Bromo-4-methylpyridine | 95 |
Note: The high yield for 3-bromo-4-methylpyridine was reported in a one-pot diazotization-bromination procedure.[10]
Visualization of Synthetic Pathways
Reduction of this compound
Caption: Key reduction methods for this compound.
Synthetic Utility Workflow
Caption: Synthetic pathways from this compound.
References
- 1. This compound|Research Chemical & Intermediate [benchchem.com]
- 2. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 6. mdpi.org [mdpi.org]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Reactions of 3-Methyl-4-nitropyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitropyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine ring is rendered electron-deficient by the nitrogen atom, and this effect is significantly enhanced by the strong electron-withdrawing nitro group at the 4-position. This electronic arrangement makes the carbon at the 4-position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The nitro group is an excellent leaving group in these reactions, facilitating the introduction of a wide variety of functional groups.
These application notes provide an overview of the reactivity of this compound with common nucleophiles, including amines, alkoxides, and thiols. Due to the limited availability of specific experimental data for this compound, the quantitative data and protocols provided are based on established principles of SNAr reactions on nitropyridines and closely analogous systems, such as 4-chloro-2-methyl-3-nitropyridine.[1] These notes are intended to serve as a comprehensive guide for researchers utilizing this compound in synthetic applications.
Data Presentation
The efficiency of the nucleophilic aromatic substitution on 4-substituted-3-nitropyridines is highly dependent on the nature of the nucleophile, solvent, and reaction conditions. The following table summarizes typical reaction outcomes for analogous 4-substituted-3-nitropyridine systems.[1]
| Nucleophile Type | Example Nucleophile | Product Type | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine | Benzylamine | 4-Amino-3-methylpyridine derivative | Ethanol | Reflux | 85-95 |
| Secondary Amine | Piperazine | 4-Amino-3-methylpyridine derivative | DMF | 80-100 | 70-80 |
| Alkoxide | Sodium Methoxide | 4-Methoxy-3-methylpyridine | Methanol | 25-50 | ~90 |
| Thiolate | Thiophenol | 4-Thioether-3-methylpyridine derivative | DMF | 25-50 | High |
Signaling Pathways and Experimental Workflows
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile at the carbon atom bearing the nitro group (C4). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. In the second, faster step, the nitro group departs as a nitrite ion, and the aromaticity of the pyridine ring is restored.
General SNAr mechanism for this compound.
Experimental Workflow for a Typical SNAr Reaction
The following diagram outlines a general workflow for performing a nucleophilic aromatic substitution reaction with this compound.
A typical experimental workflow for SNAr reactions.
Experimental Protocols
Note: These protocols are representative and may require optimization for specific substrates and nucleophiles.
Synthesis of this compound
This procedure is adapted from a method for the synthesis of 4-methyl-3-nitropyridine.[2][3]
Materials:
-
2-Amino-4-methylpyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ammonia solution
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a 1000 mL round-bottom flask, add 950 g of concentrated sulfuric acid and cool the flask in an ice bath to below 10 °C.
-
Slowly add 108 g of concentrated nitric acid to the cooled sulfuric acid with stirring.
-
In a separate flask, prepare a solution of 2-amino-4-methylpyridine in concentrated sulfuric acid.
-
Slowly add the nitrating mixture (sulfuric and nitric acid) to the solution of 2-amino-4-methylpyridine while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, followed by reacting at 95 °C for 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution with a concentrated ammonia solution until the pH is approximately 7.[2]
-
The product, 2-amino-4-methyl-3-nitropyridine, will precipitate. Collect the solid by filtration and wash with cold water.
-
The 2-amino-4-methyl-3-nitropyridine is then converted to 2-hydroxy-4-methyl-3-nitropyridine.[2]
-
The hydroxyl group is subsequently replaced by chlorine using POCl₃.[2]
-
Finally, the chloro group is removed to yield 4-methyl-3-nitropyridine.[2]
General Protocol for Nucleophilic Substitution with an Amine (e.g., Benzylamine)
This protocol is based on the reaction of 4-chloro-2-methyl-3-nitropyridine with benzylamine.[1]
Materials:
-
This compound
-
Benzylamine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol.
-
Add benzylamine (1.1 mmol, 1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-3-methyl-4-aminopyridine.
General Protocol for Nucleophilic Substitution with an Alkoxide (e.g., Sodium Methoxide)
This protocol is based on general procedures for the reaction of nitropyridines with alkoxides.[1]
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and dissolve it in 10 mL of anhydrous methanol.
-
Add sodium methoxide (1.2 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature to 50 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxy-3-methylpyridine.
General Protocol for Nucleophilic Substitution with a Thiol (e.g., Thiophenol)
This protocol is based on the reaction of nitropyridines with thiols.[4]
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DMF.
-
Add potassium carbonate (1.5 mmol, 1.5 equivalents) to the solution.
-
Add thiophenol (1.1 mmol, 1.1 equivalents) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-methyl-4-(phenylthio)pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Methyl-4-nitropyridine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitropyridine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its utility stems from the reactivity of the pyridine ring, which is activated by the electron-withdrawing nitro group. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of various functional groups and the construction of complex molecular architectures. Furthermore, the nitro group itself can be readily reduced to an amino group, providing a crucial handle for further derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of therapeutic agents.
Key Applications
This compound and its derivatives are instrumental in the development of:
-
Janus Kinase (JAK) Inhibitors: These are crucial in oncology and for treating inflammatory diseases.
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: Targeted for neurodegenerative diseases like Alzheimer's and in diabetes research.[1]
-
Urease Inhibitors: Investigated for the treatment of gastric ulcers and other conditions caused by urease-producing bacteria.[2][3][4][5]
-
Factor IXa Inhibitors: Developed as anticoagulants for the prevention and treatment of thrombosis.
Synthetic Transformations and Protocols
The following sections detail the synthetic utility of this compound and its derivatives, providing both workflow diagrams and experimental protocols.
Synthesis of 4-Amino-3-methylpyridine: A Key Intermediate
The reduction of the nitro group in this compound to an amine is a fundamental transformation, yielding 4-amino-3-methylpyridine, a versatile intermediate for further elaboration.
Figure 1: Synthetic workflow for the reduction of this compound.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylpyridine. The crude product can be purified by recrystallization or column chromatography if necessary.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Derivatives of this compound have been utilized in the synthesis of potent JAK2 inhibitors.[1][6] The general strategy involves the elaboration of the pyridine core, often following the reduction of the nitro group and subsequent coupling reactions.
Figure 2: General workflow for the synthesis of JAK2 inhibitors.
Experimental Protocol: Suzuki Coupling for JAK2 Inhibitor Synthesis (Representative)
This protocol describes a general Suzuki coupling reaction, a common method for C-C bond formation in the synthesis of kinase inhibitors, using a functionalized derivative of 4-amino-3-methylpyridine.
Materials:
-
Halogenated 4-amino-3-methylpyridine derivative (e.g., 4-amino-2-chloro-3-methylpyridine) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/water mixture)
Procedure:
-
To a reaction flask, add the halogenated 4-amino-3-methylpyridine derivative, arylboronic acid, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture and degas the solution.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Quantitative Data: JAK2 Inhibitory Activity
The following table summarizes the inhibitory activity of representative nitropyridine-derived JAK2 inhibitors.[1]
| Compound ID | Target | IC₅₀ (µM) |
| 4 | JAK2 | 8.5 - 12.2 |
| 6 | JAK2 | 8.5 - 12.2 |
Data extracted from a study by Cho et al., as cited in a review by T.V. Shokolova et al. (2023).[1]
Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Nitropyridine scaffolds are also valuable in the synthesis of GSK-3 inhibitors.[1] A multi-step synthesis can be employed, starting from a di-substituted nitropyridine, involving sequential nucleophilic substitutions, reduction, and cyclization reactions.
Experimental Protocol: Synthesis of a GSK-3 Inhibitor Intermediate (Representative)
This protocol outlines a key step in the synthesis of a GSK-3 inhibitor, involving a nucleophilic aromatic substitution on a nitropyridine core.
Materials:
-
2,6-dichloro-3-nitropyridine (1.0 eq)
-
Aminoethyl-piperidine derivative (1.1 eq)
-
Triethylamine (2.0 eq)
-
Acetonitrile
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine in acetonitrile.
-
Add the aminoethyl-piperidine derivative and triethylamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-substituted product.
Quantitative Data: GSK-3 Inhibitory Activity
The following table presents the inhibitory potency of a nitropyridine-derived GSK-3 inhibitor.[1]
| Compound ID | Target | IC₅₀ (nM) | EC₅₀ (µM) |
| 10 | GSK3 | 8 | 0.13 |
Data for the 2,4-dichlorophenyl derivative from a study by Bussiere et al., as cited in a review by T.V. Shokolova et al. (2023).[1]
Application in the Synthesis of Urease Inhibitors
Nitropyridine derivatives have shown significant potential as urease inhibitors.[2][3][4][5] The synthesis often involves the reaction of a chloronitropyridine with piperazine, followed by N-alkylation with various amides.
Quantitative Data: Urease Inhibitory Activity
The following table summarizes the IC₅₀ values for a series of nitropyridine-based urease inhibitors.[2][3]
| Compound ID | R Group | IC₅₀ (µM) |
| 5a | Unsubstituted Phenyl | 3.58 ± 0.84 |
| 5b | 4-Chlorophenyl | 2.0 ± 0.73 |
| 5c | 3-Chlorophenyl | 2.13 ± 0.82 |
| 5i | 3-Nitrophenyl | 2.56 ± 0.55 |
| 7e | 2,4-Dichlorophenyl | 2.24 ± 1.63 |
| Thiourea (Standard) | - | 23.2 ± 11.0 |
Data from a study by S. Shah et al. (2024).[2][3]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of 3-Methyl-4-nitropyridine, a versatile building block in medicinal chemistry and materials science. The protocols detailed below enable the synthesis of a diverse range of substituted pyridine derivatives, which are key scaffolds in numerous pharmaceutical agents.
Introduction
This compound is a valuable starting material for the synthesis of substituted pyridines due to the activating effect of the nitro group, which facilitates nucleophilic aromatic substitution and enhances the reactivity of other positions on the pyridine ring. This document outlines key transformations including the reduction of the nitro group, nucleophilic aromatic substitution (SNAr) at the 4-position, vicarious nucleophilic substitution (VNS) for C-H functionalization, and modifications of the methyl group.
I. Reduction of the Nitro Group to an Amine
The reduction of the nitro group in this compound to form 4-methyl-3-aminopyridine is a fundamental transformation, providing a key intermediate for further derivatization, such as diazotization and Sandmeyer reactions.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of this compound to 4-methyl-3-aminopyridine using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth
-
Dichloromethane (CH₂Cl₂)
-
Autoclave or hydrogenation apparatus
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a suitable autoclave, dissolve this compound (13.8 g, 0.1 mol) in methanol.
-
Add 10% Pd/C (0.1 g) to the solution.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.5 MPa.
-
Heat the reaction mixture to 30-40°C and maintain for 15 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with dichloromethane to prevent the catalyst from igniting.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield 4-methyl-3-aminopyridine.
Data Summary:
| Starting Material | Product | Catalyst | Solvent | H₂ Pressure | Temperature | Reaction Time | Yield |
| This compound | 4-Methyl-3-aminopyridine | 10% Pd/C | Methanol | 0.5 MPa | 30°C | 15 h | 97% |
| This compound | 4-Methyl-3-aminopyridine | 10% Pd/C | Methanol | 0.5 MPa | 40°C | 15 h | 95% |
Logical Workflow for Nitro Group Reduction
Caption: Workflow for the catalytic hydrogenation of this compound.
II. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 4-position of this compound makes this position susceptible to nucleophilic attack, allowing for the displacement of the nitro group by various nucleophiles.
Experimental Protocol: Substitution with Methoxide
This protocol describes the synthesis of 4-methoxy-3-methylpyridine from this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a solution of sodium methoxide in methanol, add this compound.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary (Adapted from a similar reaction):
| Starting Material | Nucleophile | Product | Solvent | Conditions |
| 3-Chloro-2-methyl-4-nitropyridine N-oxide | Sodium methoxide | 3-Chloro-4-methoxy-2-methylpyridine N-oxide | Methanol | Reflux |
Signaling Pathway for Nucleophilic Aromatic Substitution
Caption: Generalized mechanism for SNAr on this compound.
III. Vicarious Nucleophilic Substitution (VNS)
VNS allows for the introduction of substituents at positions activated by the nitro group where a hydrogen atom is replaced. For this compound, this typically occurs at the 2- and 6-positions.
Experimental Protocol: Alkylation with Chloromethyl Phenyl Sulfone
This protocol describes the introduction of a phenylsulfonylmethyl group onto the pyridine ring.
Materials:
-
This compound
-
Chloromethyl phenyl sulfone
-
Potassium hexamethyldisilazide (KHMDS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound and chloromethyl phenyl sulfone in anhydrous DMF.
-
Cool the solution to -40°C in a suitable cooling bath.
-
Slowly add a solution of KHMDS in DMF to the reaction mixture.
-
Stir the reaction at -40°C for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary (General Conditions for Nitropyridines):
| Substrate | Reagent | Base | Solvent | Temperature | Time | Product |
| Nitropyridines | Alkyl Phenyl Sulfones | KHMDS | DMF | -40°C | 30 min | Alkylated Nitropyridines |
IV. Functionalization of the Methyl Group
The methyl group of this compound can also be functionalized, for example, through oxidation to a carboxylic acid or by condensation reactions.
Experimental Protocol: Oxidation to 4-Nitropicolinic Acid (Adapted)
This protocol is adapted from the oxidation of 3-picoline and may require optimization for this compound.
Materials:
-
This compound
-
Nitric acid (HNO₃)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with this compound and nitric acid.
-
Heat the reactor to approximately 180°C. The pressure will increase due to the reaction.
-
Maintain the reaction at this temperature for a specified time (optimization required).
-
Cool the reactor to room temperature and carefully vent any residual pressure.
-
Dilute the reaction mixture with water and adjust the pH to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Data Summary (for Oxidation of 3-Picoline):
| Starting Material | Oxidant | Temperature | Yield of Nicotinic Acid |
| 3-Picoline | Nitric Acid | 180°C | 62% |
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Proposed)
This protocol describes a proposed Knoevenagel condensation, leveraging the activation of the methyl group by the nitro group.
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, benzaldehyde, and toluene.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting styrylpyridine derivative by column chromatography or recrystallization.
Logical Workflow for Methyl Group Functionalization
Application Notes and Protocols for 3-Methyl-4-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitropyridine and its derivatives are pivotal intermediates in the synthesis of a variety of agrochemicals, particularly within the neonicotinoid class of insecticides. The strategic placement of the methyl and nitro groups on the pyridine ring allows for versatile chemical modifications, leading to the development of potent and selective active ingredients. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical precursors.
The primary application of this compound in agrochemical synthesis involves its conversion to precursor molecules that can be further elaborated into final insecticidal products. A common synthetic pathway involves the initial N-oxidation of 3-methylpyridine, followed by nitration to yield this compound N-oxide. Subsequent deoxygenation and reduction of the nitro group provide key amine intermediates.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.
| Property | Value |
| Chemical Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| Appearance | Solid |
| CAS Number | 1678-53-1 |
| Melting Point | Not available |
| Boiling Point | Not available |
Key Synthetic Applications
The primary role of this compound in agrochemical synthesis is as a precursor to 3-methyl-4-aminopyridine. This amine is a crucial building block for the construction of the pyridinylmethylamino moiety found in several neonicotinoid insecticides. The following sections detail the experimental protocols for the synthesis of key intermediates starting from 3-methylpyridine.
Experimental Protocols
Protocol 1: Synthesis of this compound N-oxide
This protocol details the synthesis of this compound N-oxide, a key intermediate which can be subsequently converted to this compound.
Reaction Scheme:
Caption: Synthesis of this compound N-oxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylpyridine | 93.13 | 93.1 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 300 mL | - |
| 30% Hydrogen Peroxide | 34.01 | 113 mL | 1.1 |
| Concentrated Sulfuric Acid | 98.08 | 100 mL | - |
| Fuming Nitric Acid | 63.01 | 50 mL | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Chloroform | 119.38 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
N-Oxidation: In a suitable reaction vessel, dissolve 3-methylpyridine (1.0 mol) in glacial acetic acid (300 mL).
-
Carefully add 30% hydrogen peroxide (1.1 mol) to the solution while maintaining the temperature below 40°C with external cooling.
-
Heat the mixture to 70-80°C and stir for 24 hours.
-
Remove the excess acetic acid and water under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with chloroform (3 x 150 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3-methylpyridine N-oxide.
-
Nitration: To a mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (50 mL), cooled to 0°C, slowly add the 3-methylpyridine N-oxide obtained in the previous step.
-
Allow the reaction mixture to warm to room temperature and then heat to 90°C for 2 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium carbonate until a yellow precipitate forms.
-
Filter the solid, wash with cold water, and dry to yield this compound N-oxide.
Expected Yield: 70-80%
Protocol 2: Synthesis of 4-Methyl-3-aminopyridine
This protocol describes the reduction of a 4-methyl-3-nitropyridine derivative to the corresponding amine, a crucial step for introducing the amine functionality required for further coupling reactions in agrochemical synthesis.
Reaction Scheme:
Caption: Reduction of 4-Methyl-3-nitropyridine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methyl-3-nitropyridine | 138.12 | 13.8 g | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 0.1 g | - |
| Methanol | 32.04 | 150 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 0.5 MPa | - |
Procedure:
-
In an autoclave, dissolve 4-methyl-3-nitropyridine (0.1 mol) in methanol (150 mL).[1]
-
Add 10% Pd/C catalyst (0.1 g) to the solution.[1]
-
Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to 0.5 MPa.[1]
-
Heat the reaction mixture to 30-40°C and stir for 15 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.[1]
Expected Yield: 95-97%[1]
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a general workflow for the synthesis of a hypothetical neonicotinoid insecticide starting from 3-methylpyridine, highlighting the role of this compound as a key intermediate.
Caption: General workflow for neonicotinoid synthesis.
Conclusion
This compound is a versatile and crucial intermediate in the synthesis of modern agrochemicals. The protocols provided herein offer a basis for the laboratory-scale synthesis of key precursors. Researchers and professionals in the field can adapt and optimize these methods for the development of novel and effective crop protection agents. Careful handling of nitrating agents and hydrogenation reactions is paramount for ensuring safety and achieving high yields.
References
Application Notes and Protocols for the Nitration of 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and compiled data for the nitration of 3-methylpyridine (3-picoline), a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates.
Introduction
The nitration of pyridine rings is a challenging yet crucial reaction in organic synthesis. The electron-deficient nature of the pyridine nucleus makes it less susceptible to electrophilic aromatic substitution compared to benzene derivatives, often necessitating harsh reaction conditions. The position of the methyl group in 3-methylpyridine directs the incoming nitro group, leading to a mixture of isomers. Understanding the regioselectivity and optimizing reaction conditions are critical for achieving desired product yields. This application note outlines a standard protocol for the direct nitration of 3-methylpyridine and provides data on the expected isomer distribution.
Data Presentation
The direct nitration of 3-methylpyridine typically yields a primary product along with other isomers in smaller quantities. The table below summarizes the reported yields for the main nitration products under specific conditions.
| Product Name | Structure | Reagents | Yield (%) | Reference |
| 3-Methyl-5-nitropyridine | O=N(=O)c1cncc(C)c1 | HNO₃ / (CF₃CO)₂O | 62% | [1] |
| 4-Methyl-3-nitropyridine | O=N(=O)c1c(C)ccnc1 | HNO₃ / (CF₃CO)₂O | 86% | [2] |
Note: The yield for 4-methyl-3-nitropyridine is from the nitration of 4-methylpyridine and is included for comparative purposes, illustrating the influence of the methyl group's position.
Experimental Protocols
A widely utilized method for the nitration of pyridines involves the use of a nitrating mixture of nitric acid in trifluoroacetic anhydride. This method often provides better yields and regioselectivity compared to traditional mixed acid (HNO₃/H₂SO₄) conditions for certain pyridine derivatives.
Protocol: Nitration of 3-Methylpyridine using Nitric Acid and Trifluoroacetic Anhydride
This protocol is adapted from established procedures for the nitration of pyridine derivatives.
Materials:
-
3-Methylpyridine (3-picoline)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Concentrated nitric acid (70%)
-
Sodium metabisulfite
-
Sodium hydroxide (NaOH) solution (25%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool trifluoroacetic anhydride to 0 °C using an ice bath.
-
Slowly add 3-methylpyridine to the cooled trifluoroacetic anhydride with continuous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.
-
Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.
-
After the addition of nitric acid, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing a chilled aqueous solution of sodium metabisulfite to quench the reaction.
-
Neutralize the resulting solution to a pH of 7-8 by the slow addition of a 25% sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the different isomers.
Expected Outcome:
The primary product expected from this reaction is 3-methyl-5-nitropyridine. Other isomers, such as 3-methyl-2-nitropyridine and 3-methyl-6-nitropyridine, may be formed in smaller quantities. The isolated yields will vary depending on the precise reaction conditions and purification efficiency.
Signaling Pathways and Logical Relationships
The following diagram illustrates the experimental workflow for the nitration of 3-methylpyridine.
Caption: Experimental workflow for the nitration of 3-methylpyridine.
References
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving halogenated derivatives of 3-methyl-4-nitropyridine. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.
Introduction to Cross-Coupling Reactions of Halogenated this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For a substrate like this compound, a halogen substituent is necessary to participate in the catalytic cycle. The electron-withdrawing nitro group activates the pyridine ring, making the halo-positions susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2]
The most common positions for halogenation on the this compound scaffold that are suitable for cross-coupling reactions are the C2, C5, and C6 positions. The reactivity of the C-X bond (where X is a halogen) generally follows the trend I > Br > Cl, which is inversely proportional to the bond dissociation energy.[2] Consequently, chloro-pyridines often require more active catalyst systems, higher temperatures, or longer reaction times compared to their bromo- or iodo- counterparts.[3]
This document outlines protocols for several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on halogenated methyl-nitropyridine derivatives. These conditions are collated from literature on analogous substrates and should be used as a basis for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 |
| Heteroarylboronic acid | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Toluene | 80-110 | 8-16 | 65-90 |
| Vinylboronic acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ | DME/H₂O | 80 | 6-12 | 75-88 |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Arylamine | Pd₂(dba)₃ (1-3) | BrettPhos (2-6) | NaOtBu | Toluene | 100 | 4-12 | 80-98 |
| Secondary Alkylamine | Pd(OAc)₂ (2-5) | RuPhos (4-10) | K₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 70-90 |
| Heterocyclic Amine | G3-XPhos (1-2) | - | Cs₂CO₃ | t-BuOH | 90 | 8-18 | 75-95 |
Table 3: Sonogashira Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-4) | CuI (4-8) | Et₃N | THF | 25-50 | 3-8 | 85-95 |
| Alkylacetylene | Pd(PPh₃)₄ (3-5) | CuI (5-10) | Diisopropylamine | DMF | 25 | 2-6 | 80-92 |
| Silylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | i-Pr₂NEt | Acetonitrile | 60 | 12 | 70-85 |
Table 4: Heck Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 70-90 |
| n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 120 | 12-16 | 65-85 |
| Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | NMP | 130 | 24 | 50-70 |
Table 5: Stille Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12-18 | 80-95 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 6-12 | 75-90 |
| (Trimethylstannyl)thiophene | PdCl₂(PPh₃)₂ (4) | - | CuI | NMP | 100 | 16 | 70-88 |
Mandatory Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organotin reagents are highly toxic and should be handled with extreme care. Reactions should be conducted under an inert atmosphere (Argon or Nitrogen) as palladium catalysts and some reagents can be air-sensitive.
Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a halogenated this compound with an arylboronic acid.
Materials:
-
2-Chloro-3-methyl-4-nitropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed tube, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
To a Schlenk flask, add 2-chloro-3-methyl-4-nitropyridine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ and SPhos to the flask under a positive flow of argon.
-
Add 1,4-dioxane and water via syringe.
-
Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation between a halogenated this compound and a primary amine.
Materials:
-
2-Bromo-3-methyl-4-nitropyridine (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
BrettPhos (0.036 mmol, 3.6 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed tube, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
In a glovebox or under a positive flow of argon, add NaOtBu, Pd₂(dba)₃, and BrettPhos to a Schlenk flask.
-
Add the 2-bromo-3-methyl-4-nitropyridine and a magnetic stir bar.
-
Seal the flask, remove from the glovebox (if applicable), and add anhydrous toluene and the primary amine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol for Sonogashira Coupling
This protocol outlines the coupling of a halogenated this compound with a terminal alkyne.
Materials:
-
2-Iodo-3-methyl-4-nitropyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv)
-
Anhydrous THF (5 mL)
-
Schlenk flask, magnetic stirrer.
Procedure:
-
To a dry Schlenk flask, add 2-iodo-3-methyl-4-nitropyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 3-8 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol for Stille Coupling
This protocol details the coupling of a halogenated this compound with an organostannane reagent.
Materials:
-
2-Bromo-3-methyl-4-nitropyridine (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
To a dry Schlenk flask, add 2-bromo-3-methyl-4-nitropyridine and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.
-
Heat the reaction mixture to 110 °C for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
To remove tin byproducts, dissolve the residue in a suitable solvent and wash with an aqueous solution of potassium fluoride (KF). The resulting insoluble tin fluorides can be removed by filtration.[3]
-
Further purify the product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, extending the reaction time, or using a more active catalyst system (e.g., a more electron-rich and bulky ligand). For chloro-substrates, a switch to a more active Buchwald ligand (e.g., XPhos, SPhos) or a nickel-based catalyst may be beneficial.[3]
-
Homocoupling: The formation of homocoupled byproducts can occur, especially at higher temperatures. Lowering the reaction temperature or changing the ligand may suppress this side reaction.[3]
-
Dehalogenation: The replacement of the halogen with a hydrogen atom can be a side reaction. Ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere.[3]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species. The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination and improve catalytic turnover.[4]
References
The Versatility of 3-Methyl-4-nitropyridine: A Key Building Block for Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-4-nitropyridine is a versatile and highly valuable building block in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of a nitro group at the 4-position of the pyridine ring, which strongly activates the molecule for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, providing a key functional handle for further derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse heterocyclic structures, with a particular focus on its applications in medicinal chemistry and drug discovery.
Key Synthetic Transformations
The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution at the 4-position and reduction of the nitro group. These reactions open up a vast chemical space for the synthesis of substituted pyridines and fused heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes the C4 position of this compound highly susceptible to attack by nucleophiles. This allows for the displacement of the nitro group by a variety of nucleophiles, including amines, thiols, alkoxides, and cyanide.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General workflow for the SNAr of this compound.
Quantitative Data for SNAr Reactions:
The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles.
| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |
| Primary/Secondary Amines | Amine, Solvent (e.g., EtOH, DMF), Base (e.g., Et3N), Reflux | 4-Amino-3-methylpyridine derivatives | 80-95 | [1] |
| Thiols | Thiol, Base (e.g., K2CO3), Solvent (e.g., DMF), RT to 80 °C | 4-Thioether-3-methylpyridine derivatives | 75-90 | [2] |
| Alkoxides | Alcohol, Strong Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT | 4-Alkoxy-3-methylpyridine derivatives | 60-85 | [3] |
| Cyanide | NaCN or KCN, Solvent (e.g., DMSO), 100-150 °C | 4-Cyano-3-methylpyridine | 70-85 | [4] |
Experimental Protocol: SNAr with an Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and ethanol.
-
Add morpholine and triethylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(morpholino)-3-methylpyridine.
Reduction of the Nitro Group
The nitro group of this compound can be efficiently reduced to an amino group, yielding 3-methyl-4-aminopyridine, a key intermediate for the synthesis of more complex heterocyclic systems, including fused pyridines and various bioactive molecules.[1]
General Workflow for Nitro Group Reduction:
References
experimental procedure for reduction of the nitro group in 3-Methyl-4-nitropyridine
Application Notes and Protocols for the Reduction of 3-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the nitro group in this compound to synthesize 3-Methyl-4-aminopyridine, a key intermediate in pharmaceutical and chemical research. The protocols outlined below are based on established and widely used chemical transformations, offering reliable and scalable methods for this conversion.
Overview of Synthetic Strategies
The reduction of the nitro group on the pyridine ring is a fundamental transformation. Several methods are available, each with its own advantages regarding yield, selectivity, cost, and scalability. The most common and effective methods include catalytic hydrogenation and metal-mediated reductions. The choice of method may depend on the scale of the reaction, the availability of specialized equipment (e.g., for hydrogenation), and the presence of other functional groups in the molecule.
Below are detailed protocols for three common reduction methods:
-
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reduction using Iron (Fe) Powder in Acidic Media
-
**Reduction using Stannous Chloride (SnCl₂) **
-
Reduction using Sodium Dithionite (Na₂S₂O₄)
Data Presentation
The following table summarizes the quantitative data for different experimental procedures for the reduction of this compound or its N-oxide derivative.
| Method | Reducing Agent/Catalyst | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (5 bar) | Ethanol | 36 hours | Room Temperature | 95% | [1] |
| Metal-Mediated Reduction | Fe powder, Acetic Acid | Ethanol | 2 hours | 100 °C | ~70% | [2] |
| Metal-Mediated Reduction | Fe powder, HCl | Ethanol/Water | Not Specified | Reflux | 80-85% | [3][4] |
| Metal-Mediated Reduction | Fe powder, H₂SO₄ | Water | Slow | Not Specified | 85-90% | [3][4] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | 2 hours | 30 °C | High | [5] |
| Dithionite Reduction | Na₂S₂O₄ | DMF/Water or DMSO | 0.5 - 1 hour | 35 °C | 94-98% | [6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and clean, often providing a high yield of the desired amine with simple work-up procedures.[1]
Materials:
-
This compound-N-oxide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas (H₂)
-
Diatomaceous Earth (e.g., Celite®)
-
Hydrogenation vessel (Parr shaker or similar)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 30.0 g (195 mmol) of this compound-N-oxide in 450 mL of ethanol.
-
Carefully add 6.0 g of 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it with nitrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to 5 bar.
-
Stir the reaction mixture vigorously at room temperature for 36 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to afford the target product, 3-methyl-4-aminopyridine.
Protocol 2: Reduction using Iron (Fe) Powder in Acetic Acid
This is a classical and cost-effective method for nitro group reduction.[2]
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6N)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the starting material (e.g., 70 g, 386 mmol) in a mixture of 100 mL of glacial acetic acid and 400 mL of absolute ethanol, slowly add 40 g of iron powder.
-
If the reaction is not initiated, a small amount of concentrated HCl (1 mL) can be added, and the mixture can be heated to reflux for 20 minutes.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the iron residues and concentrate the filtrate to a thick oil.
-
Partition the resulting oil between 500 mL of ethyl acetate and 200 mL of water.
-
Basify the mixture to a pH of 10 using a 6N NaOH solution.
-
Filter the mixture through celite if necessary.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL), water (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to provide the product.
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
Stannous chloride offers a mild alternative for the reduction of nitro groups.[5]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Potassium hydroxide (KOH) solution (e.g., 2M)
Procedure:
-
To a solution of this compound (e.g., 0.148 g, 0.967 mmol) in 5 mL of ethanol, add SnCl₂·2H₂O (2.26 g, 10.0 mmol).
-
The reaction mixture can be stirred at 30 °C for 2 hours. For faster reaction times, ultrasonic irradiation can be applied.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to dissolve the tin salts.[7]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite is a versatile and chemoselective reducing agent.[6][8]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent system (e.g., DMF/water or DMSO)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound in the chosen solvent system (e.g., DMF/water) in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.
-
The reaction can be monitored by TLC. The reaction is typically complete within 0.5 to 1 hour at around 35 °C.[6]
-
Once the reaction is complete, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
References
- 1. 3-Methyl-4-aminopyridine | 1990-90-5 [chemicalbook.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Application Notes and Protocols for the Use of 3-Methyl-4-nitropyridine N-oxide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-4-nitropyridine N-oxide is a versatile reagent and building block in organic synthesis. The presence of the N-oxide functionality and the electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound N-oxide in chemical synthesis, with a focus on its application in the development of pharmaceutical intermediates.
Physicochemical Properties and Spectroscopic Data
This compound N-oxide is a yellow crystalline solid. A summary of its key physical and spectroscopic properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 136-138 °C | [1] |
| Appearance | Yellow crystalline powder | [1] |
| ¹H NMR (CDCl₃, δ) | 8.23 (d, J = 7.6 Hz, 2H), 8.13 (d, J = 7.6 Hz, 2H) | |
| ¹³C NMR (CDCl₃, δ) | 138.5, 125.5, 125.3 |
Key Applications in Chemical Synthesis
The primary applications of this compound N-oxide in chemical synthesis revolve around three main types of transformations:
-
Nucleophilic Aromatic Substitution (SNA r): The 4-nitro group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the 4-position of the pyridine ring.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing access to 4-amino-3-methylpyridine derivatives, which are valuable intermediates in medicinal chemistry.
-
Deoxygenation of the N-oxide: The N-oxide can be removed to yield the corresponding 3-methyl-4-substituted pyridine, further expanding the synthetic utility of the scaffold.
These key applications are summarized in the following workflow diagram.
Caption: Key synthetic transformations of this compound N-oxide.
Application Note 1: Synthesis of Pharmaceutical Intermediates - Omeprazole Analogues
This compound N-oxide and its analogues are crucial intermediates in the synthesis of proton pump inhibitors such as omeprazole, lansoprazole, and pantoprazole.[2][3][4] The synthesis typically involves the nucleophilic displacement of the 4-nitro group with an alkoxide, followed by further functionalization of the methyl group at the 2-position (if present) and subsequent coupling with a benzimidazole moiety.
A generalized synthetic pathway towards an omeprazole intermediate starting from a substituted 4-nitropyridine N-oxide is depicted below.
Caption: General synthesis of Omeprazole via a pyridine N-oxide intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound N-oxide [5]
This protocol describes the nitration of 3-methylpyridine-1-oxide.
Materials:
-
3-Methylpyridine-1-oxide (1.65 moles)
-
Sulfuric acid (sp. gr. 1.84, 630 mL)
-
Fuming yellow nitric acid (sp. gr. 1.50, 495 mL)
-
Crushed ice (2 kg)
-
Sodium carbonate monohydrate (1.36 kg)
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
Add liquefied 3-methylpyridine-1-oxide (180 g, 1.65 moles) to cold (0–5 °C) sulfuric acid (630 mL) in a 3-L round-bottomed flask immersed in an ice-salt bath.
-
Cool the resulting mixture to about 10 °C and add fuming yellow nitric acid (495 mL) in 50-mL portions with shaking.
-
Attach an efficient spiral condenser and place the flask in an oil bath.
-
Slowly raise the temperature to 95–100 °C over 25–30 minutes.
-
When gas evolution begins and increases, remove the oil bath and control the vigorous reaction with an ice-water bath.
-
After the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.
-
Replace the oil bath and continue heating at 100–105 °C for 2 hours.
-
Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice in a 4-L beaker.
-
Neutralize the mixture by adding sodium carbonate monohydrate (1.36 kg) in small portions with stirring.
-
Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
Collect the yellow crystalline product by suction filtration, wash thoroughly with water, and dry on the filter.
-
Extract the collected solid twice with 400–500 mL portions of boiling chloroform.
-
Use the combined chloroform extracts to extract the aqueous filtrates.
-
Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
-
Dissolve the residue in 1.5 L of boiling acetone, concentrate to 800–900 mL, and cool at 5 °C for 6–8 hours.
-
Filter the product, wash with ether, and dry. A typical yield is 162–173 g (64–68%).
Quantitative Data for Synthesis of this compound N-oxide and Analogs
| Starting Material | Nitrating Agent | Reaction Conditions | Yield (%) | Reference |
| 3-Methylpyridine-1-oxide | H₂SO₄, fuming HNO₃ | 100-105 °C, 2 h | 70-73 | [5] |
| 3,5-Dimethylpyridine-N-oxide | H₂SO₄, KNO₃ | 85-90 °C, 1 h | 85 | [2] |
| 2,3-Dimethylpyridine-N-oxide | H₂SO₄, KNO₃ | 80-120 °C | High | [3][4] |
Application Note 2: Nucleophilic Aromatic Substitution Reactions
The 4-nitro group of this compound N-oxide is readily displaced by a variety of nucleophiles, providing a versatile route to 4-substituted-3-methylpyridine N-oxides. These products can be further transformed, for example, by deoxygenation of the N-oxide.
Caption: Nucleophilic substitution reactions of this compound N-oxide.
Experimental Protocols
Protocol 2: General Procedure for Nucleophilic Substitution with Alkoxides [6][7]
This protocol provides a general method for the synthesis of 4-alkoxy-3-methylpyridine N-oxides.
Materials:
-
This compound N-oxide (1 equiv.)
-
Sodium alkoxide (e.g., sodium methoxide, 1.1 equiv.)
-
Anhydrous alcohol (corresponding to the alkoxide)
Procedure:
-
Dissolve this compound N-oxide in the corresponding anhydrous alcohol in a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the sodium alkoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Nucleophilic Substitution Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium methoxide | 4-Methoxy-3,5-dimethylpyridine N-oxide | Methanol, reflux | High | [6] |
| 3-Methoxypropan-1-ol / K₂CO₃ | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide | DMF, 120-125 °C | 93 | [7] |
| Conc. HCl | 4-Chloro-3-methylpyridine N-oxide | 160 °C, sealed tube, 4 h | ~80 | [8] |
| Conc. HBr | 4-Bromo-3-methylpyridine N-oxide | Reflux, 48 h | ~70 | [8] |
Application Note 3: Reduction and Deoxygenation Reactions
The nitro group and the N-oxide functionality of this compound N-oxide and its derivatives can be selectively reduced.
Protocol 3: Reduction of the Nitro Group to an Amino Group [9]
This protocol describes the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, which can be adapted for this compound N-oxide.
Materials:
-
4-Nitropyridine-N-oxide (1 equiv.)
-
Iron powder (excess)
-
Aqueous mineral acid (e.g., HCl or H₂SO₄)
-
Sodium carbonate
-
Ethyl acetate
Procedure:
-
To a suspension of iron powder in water, add the 4-nitropyridine-N-oxide.
-
Heat the mixture and add the mineral acid dropwise.
-
After the addition is complete, continue heating at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium carbonate.
-
Filter the mixture to remove the iron salts.
-
Extract the aqueous filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-aminopyridine. Yields are typically in the range of 80-90%.
Conclusion
This compound N-oxide is a highly valuable and versatile building block in organic synthesis. Its activated pyridine ring system allows for a wide range of transformations, making it a key intermediate in the preparation of a variety of heterocyclic compounds, including important pharmaceutical agents. The protocols and data presented in this document provide a foundation for researchers to explore and exploit the synthetic potential of this reagent in their own research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 7. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. mdpi.org [mdpi.org]
Application Notes and Protocols: Deoxygenation of 3-Methyl-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the deoxygenation of 3-Methyl-4-nitropyridine N-oxide to synthesize this compound. The selective removal of the N-oxide group in the presence of a reducible nitro group is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This guide outlines several effective methods, including palladium-catalyzed transfer deoxygenation and visible light-mediated photoredox catalysis, which are known to be compatible with sensitive functional groups like nitro substituents.[1][2] Detailed, step-by-step protocols, data on reaction efficiency, and a visual representation of the experimental workflow are provided to facilitate the successful implementation of this chemical transformation in a laboratory setting.
Introduction
Pyridine N-oxides are versatile intermediates in organic synthesis, offering unique reactivity for the functionalization of the pyridine ring.[3][4] The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, which would otherwise be challenging to achieve with the parent pyridine. Following ring functionalization, the deoxygenation of the N-oxide is often a necessary final step to yield the desired substituted pyridine. In the case of this compound N-oxide, the challenge lies in the selective deoxygenation of the N-oxide without reducing the nitro group. This document details methodologies that achieve this selectivity.
Data Presentation: Comparison of Deoxygenation Methods
The following table summarizes various methods reported for the deoxygenation of pyridine N-oxides that are compatible with a nitro functional group.
| Method | Catalyst/Reagent | Reductant/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Palladium-Catalyzed Transfer Oxidation | [Pd(OAc)₂]/dppf (3 mol%) | Triethylamine/Acetonitrile | 140-160 | Not specified | High | [1] |
| Visible Light-Mediated Metallaphotoredox | Not specified (tiny amount of catalyst) | Hantzsch ester/Not specified | Room Temperature | A few minutes | High | [2] |
| Zirconium(IV) chloride/Sodium borohydride | ZrCl₄/NaBH₄ | Not specified | Not specified | Not specified | ~95 | [5] |
| Visible Light-Induced Photoredox | Thioxanthone (TX)/Trifluoromethanesulfonic acid (TfOH) | Acetone | Room Temperature | Not specified | ~53 | [3] |
Experimental Protocols
Method 1: Palladium-Catalyzed Transfer Deoxygenation
This protocol is adapted from a general method for the deoxygenation of pyridine N-oxides using a palladium catalyst and triethylamine as the oxygen acceptor.[1] This method has been shown to be tolerant of nitro groups.[1]
Materials:
-
This compound N-oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Microwave reactor or oil bath
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a microwave vial, add this compound N-oxide (1.0 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and dppf (0.03 mmol, 3 mol%).
-
Purge the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (3.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140-160 °C and maintain for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Method 2: Visible Light-Mediated Metallaphotoredox Deoxygenation
This protocol is based on a general, highly chemoselective method for the deoxygenation of N-heterocyclic N-oxides at room temperature.[2] This method is noted for its tolerance of a wide range of functional groups, including nitro groups.[2]
Materials:
-
This compound N-oxide
-
Photoredox catalyst (e.g., an iridium or ruthenium complex, as specified in the relevant literature)
-
Hantzsch ester
-
Appropriate solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LED lamp)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a reaction vessel, dissolve this compound N-oxide (1.0 mmol), the photoredox catalyst (typically 0.1-1 mol%), and Hantzsch ester (1.2-1.5 equivalents).
-
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
-
Place the reaction vessel in front of a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate this compound.
Mandatory Visualization
Experimental Workflow for Deoxygenation
Caption: Experimental workflow for the deoxygenation of this compound N-oxide.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound N-oxide is classified as an acute toxicant and a suspected carcinogen; handle with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
-
Microwave reactions can generate high pressures; use appropriate safety shields and follow the manufacturer's instructions.
-
Visible light sources can be intense; avoid direct eye exposure.
References
- 1. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 2. Deoxygenation of Aza-aromatics [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Methyl-4-nitropyridine. The primary synthetic route involves a three-step process: N-oxidation of 3-methylpyridine, subsequent nitration of the N-oxide, and final deoxygenation to yield the target compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Oxidation of 3-Methylpyridine to 3-Methylpyridine-1-oxide
Question 1: My yield of 3-methylpyridine-1-oxide is lower than expected. What are the common causes?
Answer: Low yields in the N-oxidation step can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. For the oxidation with hydrogen peroxide in glacial acetic acid, a reaction time of 24 hours at 70-75°C is recommended.[1]
-
Purity of Starting Material: The 3-methylpyridine (3-picoline) should be freshly distilled to remove any impurities that could interfere with the reaction.
-
Concentration of Hydrogen Peroxide: The concentration of the hydrogen peroxide solution is critical. Use a 30% solution as specified in established protocols.[1]
-
Inefficient Work-up: Loss of product can occur during the work-up. Ensure that the excess acetic acid and water are thoroughly removed under reduced pressure. The extraction with chloroform should be performed multiple times to ensure complete recovery of the product from the aqueous layer.[1]
Question 2: The reaction mixture turned dark or showed signs of decomposition during oxidation. Why did this happen and how can I prevent it?
Answer: Decomposition is often due to poor temperature control. The oxidation of pyridines is an exothermic process.
-
Temperature Control: When adding hydrogen peroxide to the solution of 3-methylpyridine in glacial acetic acid, it is important to do so with shaking and to monitor the temperature. The recommended reaction temperature is 70 ± 5°C.[1] Exceeding this range can lead to decomposition of the starting material and product.
-
Rate of Addition: Add the hydrogen peroxide solution portion-wise to manage the initial exotherm.
Step 2: Nitration of 3-Methylpyridine-1-oxide
Question 3: I am getting a low yield of this compound-1-oxide. How can I improve this?
Answer: Low yields in the nitration step are a common issue. Here are some key areas to focus on for optimization:
-
Reaction Temperature and Control: This reaction has a vigorous exothermic phase. The temperature must be carefully controlled. After an initial heating to 95-100°C to initiate the reaction, the exotherm must be managed with an ice-water bath.[1] If the reaction is not properly controlled, side reactions and degradation can occur. After the initial vigorous reaction, the mixture should be heated at 100-105°C for 2 hours to ensure the reaction goes to completion.[1]
-
Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is effective.[1] Alternatively, a mixture of potassium nitrate and concentrated sulfuric acid can be used.[1] Ensure the reagents are of high purity and correct concentration.
-
Neutralization and Isolation: During work-up, the product is precipitated by pouring the reaction mixture onto crushed ice and neutralizing with sodium carbonate. The addition of sodium carbonate should be done in small portions to control the vigorous evolution of nitrogen oxides.[1] Inadequate neutralization can lead to lower yields of the precipitated product.
Question 4: My final product after nitration is impure, with evidence of other isomers or dinitrated products. How can I increase the purity?
Answer: The formation of isomers (like the 2-nitro isomer) or dinitrated products is possible, especially with harsh reaction conditions.
-
Regioselectivity: The N-oxide group strongly directs nitration to the 4-position, making this compound-1-oxide the major product. However, higher temperatures can reduce this selectivity. Adhering to the recommended temperature profile is crucial.
-
Stoichiometry: Use a controlled amount of the nitrating agent. A large excess of nitric acid can increase the likelihood of dinitration.
-
Purification: The crude product can be purified by recrystallization from acetone.[1] This is effective in removing inorganic salts and some organic impurities. For persistent impurities, column chromatography may be necessary.
Question 5: There was a vigorous, almost uncontrollable, evolution of gas during the reaction and work-up. Is this normal?
Answer: Yes, this is a known characteristic of this reaction.
-
During Reaction: A vigorous evolution of nitrogen oxides occurs after the initial heating phase. This is why a large-volume flask and an efficient condenser are recommended, and an ice-water bath must be on hand to control the reaction.[1]
-
During Neutralization: Adding sodium carbonate to the acidic reaction mixture liberates large volumes of carbon dioxide and nitrogen oxides. This must be done slowly, in a well-ventilated fume hood.[1] Allowing the mixture to stand for a few hours after neutralization helps to expel the dissolved gases before filtration.[1]
Step 3: Deoxygenation of this compound-1-oxide
Question 6: I am attempting to deoxygenate the N-oxide to get this compound, but the nitro group is being reduced as well. How can I selectively deoxygenate the N-oxide?
Answer: Selective deoxygenation in the presence of a nitro group requires a chemoselective reagent.
-
Choice of Reagent: Phosphorus trichloride (PCl₃) is a common and effective reagent for the deoxygenation of pyridine N-oxides and is known to be compatible with nitro groups.
-
Reaction Conditions: The reaction with PCl₃ is typically carried out in an inert solvent like chloroform or dichloromethane. The reaction is often exothermic and may require initial cooling.
Question 7: The deoxygenation reaction is sluggish or incomplete. What can I do?
Answer:
-
Reagent Quality: Ensure the PCl₃ is of good quality, as it can be hydrolyzed by atmospheric moisture.
-
Temperature: While the reaction is often started at a low temperature, it may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature.
-
Stoichiometry: A slight excess of PCl₃ is typically used to ensure the reaction goes to completion.
FAQs
Q1: Why is it necessary to first synthesize the N-oxide of 3-methylpyridine before nitration?
A1: The pyridine ring is an electron-deficient aromatic system, which makes it resistant to electrophilic aromatic substitution reactions like nitration. The nitrogen atom in the ring deactivates it. By converting the pyridine to its N-oxide, the oxygen atom donates electron density into the ring, activating it towards electrophilic attack, particularly at the 4-position. This allows the nitration to proceed under achievable conditions with high regioselectivity.
Q2: What are the primary safety precautions for this synthesis?
A2:
-
Corrosive and Oxidizing Acids: Concentrated and fuming nitric and sulfuric acids are highly corrosive and strong oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reactions: Both the nitration and the subsequent neutralization are highly exothermic and involve vigorous gas evolution. Use an ice bath for temperature control and add reagents slowly and carefully.
-
Nitrogen Oxides: The reaction and work-up produce toxic nitrogen oxide gases. The entire procedure must be conducted in a well-ventilated fume hood.
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer. Avoid contact with skin and combustible materials.
Q3: How can I monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the progress of all three steps. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The spots can be visualized under UV light. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the expected yields for each step?
A4: Based on established protocols, the expected yields are:
-
Oxidation of 3-methylpyridine: 73-77%[1]
-
Nitration of 3-methylpyridine-1-oxide: 70-73%[1]
-
Deoxygenation: Yields for this step can be high, often over 80-90%, depending on the specific conditions and substrate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the synthesis of this compound-1-oxide.
Table 1: Reaction Conditions for the Synthesis of this compound-1-oxide
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | 3-Methylpyridine, 30% H₂O₂ | Glacial Acetic Acid | 70-75 | 24 | 73-77[1] |
| 2 | Nitration | 3-Methylpyridine-1-oxide, Fuming HNO₃, H₂SO₄ | - | 100-105 | 2 | 70-73[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylpyridine-1-oxide[1]
-
To a 2-liter round-bottomed flask, add 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
-
With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
-
Remove the excess acetic acid and water under reduced pressure (30 mm).
-
The resulting residue is 3-methylpyridine-1-oxide, which can be used in the next step. For higher purity, it can be distilled under vacuum (b.p. 84–85°/0.3 mm).
Protocol 2: Synthesis of this compound-1-oxide[1]
-
In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) concentrated sulfuric acid.
-
Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide.
-
To the cooled mixture (~10°C), add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking.
-
Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes.
-
When gas evolution begins, remove the oil bath. A spontaneous and vigorous reaction will start. Control this exotherm with an ice-water bath.
-
After the vigorous reaction subsides (about 5 minutes), allow the reaction to proceed for another 5–10 minutes.
-
Replace the oil bath and continue heating at 100–105°C for 2 hours.
-
Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice.
-
Slowly add 1.36 kg of sodium carbonate monohydrate in small portions with stirring until the pH is neutral.
-
Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
Collect the yellow crystalline product by suction filtration and wash it thoroughly with water.
-
The crude product can be purified by extraction with chloroform followed by recrystallization from acetone.
Protocol 3: Synthesis of this compound (Deoxygenation)
-
Dissolve this compound-1-oxide in a suitable solvent such as chloroform or dichloromethane in a round-bottomed flask.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃) (approx. 1.1 equivalents) dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice and water.
-
Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the nitration step.
References
Technical Support Center: Purification of 3-Methyl-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-4-nitropyridine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis reaction mixture?
A1: The most common impurities encountered during the synthesis of this compound are typically positional isomers. Due to the directing effects of the methyl group on the pyridine ring, nitration can sometimes occur at other positions, leading to the formation of isomers such as 3-Methyl-2-nitropyridine and 3-Methyl-6-nitropyridine. Unreacted starting materials, like 3-methylpyridine, and byproducts from side reactions are also potential impurities. In syntheses starting from 3-methylpyridine-N-oxide followed by deoxygenation, residual N-oxide can also be a significant impurity.
Q2: Which purification techniques are most effective for isolating this compound?
A2: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The most commonly employed and effective methods are:
-
Recrystallization: This is a highly effective method for purifying solid this compound, especially for removing minor impurities. The selection of an appropriate solvent system is crucial for a successful recrystallization.
-
Column Chromatography: For complex mixtures containing multiple components with similar polarities, silica gel column chromatography is the preferred method. It allows for the separation of positional isomers and other closely related impurities.
-
Extraction: Liquid-liquid extraction is a critical step in the work-up procedure to separate the desired product from inorganic salts and highly polar or non-polar impurities.
Q3: How do I select a suitable solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic approach to solvent selection involves testing the solubility of the crude product in small amounts of various solvents.
Solvent Selection Workflow
Caption: A logical workflow for selecting an appropriate recrystallization solvent.
For this compound and its N-oxide, acetone and chloroform have been reported as effective solvents for extraction and recrystallization.[1] Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, can also be effective.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Add a small amount of a co-solvent in which the compound is less soluble. Scratch the inside of the flask with a glass rod to induce nucleation. Use a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation. Preheat the filtration apparatus (funnel and flask) before hot filtration. |
| Colored impurities remain in the crystals | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization. |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots (overlapping bands) | The polarity of the mobile phase is too high. The column was not packed properly (channeling). The sample was loaded in too large a volume of solvent. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). Repack the column, ensuring the silica gel is evenly settled. Dissolve the sample in the minimum amount of solvent for loading. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracking of the silica gel bed | The column ran dry. The heat of adsorption of the solvent on the silica gel caused thermal stress. | Never let the solvent level drop below the top of the silica gel. Pack the column using a slurry method and ensure it is fully equilibrated with the mobile phase before loading the sample. |
| Tailing of spots on TLC and bands on the column | The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds). | Add a small amount of a modifier to the mobile phase. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial. |
Experimental Protocols
Protocol 1: Purification of this compound-N-oxide by Extraction and Recrystallization
This protocol is adapted from a procedure for the synthesis and purification of this compound-1-oxide and serves as a valuable reference for the purification of this compound.[1]
1. Work-up and Extraction:
-
After the reaction is complete, the mixture is cooled and poured onto crushed ice.
-
The mixture is neutralized by the portion-wise addition of sodium carbonate monohydrate with stirring. This causes the precipitation of the crude product.
-
The yellow solid is collected by suction filtration and washed thoroughly with water.
-
The collected solid is then extracted with boiling chloroform (2 x 400-500 ml). The combined chloroform extracts are used to extract the aqueous filtrate from the suction filtration.
-
The extraction of the aqueous layer is repeated with several fresh portions of chloroform.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate.
2. Recrystallization:
-
The dried chloroform extract is evaporated to dryness under reduced pressure.
-
The residue is dissolved in boiling acetone (approximately 1.5 L for ~180 g of crude product).
-
The acetone solution is concentrated by heating on a steam bath until crystallization begins.
-
The solution is then cooled to 5°C for 6-8 hours to allow for complete crystallization.
-
The crystals are collected by suction filtration, washed with cold ether, and dried.
-
A second crop of crystals can be obtained by concentrating the mother liquor.
Purification Workflow Diagram
Caption: A step-by-step workflow for the purification of this compound derivatives.
Protocol 2: General Procedure for Column Chromatography
This is a general protocol for the purification of a moderately polar compound like this compound using silica gel column chromatography.
1. Preparation:
-
Select a solvent system: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.
-
Pack the column: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
3. Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to begin elution.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Predicted Solubility | Potential Use in Purification |
| Water | High | Low | Washing to remove inorganic salts |
| Methanol / Ethanol | High | Soluble | Recrystallization (potentially in a mixed solvent system with water) |
| Acetone | Medium-High | Soluble | Recrystallization, Solvent for column chromatography slurry |
| Ethyl Acetate | Medium | Soluble | Mobile phase component for column chromatography, Recrystallization solvent |
| Dichloromethane / Chloroform | Medium | Soluble | Extraction, Mobile phase component for column chromatography |
| Toluene | Low | Moderately Soluble | Recrystallization |
| Hexane / Heptane | Very Low | Insoluble | Anti-solvent in recrystallization, Mobile phase component for column chromatography |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
Technical Support Center: Synthesis of 3-Methyl-4-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-nitropyridine. The information primarily focuses on the common synthetic route via the nitration of 3-Methylpyridine-N-oxide (3-Picoline-N-oxide).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turned dark brown or black upon adding the nitrating mixture. Is this normal?
A1: While a yellow to orange coloration is expected, a very dark brown or black color can indicate excessive side reactions or decomposition. This may be caused by:
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Too rapid addition of the nitrating agent: This can lead to localized overheating and charring. Ensure the addition is slow and the reaction temperature is carefully controlled with an ice bath.
-
Reaction temperature is too high: Exceeding the recommended temperature range can promote the formation of various byproducts and decomposition. Maintain the temperature as specified in the protocol.
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Impure starting materials: Ensure your 3-Methylpyridine-N-oxide is of high purity.
Troubleshooting:
-
If the color change is extreme, it is best to stop the reaction, quench it carefully by pouring it over ice, and restart with fresh reagents and stricter temperature control.
-
Ensure efficient stirring to dissipate heat and ensure even mixing of reagents.
Q2: I observe a significant evolution of brown gas from my reaction. What is it and should I be concerned?
A2: The brown gas is nitrogen dioxide (NO₂), a common byproduct of nitration reactions.[1] Its evolution is expected, especially during the heating phase of the reaction. However, excessive and vigorous gas evolution can be a safety hazard.
Troubleshooting & Safety:
-
ALWAYS perform this reaction in a well-ventilated fume hood. Nitrogen oxides are toxic.
-
Control the rate of gas evolution by carefully managing the reaction temperature. A spontaneous and vigorous reaction may require cooling with an ice-water bath to moderate it.[1]
-
The workup procedure, particularly the addition of sodium carbonate, will also evolve large volumes of nitrogen oxides. This step must also be performed in a fume hood.[1]
Q3: My final product yield is low. What are the potential causes?
A3: Low yields can stem from several factors throughout the synthesis and workup process:
-
Incomplete reaction: Ensure the reaction is heated for the specified duration to drive it to completion.
-
Losses during workup: The product is extracted from a large aqueous volume. Ensure thorough extraction with the specified solvent (e.g., chloroform). Multiple extractions are necessary.
-
Suboptimal pH during neutralization: Careful neutralization is required to precipitate the product.
-
Formation of soluble byproducts: The presence of isomeric byproducts may reduce the yield of the desired crystalline product.
Troubleshooting:
-
Monitor the reaction progress using an appropriate technique like TLC to ensure the starting material is consumed.
-
Perform multiple extractions of the aqueous layer during workup to maximize product recovery.
-
Check the pH carefully during the neutralization step.
Q4: The melting point of my recrystallized product is lower than the literature value and has a broad range. What could be the issue?
A4: A low and broad melting point typically indicates the presence of impurities. The most likely impurities are isomeric byproducts formed during the nitration step. While the nitration of 3-substituted pyridine-N-oxides is generally regioselective for the 4-position, small amounts of other isomers can be formed.[2]
Common Isomeric Byproducts:
-
3-Methyl-2-nitropyridine-N-oxide
-
3-Methyl-6-nitropyridine-N-oxide
Troubleshooting:
-
Recrystallization: Perform a careful recrystallization as described in the experimental protocol. This is a crucial step for removing isomeric impurities.
-
Chromatography: If recrystallization is insufficient, column chromatography may be necessary to separate the isomers.
-
Analytical Confirmation: Use techniques like HPLC or GC-MS to analyze the purity of your product and identify the nature of the impurities.
Quantitative Data on Byproduct Formation
While specific quantitative data on the distribution of isomeric byproducts in the synthesis of this compound-N-oxide is not extensively reported in the literature, the high yields of the purified product suggest that the formation of other isomers is minor under optimized conditions. The regioselectivity of the nitration of pyridine-N-oxide itself is high for the 4-position.[2]
| Byproduct Type | Common Examples | Expected Amount | Mitigation Strategy |
| Isomeric Byproducts | 3-Methyl-2-nitropyridine-N-oxide, 3-Methyl-6-nitropyridine-N-oxide | Minor | Careful recrystallization, Column chromatography |
| Gaseous Byproducts | Nitrogen Oxides (NO, NO₂) | Significant | Proper ventilation (fume hood), Temperature control |
Experimental Protocol: Synthesis of this compound-N-oxide
This protocol is a summary of the procedure detailed in Organic Syntheses.[1]
1. Preparation of the Nitrating Mixture:
-
In a flask immersed in an ice-salt bath, add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) sulfuric acid.
-
To this mixture, add 495 ml of fuming yellow nitric acid in portions, maintaining the temperature around 10 °C.
2. Nitration Reaction:
-
Attach a condenser and slowly heat the mixture in an oil bath to 95–100 °C.
-
Gas evolution will begin. After about 5 minutes, a vigorous reaction will start, which must be controlled with an ice-water bath.
-
Once the vigorous reaction subsides, allow the reaction to proceed for another 5–10 minutes before resuming heating at 100–105 °C for 2 hours.
3. Workup and Isolation:
-
Cool the reaction mixture to 10 °C and pour it onto 2 kg of crushed ice.
-
Carefully add sodium carbonate monohydrate in small portions with stirring to neutralize the acid and precipitate the product. This will evolve large volumes of nitrogen oxides.
-
Allow the mixture to stand for 3 hours to expel the dissolved gases.
-
Collect the yellow solid by suction filtration and wash it thoroughly with water.
4. Purification:
-
Extract the crude product with boiling chloroform.
-
Use the chloroform extracts to wash the aqueous filtrate to recover any dissolved product.
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the residue from acetone to obtain pure this compound-N-oxide.
Visualizations
Caption: Reaction pathway for the synthesis of this compound-N-oxide showing the formation of the main product and potential byproducts.
Caption: A logical workflow for troubleshooting purity issues encountered during the synthesis of this compound.
References
Technical Support Center: Synthesis of Nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of nitropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so challenging, often resulting in low yields?
A1: Direct nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards electrophilic substitution. Under the acidic conditions required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making it even less reactive. Consequently, harsh reaction conditions, such as high temperatures and strong acids, are necessary, which can lead to degradation of the starting material and the formation of numerous side products, ultimately resulting in low yields of the desired nitropyridine.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my nitration reaction?
A2: Achieving high regioselectivity in pyridine nitration is a common challenge. The position of the nitro group is influenced by the electronic and steric properties of substituents already present on the pyridine ring.
-
Use of Protecting Groups: For substrates like 3-aminopyridine, protecting the amino group as an amide can direct the nitration to a specific position. For example, acetylating 3-aminopyridine to 3-acetylaminopyridine directs the nitration primarily to the 4-position.
-
Synthesis of Pyridine N-oxide: A widely used strategy is to first oxidize the pyridine to its corresponding N-oxide. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, and directs the nitration to the 4-position with high selectivity. The N-oxide can then be deoxygenated in a subsequent step to yield the 4-nitropyridine.
-
Control of Reaction Conditions: In some cases, adjusting the reaction temperature and the choice of nitrating agent can influence the isomer ratio.
Q3: What are the most common side products in nitropyridine synthesis?
A3: Common side products include:
-
Isomeric Nitropyridines: Formation of undesired regioisomers is a frequent issue, especially in the direct nitration of substituted pyridines.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitropyridine derivatives. This can be minimized by controlling the stoichiometry of the nitrating agent and the reaction time.
-
Oxidative Degradation Products: The strong oxidizing nature of nitrating agents can lead to the degradation of the pyridine ring or substituents. For instance, alkyl groups on the pyridine ring can be oxidized.
-
Products from Rearrangements: Instead of a direct electrophilic aromatic substitution, the reaction can proceed through the formation of an N-nitropyridinium ion, which can then undergo a sigmatropic rearrangement to form 3-nitropyridine.
Q4: My reaction yield is consistently low. What are the key parameters I should optimize?
A4: To improve low yields, consider the following:
-
Reaction Temperature: Temperature control is critical. Lowering the temperature can often reduce the formation of degradation byproducts. However, for the nitration of highly deactivated rings, higher temperatures may be necessary to drive the reaction.
-
Rate of Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent can help to control the reaction exotherm and minimize localized high concentrations of the nitrating species, which can lead to side reactions.
-
Choice of Nitrating Agent: The combination of nitric acid with a strong acid like sulfuric acid is common. Using fuming nitric acid or a mixture of nitric acid and trifluoroacetic anhydride can sometimes improve yields.
-
Purity of Starting Materials: Ensure that your starting pyridine derivative is pure, as impurities can interfere with the reaction.
Q5: What are the best methods for purifying nitropyridines and separating isomers?
A5: Purification can be challenging due to the similar polarities of the desired product and its byproducts.
-
Recrystallization: This is a common method for purifying solid nitropyridine derivatives. Acetone is often a suitable solvent for recrystallization.
-
Column Chromatography: For separating isomers with different polarities, column chromatography on silica gel is effective. A gradient of ethyl acetate in hexane is a common eluent system.
-
Fractional Distillation: For liquid nitropyridines, fractional distillation under reduced pressure can be used for purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reaction conditions are too mild for the deactivated pyridine ring. 2. Starting material has degraded due to overly harsh conditions. 3. Incomplete reaction. | 1. Increase reaction temperature and/or use a stronger nitrating agent (e.g., fuming HNO₃/H₂SO₄). 2. Lower the reaction temperature and ensure slow addition of the nitrating agent. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Formation of Multiple Isomers | 1. Lack of regioselectivity in the direct nitration of a substituted pyridine. 2. Steric and electronic effects of the substituent are not sufficiently directing. | 1. Consider a multi-step synthesis involving a directing group (e.g., N-oxide formation). 2. Experiment with different nitrating agents and reaction temperatures to alter the isomer ratio. |
| Excessive Dinitration | 1. Stoichiometry of the nitrating agent is too high. 2. Reaction time is too long. | 1. Use a smaller excess of the nitrating agent. 2. Monitor the reaction progress and stop it once the desired mono-nitrated product is maximized. |
| Product Degradation (Dark Reaction Mixture) | 1. Reaction temperature is too high. 2. Nitrating agent is too concentrated or added too quickly. | 1. Lower the reaction temperature. 2. Use a less concentrated nitrating agent or add it more slowly with efficient stirring. |
| Difficult Purification | 1. Isomers and byproducts have very similar polarities. 2. Product is unstable on silica gel. | 1. Try a different solvent system for column chromatography or consider preparative HPLC. For crystalline solids, multiple recrystallizations may be necessary. 2. Consider purification by recrystallization or distillation if possible. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine N-Oxide
This protocol describes the nitration of pyridine N-oxide to selectively form 4-nitropyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to room temperature.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 9.51 g of pyridine N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise from the addition funnel to the heated pyridine N-oxide over 30 minutes. The internal temperature will initially decrease.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a beaker.
-
Neutralization: Slowly and carefully add saturated Na₂CO₃ solution to the acidic mixture until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation: Collect the yellow precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold water. The product can be further purified by recrystallization from acetone.
Visualizations
Caption: Experimental workflow for the synthesis of 4-nitropyridine N-oxide.
Caption: Troubleshooting decision tree for nitropyridine synthesis.
Technical Support Center: 3-Methyl-4-nitropyridine
This guide provides essential safety, handling, and storage information for 3-Methyl-4-nitropyridine (CAS: 1678-53-1). It is intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 138.12 g/mol | PubChem[1] |
| CAS Number | 1678-53-1 | PubChem[1] |
| Appearance | Powder, crystals, or chunks | Sigma-Aldrich[2][3] |
| Melting Point | 136-138 °C (for N-oxide derivative) | Sigma-Aldrich[2][3] |
Note: Some properties, like melting point, are more readily available for the related compound this compound N-oxide and are provided here for reference.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as hazardous. According to the Globally Harmonized System (GHS), its primary hazards include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Always consult the latest Safety Data Sheet (SDS) for a complete list of hazards.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, appropriate PPE must be worn to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is recommended.[2]
-
Body Protection: A lab coat or other suitable protective clothing.
Q3: What are the proper storage conditions for this compound?
A3: To ensure stability and safety, store the compound under the following conditions:
-
Avoid storing with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as described in Q2.
-
Avoid dust formation.
-
Carefully sweep up the spilled solid material. Use spark-proof tools and explosion-proof equipment if necessary.[4][5]
-
Collect the material into a suitable, closed container for disposal.[4][5]
-
Clean the spill area thoroughly.
Q5: How should this compound be disposed of?
A5: Dispose of the compound and its container in accordance with local, state, and federal regulations. It should be handled as hazardous waste and disposed of at an approved waste disposal plant.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Material has changed color (e.g., darkened) | - Exposure to light- Exposure to air/moisture- Contamination- Thermal decomposition | - Check storage conditions against recommendations (cool, dry, dark, tightly sealed).- If contamination is suspected, do not use. Quarantine the material and consult with your safety officer.- Dispose of the material if decomposition is suspected. |
| Skin or eye contact occurs | Accidental splash or improper handling | For Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]For Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6] |
| Inhalation of dust | Improper handling, inadequate ventilation | Immediately move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[6] |
Visual Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes for handling this compound.
Caption: Standard workflow for handling this compound.
Caption: Decision-making logic for a spill response.
References
- 1. This compound | C6H6N2O2 | CID 818233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound N-oxide 98 1074-98-2 [sigmaaldrich.com]
- 3. This compound N-oxide 98 1074-98-2 [sigmaaldrich.com]
- 4. This compound N-Oxide - Safety Data Sheet [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
troubleshooting failed reactions with 3-Methyl-4-nitropyridine
This technical support center provides troubleshooting guidance for common synthetic reactions involving 3-Methyl-4-nitropyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is divided into sections based on common reaction types performed with this compound and its precursors.
Section 1: Synthesis of this compound and its N-oxide
Question 1: My nitration of 3-methylpyridine is giving a very low yield. What are the common pitfalls?
Low yields in the direct nitration of pyridines are common due to the deactivation of the ring by protonation of the nitrogen in acidic conditions.[1] For a more effective synthesis of this compound, a common route involves the nitration of 3-methylpyridine-1-oxide, followed by deoxygenation.
Troubleshooting Steps:
-
Vigorous Reaction Conditions: The nitration of 3-methylpyridine-1-oxide can be highly exothermic and requires careful temperature control to prevent side reactions and decomposition.[2] A spontaneous and vigorous reaction may occur, which needs to be controlled with an ice bath.[2]
-
Reagent Quality: Ensure the use of high-purity fuming nitric acid and concentrated sulfuric acid. The presence of water can significantly reduce the efficiency of the nitrating mixture.
-
Incomplete Reaction: The reaction may require heating to 100-105°C for a couple of hours to ensure it goes to completion.[2]
-
Work-up Procedure: Inefficient extraction of the product from the aqueous layer after neutralization can lead to significant loss of product.
Question 2: I am observing the formation of multiple isomers during the nitration of 2-amino-4-methylpyridine as a route to a precursor. How can I control the regioselectivity?
The nitration of substituted pyridines can often lead to a mixture of isomers. In the case of 2-amino-4-methylpyridine, nitration with a mixture of concentrated sulfuric and nitric acid can produce a mixture of 3-nitro and 5-nitro products.[3]
Troubleshooting & Optimization:
-
Reaction Temperature: Carefully control the reaction temperature, as higher temperatures can lead to decreased selectivity. The addition of nitric acid should be done at a low temperature (below 10°C).[3]
-
Purification: Subsequent purification steps, such as recrystallization or chromatography, will be necessary to isolate the desired isomer.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 3: My nucleophilic aromatic substitution (SNAr) reaction on this compound is not proceeding. What could be the issue?
While the nitro group at the 4-position activates the pyridine ring for nucleophilic attack, several factors can inhibit the reaction.
Common Causes for Failed SNAr Reactions:
-
Insufficient Activation: The pyridine ring's electron deficiency, enhanced by the nitro group, is crucial for SNAr.[4] If your nucleophile is weak, the reaction may not proceed.
-
Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of bulky nucleophiles to the 4-position.[5]
-
Reaction Conditions: SNAr reactions often require elevated temperatures and a suitable solvent to proceed at a reasonable rate.
-
Leaving Group Ability: While the nitro group is a good leaving group in SNAr, the reaction is often rate-limited by the initial nucleophilic attack.[4][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed SNAr reactions.
Question 4: I am observing unexpected side products in my SNAr reaction. What are the likely competing reactions?
When performing SNAr on pyridine N-oxides, such as this compound N-oxide, the N-oxide functionality itself can be a site for nucleophilic attack or can direct substitution to other positions on the ring.[7] Additionally, rearrangements can occur, especially in the presence of acylating agents.[7]
Minimizing Side Products:
-
Control Reaction Conditions: Carefully manage the temperature, reaction time, and stoichiometry of the nucleophile.
-
Solvent Choice: The choice of solvent can influence the reaction pathway.
-
Protecting Groups: In complex syntheses, it may be necessary to protect other functional groups to prevent unwanted reactions.
Section 3: Reduction of the Nitro Group
Question 5: My catalytic hydrogenation of this compound to 3-methyl-4-aminopyridine is incomplete or has failed. What are the common reasons?
Catalytic hydrogenation is a standard method for reducing nitro groups, but its success can be influenced by several factors.
Troubleshooting Catalytic Hydrogenation:
-
Catalyst Deactivation: The palladium catalyst can be "poisoned" by impurities in the starting material or solvent.[7] Ensure high purity of your this compound and use high-grade solvents.
-
Insufficient Catalyst Loading: The amount of catalyst can be critical. A typical loading is around 10% Pd/C.[8]
-
Inadequate Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently. Pressures around 0.5 MPa have been reported to be effective.[8]
-
Reaction Temperature: While some hydrogenations proceed at room temperature, gentle warming (e.g., to 30-40°C) can sometimes improve the reaction rate and yield.[8]
Question 6: I am trying to reduce the nitro group on this compound using zinc, but the reaction is sluggish. How can I optimize this?
Reduction with metals like zinc in the presence of an ammonium salt is an alternative to catalytic hydrogenation.
Optimization Tips for Zinc Reduction:
-
Activation of Zinc: Ensure the zinc powder is activated, for instance, by washing with dilute acid to remove any oxide layer.
-
Sonication: The use of ultrasound has been shown to increase the yields of hydroxylaminopyridines from the reduction of nitropyridines with Zn/NH4Cl/EtOH and facilitates their isolation.[9] This suggests sonication could also enhance the rate of reduction to the amine.
-
Solvent System: The choice of solvent is important. Ethanol is commonly used in these reductions.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound-1-oxide
This protocol is adapted from a literature procedure.[2]
-
Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, add 1.65 moles of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) concentrated sulfuric acid.
-
Nitration: Cool the resulting mixture to about 10°C and add 495 mL of fuming yellow nitric acid in portions, maintaining the low temperature.
-
Reaction: Attach a condenser and slowly raise the temperature to 95–100°C. Be prepared for a vigorous, exothermic reaction that may require cooling with an ice-water bath.
-
Heating: After the initial vigorous reaction subsides, continue heating at 100–105°C for 2 hours.
-
Work-up: Cool the reaction mixture to 10°C and pour it onto crushed ice. Carefully neutralize with sodium carbonate.
-
Isolation: The product will precipitate. Collect the solid by filtration and extract the aqueous filtrate with chloroform. Combine the extracts with the solid and recrystallize from acetone.
Protocol 2: Reduction of 4-Methyl-3-nitropyridine to 4-methyl-3-aminopyridine
This protocol is based on a patented procedure.[8]
-
Reaction Setup: In an autoclave, dissolve 0.1 mol of 4-Methyl-3-nitropyridine in methanol.
-
Catalyst Addition: Add 0.1 g of 10% Pd/C catalyst.
-
Hydrogenation: Pressurize the autoclave with hydrogen to 0.5 MPa.
-
Reaction: Heat the mixture to 30-40°C and stir for approximately 15 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography.
-
Work-up: Once the reaction is complete, cool to room temperature, and filter through diatomaceous earth to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the 4-methyl-3-aminopyridine product.
Data Presentation
Table 1: Typical Reaction Conditions for Reactions of this compound and its Precursors
| Reaction Type | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitration | 3-Methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 95-105 | 2 | 70-73 | [2] |
| Nitration | 2-Amino-4-methylpyridine | Conc. HNO₃, H₂SO₄ | <10 then 95 | 2 | Not specified | [3] |
| SNAr | Methyl 3-nitropyridine-4-carboxylate | CsF in DMSO | Reflux | 1.5 | 38 | [4] |
| Reduction | 4-Methyl-3-nitropyridine | H₂, 10% Pd/C, MeOH | 30 | 15 | 97 | [8] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low yield in nitration | Ring deactivation, vigorous reaction | Use N-oxide, control temperature carefully |
| Isomer formation | Lack of regioselectivity | Control reaction temperature, purify product |
| Failed SNAr reaction | Weak nucleophile, steric hindrance | Use stronger nucleophile, increase temperature, use less bulky nucleophile |
| Side products in SNAr | Reaction at N-oxide, rearrangement | Tightly control reaction conditions, consider protecting groups |
| Incomplete hydrogenation | Catalyst poisoning, insufficient H₂ pressure | Use pure starting materials, increase H₂ pressure |
| Sluggish zinc reduction | Inactive zinc | Activate zinc, consider sonication |
Signaling Pathways and Workflows
Caption: Synthetic pathways involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]
- 5. chempap.org [chempap.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 3-Methyl-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Methyl-4-nitropyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.
Troubleshooting Guides
Issue 1: Low Yield of this compound-N-oxide during Nitration
Q: My nitration of 3-methylpyridine-1-oxide is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the nitration of 3-methylpyridine-1-oxide can stem from several factors. Incomplete reaction, improper temperature control, and suboptimal nitrating agent composition are common culprits.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction is stalling, a slight increase in reaction time or temperature may be necessary. However, be cautious as this can also lead to the formation of byproducts.
-
Temperature Control: The nitration of pyridine N-oxides is a highly exothermic reaction.[2][3] Maintaining the recommended temperature range is critical. A spontaneous and vigorous reaction can occur, which must be controlled by an ice-water bath.[4] Failure to control the exotherm can lead to side reactions and decomposition of the product. A slow, dropwise addition of the nitrating agent is recommended to manage the reaction temperature effectively.[1]
-
Nitrating Agent: The composition and freshness of the nitrating mixture (typically a combination of fuming nitric acid and concentrated sulfuric acid) are crucial. Using older or decomposed nitric acid can lead to lower yields. Some protocols suggest using potassium nitrate in sulfuric acid, which can improve yields and provide a more controlled reaction.[4]
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant impurities in my crude this compound. What are the likely side products and how can I minimize their formation?
A: The primary impurity of concern during the nitration of 3-methylpyridine-1-oxide is the formation of dinitrated species (over-nitration). Other potential impurities can arise from incomplete reaction or side reactions involving the methyl group.
-
Over-nitration: To minimize the formation of dinitrated byproducts, it is crucial to control the stoichiometry of the nitrating agent.[1] Using a minimal excess of the nitrating agent is recommended. Additionally, maintaining a low reaction temperature and a slow addition rate of the nitrating agent can help favor mono-nitration.[1]
-
Isomeric Impurities: While the N-oxide group strongly directs nitration to the 4-position, small amounts of other isomers might form.[1] Careful control of reaction conditions is key to maximizing the yield of the desired 4-nitro isomer.
-
Oxidation of the Methyl Group: Harsh reaction conditions could potentially lead to the oxidation of the methyl group. Using the mildest effective reaction conditions can help prevent this.
Issue 3: Difficulties in Product Isolation and Purification
Q: I am facing challenges during the work-up and crystallization of this compound. What are some common issues and their solutions?
A: The work-up of nitration reactions involves quenching the reaction mixture in ice water followed by neutralization.[2] This process can sometimes lead to emulsions or difficulty in precipitating the product.
-
Product Precipitation: If the product does not precipitate upon quenching and neutralization, it may be due to its solubility in the aqueous mixture. In such cases, extraction with a suitable organic solvent like chloroform or dichloromethane is necessary.[4]
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult. The addition of brine (saturated NaCl solution) can help break up emulsions.
-
Crystallization: For purification, recrystallization from a suitable solvent is often employed. Acetone is a commonly used solvent for this compound-N-oxide.[4] If the product oils out instead of crystallizing, this could be due to the presence of impurities or using a solvent in which the product is too soluble. A solvent screen to find an optimal recrystallization solvent is recommended.
Issue 4: Inefficient Deoxygenation of this compound-N-oxide
Q: The deoxygenation of my this compound-N-oxide is incomplete or resulting in side products. How can I optimize this step?
A: The deoxygenation of pyridine N-oxides is a critical step to obtain the final product. Common deoxygenating agents include phosphorus trichloride (PCl₃). Incomplete reactions or the formation of chlorinated byproducts can be a concern.
-
Reaction Conditions: Ensure that the reaction is carried out under the recommended conditions, including the correct stoichiometry of the deoxygenating agent and appropriate temperature and reaction time.
-
Alternative Reagents: If issues persist with PCl₃, other deoxygenation methods can be explored. Palladium-catalyzed transfer oxidation using trialkylamines is a chemoselective method that can be effective.[5] Photocatalytic deoxygenation using rhenium complexes is another modern approach.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial route involves a two-step process starting from 3-methylpyridine (3-picoline). First, 3-methylpyridine is oxidized to 3-methylpyridine-1-oxide. This is a crucial step as the N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 4-position.[1] The subsequent step is the nitration of 3-methylpyridine-1-oxide using a mixture of a nitrating agent (like nitric acid or a nitrate salt) and a strong acid (typically sulfuric acid) to yield this compound-N-oxide. Finally, the N-oxide is deoxygenated to give this compound.
Q2: What are the main safety concerns when scaling up the production of this compound?
A2: The primary safety concern is the highly exothermic nature of the nitration reaction, which carries a risk of thermal runaway.[3][8] Proper temperature control, efficient heat removal, and controlled addition of reagents are paramount.[8] The use of strong acids and oxidizing agents also requires appropriate personal protective equipment (PPE) and handling procedures. The evolution of toxic nitrogen oxides is another hazard that needs to be managed, for instance, by using a fume hood and appropriate scrubbing systems.[4]
Q3: How can I monitor the progress of the nitration reaction?
A3: The progress of the nitration reaction can be effectively monitored by chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring at the lab scale. For more quantitative and precise monitoring, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[1]
Q4: What are the recommended analytical methods for quality control of the final this compound product?
A4: For quality control, a combination of analytical techniques is recommended to assess the purity and impurity profile of the final product.
-
HPLC: A validated Reverse-Phase HPLC (RP-HPLC) method is the gold standard for assay determination and quantification of organic impurities.[9]
-
GC-MS: Gas Chromatography-Mass Spectrometry is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10]
-
NMR and FTIR: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used for structural confirmation of the final product.[11]
Q5: How can regioselectivity be controlled to favor the formation of the 4-nitro isomer?
A5: The use of 3-methylpyridine-1-oxide as the starting material is the key strategy to achieve high regioselectivity for the 4-nitro isomer. The N-oxide group activates the pyridine ring towards electrophilic attack, with a strong directing effect to the 4-position.[12] This is a much more effective strategy than attempting direct nitration of 3-methylpyridine, which is difficult and often leads to a mixture of isomers with low yields.
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of 3-Methylpyridine-1-oxide
| Parameter | Condition | Reference |
| Starting Material | 3-Methylpyridine-1-oxide | [4] |
| Nitrating Agent | Fuming Nitric Acid / Conc. Sulfuric Acid | [4] |
| Reactant Ratio | (See detailed protocol) | [4] |
| Temperature | Initial cooling to 0-10°C, then heating to 95-105°C | [4] |
| Reaction Time | Approximately 2-3 hours | [4] |
| Work-up | Quenching in ice, neutralization with Na₂CO₃ | [4] |
| Expected Yield | 70-73% | [4] |
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Key Parameters | Reference |
| HPLC | Assay and Impurity Profiling | C18 column, mobile phase of acetonitrile/water with buffer, UV detection. | [9][13] |
| GC-MS | Identification of Volatile Impurities | Capillary column (e.g., DB-5ms), temperature programming, MS detection. | [10][14] |
| NMR | Structural Confirmation | ¹H and ¹³C NMR in a suitable deuterated solvent. | [11] |
| FTIR | Functional Group Analysis | KBr pellet or thin film. | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound-1-oxide [4]
-
Preparation of the Reaction Mixture: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, cool 630 mL of concentrated sulfuric acid (sp. gr. 1.84) to 0-5°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to the cold sulfuric acid with stirring.
-
Addition of Nitrating Agent: Cool the resulting mixture to about 10°C. Add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with vigorous shaking.
-
Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95-100°C over 25-30 minutes. Gas evolution will begin. After about 5 minutes, the rate of gas evolution will increase, and a spontaneous, vigorous reaction will commence. This must be controlled by applying an ice-water bath.
-
Heating: Once the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction to proceed for an additional 5-10 minutes. Then, replace the oil bath and continue heating at 100-105°C for 2 hours.
-
Work-up: Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.
-
Neutralization and Precipitation: Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring. This will cause the separation of the yellow crystalline product along with sodium sulfate. Allow the mixture to stand for 3 hours to expel nitrogen oxides.
-
Isolation: Collect the yellow solid by suction filtration and wash it thoroughly with water.
-
Extraction: Extract the collected solid with boiling chloroform. Use the combined chloroform extracts to extract the aqueous filtrate.
-
Purification: Dry the combined chloroform extracts over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Recrystallize the residue from boiling acetone to yield 178-187 g (70-73%) of this compound-1-oxide as yellow crystals.
Protocol 2: Deoxygenation of this compound-N-oxide
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound-N-oxide in a suitable solvent such as chloroform or acetonitrile.
-
Addition of Deoxygenating Agent: Slowly add a stoichiometric amount of phosphorus trichloride (PCl₃) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into a beaker of ice water.
-
Neutralization: Neutralize the aqueous solution with a base such as sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low nitration yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 6. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Pyridine Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyridine. The information is designed to help manage the exothermic nature of this reaction safely and effectively.
Troubleshooting Guide
Issue 1: Runaway Reaction or Uncontrolled Temperature Increase
Symptoms:
-
A rapid, uncontrolled rise in the internal reaction temperature.
-
Excessive fuming or gas evolution.
-
Noticeable change in the color or viscosity of the reaction mixture.
Possible Causes:
-
The addition rate of the nitrating agent is too fast.
-
Inadequate cooling of the reaction vessel.
-
Insufficient stirring, leading to localized "hot spots."
-
Incorrect stoichiometry, with an excessive amount of nitrating agent.
Solutions:
| Corrective Action | Detailed Protocol |
| Immediate Cooling | Immediately stop the addition of the nitrating agent. Increase the cooling bath temperature by adding more ice, dry ice, or switching to a colder slush bath (e.g., dry ice/acetone). |
| Emergency Quenching | For small-scale reactions, have a pre-chilled quenching solution (e.g., a large volume of crushed ice and water) ready to pour the reaction mixture into if the temperature continues to rise uncontrollably. This should be done in a fume hood with the sash down as much as possible. |
| Improve Agitation | Ensure the stirring is vigorous enough to maintain a homogenous mixture and efficient heat transfer to the cooling bath. |
| Controlled Reagent Addition | Add the nitrating agent dropwise using an addition funnel.[1] For highly exothermic reactions, consider a syringe pump for a slow, consistent addition rate. |
Preventative Measures:
-
Always start with a pre-cooled reaction vessel and reagents.[1]
-
Use a larger volume of solvent to help dissipate heat.
-
Perform a small-scale trial run to understand the reaction's exothermicity before scaling up.
-
Ensure the cooling bath has sufficient capacity for the scale of the reaction.
Issue 2: Low Yield of the Desired Nitropyridine Product
Symptoms:
-
Isolation of a smaller than expected amount of the final product.
-
TLC or GC-MS analysis shows a significant amount of unreacted starting material.
Possible Causes:
-
Reaction temperature is too low, leading to a slow or incomplete reaction.
-
Insufficient amount of nitrating agent.
-
Reaction time is too short.
-
Deactivation of the pyridine ring is too strong for the chosen nitrating conditions.
Solutions:
| Corrective Action | Detailed Protocol |
| Increase Temperature | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can also lead to side product formation. |
| Adjust Stoichiometry | Increase the molar ratio of the nitrating agent slightly. This should be done cautiously to avoid over-nitration. |
| Extend Reaction Time | Continue to monitor the reaction over a longer period to ensure it has gone to completion. |
| Use Harsher Conditions | For highly deactivated pyridines, more forcing conditions may be necessary, such as using fuming nitric acid or oleum.[2] |
Issue 3: Formation of a High Percentage of Di-nitrated or Other Side Products
Symptoms:
-
TLC or NMR analysis shows the presence of significant impurities, particularly di-nitrated species.
-
Difficulty in purifying the desired mono-nitrated product.
Possible Causes:
-
Reaction temperature is too high.
-
Excessive amount of nitrating agent.
-
Prolonged reaction time after the formation of the desired product.
Solutions:
| Corrective Action | Detailed Protocol |
| Lower Reaction Temperature | Perform the reaction at a lower temperature to favor mono-nitration.[1] |
| Optimize Stoichiometry | Use a minimal excess of the nitrating agent to reduce the chance of multiple nitrations.[1] |
| Monitor Reaction Progress | Carefully track the reaction's progress and quench it as soon as the optimal amount of the mono-nitrated product is formed.[1] |
| Slow Addition | Add the nitrating agent slowly and in small portions to maintain a low concentration of the active nitrating species.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine so challenging and exothermic?
Pyridine is an electron-deficient aromatic ring, which makes it less reactive towards electrophilic aromatic substitution compared to benzene.[1] The nitrogen atom withdraws electron density from the ring, deactivating it.[3] Consequently, harsh reaction conditions, such as high temperatures and strong nitrating agents (e.g., fuming nitric acid), are often required, which can lead to a highly exothermic and sometimes difficult-to-control reaction.[1][3]
Q2: What are the typical reaction conditions for pyridine nitration?
The conditions can vary significantly depending on the specific pyridine derivative and the desired product. Below is a summary of some common methods:
| Nitration Method | Reagents | Typical Temperature | Typical Yield | Primary Product |
| Direct Nitration | Conc. HNO₃ / Conc. H₂SO₄ | High temperatures | Low | 3-Nitropyridine |
| With Trifluoroacetic Anhydride | HNO₃ / (CF₃CO)₂O | Chilled (ice bath) | 10-83% | 3-Nitropyridines |
| Nitration of Pyridine-N-Oxide | Fuming HNO₃ / Conc. H₂SO₄ | 125-130 °C | ~42% | 4-Nitropyridine-N-Oxide |
| With Dinitrogen Pentoxide | N₂O₅ in SO₂ | Low temperatures | Good yields | 3-Nitropyridines |
| For Activated Pyridines | HNO₃ / Oleum | < 25 °C | > 90% | Varies |
Q3: How can I safely quench a pyridine nitration reaction?
The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[1] This serves to rapidly cool the mixture and dilute the strong acids, effectively stopping the reaction. Neutralization should then be carried out slowly with a suitable base, such as a saturated sodium carbonate or sodium bicarbonate solution, while cooling the mixture in an ice bath to manage the heat generated during neutralization.[1]
Q4: What are some common workup and purification issues?
If the nitrated product does not precipitate upon quenching, it is likely soluble in the acidic aqueous solution. In such cases, liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. The combined organic layers should then be washed with a mild base to remove residual acids, followed by water and brine, and then dried over an anhydrous salt like sodium sulfate. Purification can be achieved through recrystallization or column chromatography.
Q5: What are the key safety precautions when performing pyridine nitration?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.
-
Cooling Bath: Have a well-maintained cooling bath ready before starting the reaction.
-
Slow Addition: Add the nitrating agent slowly and monitor the temperature continuously.
-
Emergency Plan: Be prepared for a potential runaway reaction with an appropriate quenching procedure and access to a safety shower and eyewash station.
Experimental Protocols
Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.[1][3] Allow the mixture to warm to 20°C before use.[3]
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an addition funnel, heat pyridine-N-oxide to 60°C.[1][3]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially decrease.[1][3]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][3]
-
Work-up:
-
Cool the reaction mixture to room temperature.[1]
-
Carefully pour the mixture onto crushed ice.[1]
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached.[1] A yellow solid should precipitate.
-
Collect the solid by vacuum filtration.
-
The crude product can be purified by recrystallization from acetone.[3]
-
Visualizations
Caption: Workflow for managing temperature during pyridine nitration.
References
Technical Support Center: Purity Assessment of 3-Methyl-4-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 3-Methyl-4-nitropyridine. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for determining the purity of this compound?
A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities. Mass Spectrometry (MS), often coupled with GC or HPLC, is invaluable for impurity identification.
Q2: What are the potential impurities I should be aware of during the synthesis of this compound?
A2: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities may include:
-
Isomeric Nitropyridines: Positional isomers such as 2-nitro-3-methylpyridine and 5-nitro-3-methylpyridine can be formed during the nitration of 3-picoline.
-
Unreacted Starting Materials: Residual 3-picoline (3-methylpyridine) may be present.
-
Oxidation Products: The corresponding N-oxide, this compound N-oxide, can be a significant byproduct, particularly if oxidative conditions are present.[1][2]
-
Dinitrated Products: Over-nitration can lead to the formation of dinitromethylpyridines.
-
Degradation Products: The stability of nitropyridine derivatives can be affected by light, heat, and pH, potentially leading to various degradation products.
Q3: How can I confirm the identity and structure of this compound?
A3: The identity and structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule. Mass spectrometry will confirm the molecular weight, and techniques like IR spectroscopy can confirm the presence of key functional groups (e.g., the nitro group).
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Peak Tailing for the this compound Peak
-
Possible Cause A: Secondary Interactions with Residual Silanols. The basic nature of the pyridine nitrogen can lead to interactions with acidic silanol groups on the silica-based stationary phase.
-
Troubleshooting:
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to protonate the pyridine nitrogen and minimize interactions with silanols.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.[3][4][5][6][7]
-
-
-
Possible Cause B: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion.
-
Troubleshooting:
-
Dilute the Sample: Prepare a more dilute sample and reinject.
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[4]
-
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Mobile Phase Composition Fluctuation. Inaccurate preparation or evaporation of the mobile phase components can lead to shifts in retention time.
-
Troubleshooting:
-
Prepare Fresh Mobile Phase: Always use freshly prepared and thoroughly degassed mobile phase.
-
Use a Mobile Phase Bottle Cap: Minimize solvent evaporation by keeping the mobile phase reservoir covered.
-
-
-
Possible Cause B: Temperature Fluctuations. Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time shifts.
-
Troubleshooting:
-
Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.
-
-
-
Possible Cause C: Column Equilibration. Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift.
-
Troubleshooting:
-
Ensure Adequate Equilibration Time: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
-
Gas Chromatography (GC)
Issue 1: Broad or Tailing Peaks
-
Possible Cause A: Active Sites in the GC System. The basicity of the pyridine ring can lead to interactions with active sites in the injector or on the column.
-
Troubleshooting:
-
Use a Deactivated Inlet Liner: Employ a liner that has been treated to minimize active sites.
-
Use a Base-Deactivated GC Column: Select a column specifically designed for the analysis of basic compounds.
-
-
-
Possible Cause B: Inappropriate Carrier Gas Flow Rate. A flow rate that is too low or too high can lead to band broadening.
-
Troubleshooting:
-
Optimize Flow Rate: Determine the optimal flow rate for your column and analysis.
-
-
Issue 2: Poor Resolution Between Isomeric Impurities
-
Possible Cause A: Inadequate Column Selectivity. The GC column may not have the appropriate stationary phase to separate closely related isomers.
-
Troubleshooting:
-
Select a More Polar Column: A column with a more polar stationary phase (e.g., a wax-type column) may provide better selectivity for nitropyridine isomers.
-
Optimize Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting peaks.
-
-
Experimental Protocols
HPLC Method for Purity Assessment (Adapted)
This method is adapted from established protocols for the analysis of pyridine derivatives and should be validated for its intended use.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
GC-MS Method for Impurity Profiling (Adapted)
This method is a general guideline for the analysis of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
Chromatographic Conditions:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Dissolve a small amount of the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following table summarizes typical data that can be obtained from the analytical methods described. The values are illustrative and should be determined experimentally.
| Parameter | HPLC | GC-MS | NMR |
| Purity Assay (%) | > 99.0 | N/A | Quantitative NMR (qNMR) can be used |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | Dependent on impurity and acquisition time |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Dependent on impurity and acquisition time |
| Relative Retention Time (RRT) | Isomeric Impurities: ~0.9-1.1 | Isomeric Impurities: Varies with column | N/A |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General workflow for purity assessment.
References
Technical Support Center: Purification of 3-Methyl-4-nitropyridine N-oxide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-4-nitropyridine N-oxide. It focuses on addressing common issues encountered during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After neutralizing the reaction mixture, I see very little or no yellow precipitate. What could be the issue?
A1: This issue can arise from several factors:
-
Incomplete Reaction: The nitration reaction may not have gone to completion. Verify your reaction time and temperature against established protocols.[1][2] The reaction is typically heated for several hours at temperatures around 95-105°C.[1]
-
Excessive Water: If too much water was used when pouring the reaction mixture over ice, the product might remain dissolved.
-
Incorrect pH: Ensure the pH of the solution is neutral to slightly basic (pH 7-8) after adding the neutralizing agent (e.g., sodium carbonate, ammonia).[2][3] Use pH paper or a calibrated pH meter to confirm. Inadequate neutralization will result in the product remaining in its protonated, more soluble form.
-
Product Oiling Out: If the neutralization is done at too high a temperature, the product may separate as an oil rather than a crystalline solid. Ensure the mixture is well-chilled in an ice bath during neutralization.
Q2: My crude product is a dark, oily substance instead of a yellow crystalline solid. How can I purify it?
A2: An oily crude product often indicates the presence of impurities or residual solvent.
-
Trituration: Try triturating the oil with a non-polar solvent like ether. This can sometimes induce crystallization and help remove non-polar impurities. The solid can then be collected by filtration.[1]
-
Solvent Extraction: Dissolve the oil in a suitable organic solvent like chloroform and then wash it with water to remove water-soluble impurities. After drying the organic layer over anhydrous sodium sulfate, the solvent can be evaporated to hopefully yield a solid.[1]
-
Chromatography: If simpler methods fail, column chromatography may be necessary. However, specific conditions would need to be developed.
Q3: After recrystallization from acetone, my product is still yellow. Is this normal?
A3: Yes, pure this compound N-oxide is a yellow crystalline solid.[1][2] The color is inherent to the molecule. However, a dull or brownish yellow might indicate the presence of impurities. A bright, yellow crystalline powder is typically a sign of high purity.
Q4: What are the common impurities in synthesized this compound N-oxide?
A4: Common impurities may include:
-
Starting Material: Unreacted 3-methylpyridine-1-oxide.
-
Inorganic Salts: Sodium sulfate, resulting from the neutralization of sulfuric acid with sodium carbonate.[1] These are typically removed by washing the crude product with water.
-
Side-Products: Although not extensively detailed in the provided literature, nitration reactions can sometimes produce small amounts of isomeric byproducts.
-
Decomposition Products: Vigorous reaction conditions can lead to some degradation. The evolution of nitrogen oxides during the reaction indicates the potential for such products.[1]
Q5: My final product has a low melting point. What does this indicate and how can I improve it?
A5: A low or broad melting point is a classic sign of impurities. The reported melting point for pure this compound N-oxide is in the range of 136-138°C.[1]
-
Recrystallization: The most effective method to improve purity and melting point is recrystallization. Acetone is a commonly used and effective solvent.[1][3] Ensure the product is fully dissolved in the minimum amount of boiling acetone and then allowed to cool slowly to form pure crystals.
-
Washing: Ensure the crude product was thoroughly washed with water to remove any inorganic salts before recrystallization.[1]
Data Presentation
The following table summarizes the expected yield and melting point at different stages of purification, based on established laboratory procedures.
| Purification Stage | Yield (%) | Melting Point (°C) | Appearance |
| Crude Product (Initial Precipitation) | ~70-73% (combined) | 131-135°C | Yellow Crystalline Solid |
| After Recrystallization from Acetone | - | 136-138°C | Bright Yellow Crystalline Needles or Powder |
Data compiled from Organic Syntheses Procedure.[1]
Experimental Protocols
Protocol: Recrystallization of this compound N-oxide
This protocol describes the purification of crude this compound N-oxide using acetone.
Materials:
-
Crude this compound N-oxide
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Transfer the crude, dried solid to an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of acetone to the flask, just enough to slurry the solid.
-
Gently heat the mixture to boiling while stirring. A heating mantle or steam bath is preferable to a hot plate to avoid bumping.
-
Add small portions of hot acetone until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals in the funnel with a small amount of ice-cold acetone to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all traces of acetone. The final product should be a bright yellow crystalline solid.[1]
Visualizations
The following diagram illustrates the general workflow for the purification of this compound N-oxide after the initial synthesis reaction.
Caption: Purification workflow for this compound N-oxide.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Nitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine. Understanding the distinct chemical behaviors of these isomers is crucial for their effective use as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key reactivity principles.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present at a position activated by the nitro group. The reactivity of chloronitropyridine isomers is a good proxy for the general SNAr reactivity of the nitropyridine core.
Data Presentation
The relative reactivity of various chloronitropyridine isomers towards a common nucleophile, piperidine, is presented in Table 1. This data provides a clear quantitative comparison of how the positions of the nitro group and the leaving group influence the rate of substitution.
Table 1: Relative Reactivity of Chloronitropyridine Isomers with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data sourced from a comparative study of chloronitropyridine isomers with piperidine in ethanol at 40°C.
A similar trend in reactivity is observed with other nucleophiles. For instance, in reactions with arenethiolates, 2-chloro-5-nitropyridine (a para-like isomer) reacts faster than 2-chloro-3-nitropyridine (an ortho-like isomer).
Experimental Protocols
Kinetic Analysis of Nucleophilic Aromatic Substitution
A standardized kinetic study is essential for the direct and accurate comparison of the reactivity of different nitropyridine isomers. The following protocol outlines a general method for determining the second-order rate constants for the reaction of chloronitropyridines with a nucleophile like piperidine using UV-Vis spectrophotometry.
Materials:
-
Chloronitropyridine isomers (e.g., 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, 4-chloro-3-nitropyridine)
-
Piperidine (freshly distilled)
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of each chloronitropyridine isomer (e.g., 1.0 x 10⁻⁴ M) in anhydrous ethanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.08 M) in anhydrous ethanol.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired temperature (e.g., 40°C).
-
In a quartz cuvette, mix a known volume of the chloronitropyridine stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance of the solution at a wavelength where the product shows significant absorbance and the starting materials have minimal absorbance. This wavelength should be predetermined by recording the full spectra of the reactants and the expected product.
-
Continue data collection until the reaction is essentially complete (i.e., the absorbance reaches a stable value).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.
-
This entire procedure should be performed for each chloronitropyridine isomer to be compared.
-
Mandatory Visualization
Caption: Relative SNAr reactivity of chloronitropyridine isomers.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient and is further deactivated by the strongly electron-withdrawing nitro group, making electrophilic aromatic substitution on nitropyridines a challenging transformation.
Direct nitration of pyridine is a low-yielding process that favors the 3-position. A more effective strategy for synthesizing nitropyridines often involves the nitration of pyridine-N-oxide, which is more reactive towards electrophiles than pyridine itself. The nitration of pyridine-N-oxide predominantly yields the 4-nitro derivative. Subsequent deoxygenation provides 4-nitropyridine.
Due to the extreme deactivation, obtaining quantitative kinetic data for the direct comparison of EAS on the nitropyridine isomers themselves is difficult and not commonly reported. The reactivity trend is generally inferred from the electronic properties of the isomers. All three isomers are expected to be significantly less reactive than pyridine.
Experimental Protocols
Synthesis of 4-Nitropyridine via Nitration of Pyridine-N-oxide
This protocol describes a common method for the preparation of 4-nitropyridine, which is often more feasible than direct nitration of pyridine.
Materials:
-
Pyridine-N-oxide
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Phosphorus trichloride (PCl₃) or other suitable deoxygenating agent
-
Ice
-
Sodium carbonate
Procedure:
-
Nitration:
-
To a stirred solution of pyridine-N-oxide in concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining a controlled temperature (typically below 100°C).
-
The reaction mixture is then heated to promote the nitration process.
-
After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base such as sodium carbonate to precipitate the 4-nitropyridine-N-oxide.
-
-
Deoxygenation:
-
The isolated 4-nitropyridine-N-oxide is then treated with a deoxygenating agent, such as phosphorus trichloride (PCl₃), to remove the N-oxide and yield 4-nitropyridine.
-
Mandatory Visualization
Caption: Synthetic pathways to nitropyridines via electrophilic substitution.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitropyridines, providing access to aminopyridines which are valuable building blocks. The ease of reduction can be influenced by the position of the nitro group.
Data Presentation
While a comprehensive dataset for all three isomers is lacking, it is generally expected that the electron-deficient nature of the pyridine ring will influence the reduction potential of the nitro group. The specific electrochemical properties would depend on the isomer and the experimental conditions.
Experimental Protocols
Comparative Analysis of Nitropyridine Isomer Reduction by Catalytic Hydrogenation
This protocol provides a general framework for comparing the reduction rates of nitropyridine isomers using catalytic hydrogenation and monitoring the reaction progress by a suitable analytical technique.
Materials:
-
2-Nitropyridine, 3-Nitropyridine, 4-Nitropyridine
-
Palladium on carbon (Pd/C, 5% or 10%) or other suitable catalyst
-
Methanol or ethanol
-
Hydrogen gas supply
-
High-pressure reactor (e.g., Parr hydrogenator) or a balloon hydrogenation setup
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve a known amount of the nitropyridine isomer in the chosen solvent.
-
Add the catalyst (e.g., 5-10 mol% Pd/C).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 1-3 atm).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at a constant temperature (e.g., room temperature).
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Immediately filter the aliquot through a short pad of celite or a syringe filter to remove the catalyst and quench the reaction.
-
Analyze the samples by a calibrated analytical method (e.g., HPLC or GC with an internal standard) to determine the concentration of the remaining nitropyridine and the formed aminopyridine.
-
-
Data Analysis:
-
Plot the concentration of the nitropyridine isomer as a function of time.
-
Determine the initial reaction rate or the rate constant for each isomer under identical conditions (substrate concentration, catalyst loading, hydrogen pressure, temperature, and solvent).
-
-
Comparison:
-
The relative reactivity of the isomers is determined by comparing their reaction rates or rate constants.
-
Mandatory Visualization
Caption: Experimental workflow for comparing the reduction rates of nitropyridine isomers.
A Comparative Analysis of the Reactivity of 3-Methyl-4-nitropyridine and 3-Methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: 3-Methyl-4-nitropyridine and 3-Methyl-2-nitropyridine. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as intermediates in the synthesis of pharmaceuticals and other functional organic molecules. This document summarizes the key factors influencing their reactivity, supported by established principles of organic chemistry and analogous experimental data.
Introduction to Nitropyridine Reactivity
The reactivity of nitropyridines is fundamentally governed by the electron-deficient nature of the pyridine ring, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). This electronic arrangement renders the pyridine ring susceptible to nucleophilic attack, a common reaction pathway for this class of compounds. The relative positions of the methyl group, the nitro group, and the ring nitrogen atom in this compound and 3-methyl-2-nitropyridine lead to distinct electronic and steric environments, thereby dictating their reactivity towards various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and reduction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of nitropyridines. The rate and regioselectivity of SNAr reactions are highly dependent on the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.
Theoretical Reactivity:
-
This compound: In this isomer, the nitro group is in the 4-position, para to the ring nitrogen. This positioning allows for effective delocalization of the negative charge of the Meisenheimer intermediate onto the electronegative nitro group through resonance. The ring nitrogen also contributes to the stabilization of the intermediate. This strong activation makes positions 2 and 6 susceptible to nucleophilic attack, assuming a suitable leaving group is present at one of these positions. In the absence of a leaving group, the nitro group itself can sometimes be displaced by strong nucleophiles, although this is less common.
-
3-Methyl-2-nitropyridine: Here, the nitro group is at the 2-position, ortho to the ring nitrogen. The proximity of the electron-withdrawing nitro group and the ring nitrogen strongly activates the positions C-4 and C-6 for nucleophilic attack. The nitro group at the 2-position can effectively stabilize the Meisenheimer complex formed upon nucleophilic attack at the 4- or 6-position.
Comparative Reactivity:
It is expected that a leaving group at the 2- or 6-position of this compound would be highly reactive due to the strong activating effect of the para-nitro group. Similarly, a leaving group at the 4- or 6-position of 3-methyl-2-nitropyridine would also be highly activated. A direct competition experiment would be necessary to definitively determine the relative rates of substitution.
Experimental Protocol: Competitive Nucleophilic Aromatic Substitution
To quantitatively compare the reactivity of the two isomers, a competitive reaction can be designed where equimolar amounts of 3-chloro-4-nitropyridine and 3-chloro-2-nitropyridine (as analogues with a leaving group) are reacted with a limiting amount of a nucleophile.
Materials:
-
3-Chloro-4-nitropyridine
-
3-Chloro-2-nitropyridine
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of 3-chloro-4-nitropyridine, 3-chloro-2-nitropyridine, and an internal standard in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution of the nucleophile at a lower concentration (e.g., 0.05 M) in the same solvent.
-
At time zero, add the nucleophile solution to the substrate solution under an inert atmosphere and constant temperature.
-
Withdraw aliquots from the reaction mixture at regular intervals.
-
Quench the reaction in the aliquots by adding a dilute acid.
-
Analyze the quenched samples by GC-MS to determine the relative consumption of the two isomers over time.
Data Analysis:
By plotting the concentration of each isomer against time, the initial reaction rates can be determined. The ratio of the rate constants will provide a quantitative measure of their relative reactivity towards nucleophilic aromatic substitution.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is another fundamental transformation of nitropyridines, providing access to valuable amino-pyridine building blocks.
General Principles:
The ease of reduction of a nitro group depends on the electron density of the aromatic ring. A more electron-deficient ring generally facilitates the reduction. Common reducing agents include catalytic hydrogenation (e.g., H₂, Pd/C), and metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl)[2][3].
-
This compound: The nitro group at the 4-position strongly withdraws electron density from the ring, making it susceptible to reduction.
-
3-Methyl-2-nitropyridine: Similarly, the nitro group at the 2-position also renders the ring electron-deficient and the nitro group reducible.
Comparative Reactivity:
While specific comparative kinetic studies on the reduction of these two isomers are scarce, it is generally observed that the electronic environment influences the reduction potential. The precise impact of the methyl group's position relative to the nitro group and the ring nitrogen on the reduction potential would require experimental determination, for instance, through cyclic voltammetry.
Experimental Protocol: Comparative Reduction Study
A parallel reduction experiment can be performed to compare the rate of reduction of the two isomers under identical conditions.
Materials:
-
This compound
-
3-Methyl-2-nitropyridine
-
Reducing agent (e.g., 10% Pd/C, Iron powder)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Hydrogen source (for catalytic hydrogenation)
-
High-performance liquid chromatography (HPLC)
Procedure:
-
Set up two parallel reactions, one for each isomer.
-
Dissolve a known amount of the nitropyridine isomer in the chosen solvent.
-
Add the reducing agent to each flask.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a constant pressure and temperature. If using a metal in acid, add the acid and monitor the reaction.
-
Withdraw aliquots at regular time intervals and quench the reaction.
-
Analyze the samples by HPLC to monitor the disappearance of the starting material and the formation of the corresponding aminopyridine.
Data Analysis:
The reaction progress can be plotted as the percentage conversion versus time for both isomers. The initial rates of reduction can then be compared to determine their relative reactivity.
Data Summary
As direct experimental comparative data is not available in the literature, the following table is a qualitative prediction based on established principles of pyridine chemistry.
| Reaction Type | This compound Reactivity | 3-Methyl-2-nitropyridine Reactivity | Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | High (at positions 2 and 6 with a leaving group) | High (at positions 4 and 6 with a leaving group) | Resonance stabilization of the Meisenheimer intermediate by the nitro group and the ring nitrogen. |
| Reduction of Nitro Group | Readily reduced | Readily reduced | Electron-withdrawing nature of the nitro group and the pyridine ring. |
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key factors influencing reactivity and a general workflow for a comparative study.
Caption: Factors influencing the reactivity of nitropyridine isomers.
Caption: General experimental workflow for comparing isomer reactivity.
Conclusion
Both this compound and 3-methyl-2-nitropyridine are highly activated systems for nucleophilic aromatic substitution and are readily reduced. The precise differences in their reactivity are subtle and depend on the specific reaction conditions and the nature of the attacking reagent. Based on the principles of resonance stabilization, it is anticipated that both isomers will exhibit high reactivity in SNAr reactions when a suitable leaving group is present at an activated position. For a definitive quantitative comparison, direct experimental studies, such as the competitive and parallel reaction protocols outlined in this guide, are essential. Such studies will provide valuable data for researchers in the rational design of synthetic routes utilizing these versatile building blocks.
References
A Comparative Guide to Purity Analysis of 3-Methyl-4-nitropyridine by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental data and the safety of final products. 3-Methyl-4-nitropyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Impurity Profile of this compound
The purity of this compound is primarily influenced by the synthetic route employed. A common method for its synthesis is the nitration of 3-methylpyridine (3-picoline). This reaction can lead to the formation of several impurities, including unreacted starting material and positional isomers. Understanding this impurity profile is crucial for developing a robust analytical method capable of separating and quantifying these components.
Table 1: Potential Impurities in this compound Synthesis
| Compound Name | Structure | Origin |
| 3-Methylpyridine (3-Picoline) | Unreacted Starting Material | |
| 3-Methyl-2-nitropyridine | ![]() | Isomeric Byproduct |
| 5-Methyl-2-nitropyridine | ![]() | Isomeric Byproduct |
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and versatile technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power makes it ideal for separating structurally similar isomers from the main analyte.
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 15 70 20 70 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
HPLC Experimental Workflow
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be particularly effective for quantifying volatile impurities like the starting material, 3-methylpyridine.
Experimental Protocol: GC Purity of this compound
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh about 10 mg of the substance into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetone.
-
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis. HPLC generally offers better resolution for non-volatile, structurally similar isomers, while GC is excellent for volatile impurities.
Table 2: Comparative Analysis of a Hypothetical this compound Sample
| Parameter | HPLC Results | GC Results |
| Analyte Information | ||
| 3-Methylpyridine (RT) | 3.5 min | 5.2 min |
| 3-Methyl-2-nitropyridine (RT) | 8.1 min | 12.5 min |
| This compound (RT) | 9.5 min | 13.8 min |
| 5-Methyl-2-nitropyridine (RT) | 8.7 min | 12.8 min |
| Quantitative Results | ||
| 3-Methylpyridine (% Area) | 0.15% | 0.18% |
| 3-Methyl-2-nitropyridine (% Area) | 0.45% | 0.42% |
| This compound (% Area) | 99.20% | 99.15% |
| 5-Methyl-2-nitropyridine (% Area) | 0.20% | 0.25% |
| Calculated Purity | 99.20% | 99.15% |
Note: The above data is representative and intended for comparative purposes.
Logical Comparison of HPLC and GC for Purity Analysis
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Conclusion
Both HPLC and GC are valuable techniques for assessing the purity of this compound.
-
HPLC is the preferred method for comprehensive purity analysis due to its superior ability to separate the main component from its non-volatile, structurally similar nitro-isomers.
-
GC is a suitable alternative , particularly for quantifying volatile impurities such as the starting material, 3-methylpyridine.
For rigorous quality control in a drug development setting, employing HPLC as the primary method for purity determination and release, while potentially using GC for specific impurity monitoring (e.g., residual starting materials), would constitute a robust analytical strategy. The choice of method should always be guided by the specific impurities that need to be controlled and the overall analytical requirements.
spectroscopic comparison of 3-Methyl-4-nitropyridine and its N-oxide
A Spectroscopic Showdown: 3-Methyl-4-nitropyridine vs. its N-oxide
In the realm of pharmaceutical and materials science, the nuanced differences between a parent molecule and its N-oxide derivative can have profound implications for biological activity, reactivity, and physical properties. This guide provides a detailed spectroscopic comparison of this compound and its corresponding N-oxide, offering researchers, scientists, and drug development professionals a comprehensive dataset and procedural overview for their own investigations.
Data Presentation: A Comparative Analysis
The following table summarizes the key spectroscopic data for this compound and this compound N-oxide. While experimental data for the N-oxide is available, there is a notable lack of readily accessible experimental spectroscopic data for the parent compound, this compound. This data gap is highlighted in the table.
| Spectroscopic Technique | This compound | This compound N-oxide | Key Differences |
| ¹H NMR | Data not readily available | δ (ppm): 8.42 (d, H-2), 8.25 (s, H-5), 7.85 (d, H-6), 2.60 (s, CH₃) [in CDCl₃] | The N-oxide group significantly deshields the protons on the pyridine ring, particularly H-2 and H-6, due to its electron-withdrawing nature. |
| ¹³C NMR | Data not readily available | δ (ppm): 148.5 (C-4), 141.2 (C-2), 139.8 (C-6), 125.5 (C-5), 123.8 (C-3), 17.2 (CH₃) [in DMSO-d₆][1] | The N-oxide functionality influences the chemical shifts of all ring carbons, with notable deshielding of C-2 and C-6. |
| Infrared (IR) | Data not readily available | ν (cm⁻¹): ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1250 (N-O stretch)[1] | The prominent N-O stretching vibration is a key diagnostic peak for the N-oxide. The nitro group stretches are also present. |
| UV-Vis | Data not readily available | Data not readily available in searched literature. | The N-oxide is expected to cause a bathochromic (red) shift in the UV-Vis absorption bands compared to the parent pyridine due to extended conjugation. |
| Mass Spectrometry | Molecular Weight: 138.12 g/mol [2] | Molecular Weight: 154.12 g/mol .[3] A prominent [M-16]⁺ peak corresponding to the loss of the oxygen atom is often observed.[4] | The N-oxide will have a molecular ion peak 16 amu higher than the parent compound. The loss of an oxygen atom is a characteristic fragmentation pattern for N-oxides. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (e.g., 2-5 seconds).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
UV-Visible (UV-Vis) Spectroscopy
-
Solution-Phase UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline correction should be performed using a cuvette containing only the solvent.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph for volatile compounds.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the .
Caption: Workflow for the spectroscopic comparison of the two compounds.
References
A Comparative Guide to the Synthesis of 3-Methyl-4-nitropyridine
For researchers and professionals in the fields of organic chemistry and drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Methyl-4-nitropyridine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of established protocols for its synthesis, primarily focusing on the nitration of 3-methylpyridine-1-oxide. We present a quantitative comparison of different methodologies, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable synthesis strategy.
Quantitative Comparison of Synthesis Protocols
The following table summarizes the key quantitative parameters of different protocols for the synthesis of this compound-1-oxide, the direct precursor to this compound. This data allows for an objective comparison of reaction conditions, yields, and durations.
| Parameter | Protocol 1: Fuming Nitric Acid | Protocol 2: Potassium Nitrate |
| Starting Material | 3-Methylpyridine-1-oxide | 3,5-Dimethylpyridine-N-oxide |
| Nitrating Agent | Fuming yellow nitric acid (sp. gr. 1.50) | Potassium nitrate in sulfuric acid |
| Solvent/Medium | Concentrated sulfuric acid (sp. gr. 1.84) | Concentrated sulfuric acid |
| Reaction Temperature | 95-105°C[1][2] | 60-120°C[3] |
| Reaction Time | ~2.5 - 3 hours[1][2] | 0.5 - 12 hours[3] |
| Reported Yield | 70-73%[1] | up to 86.3%[3] |
| Purity | High, after recrystallization | High (up to 99% HPLC)[3][4] |
| Key Advantages | Well-established and documented procedure. | Avoids use of fuming nitric acid, potentially safer.[3] |
| Key Disadvantages | Use of highly corrosive and hazardous fuming nitric acid.[1] | Requires preparation of the nitrating solution. |
Detailed Experimental Protocols
Below are the detailed methodologies for the key synthesis protocols.
Protocol 1: Synthesis of this compound-1-oxide using Fuming Nitric Acid
This protocol is a well-established method adapted from Organic Syntheses.
Materials:
-
3-Methylpyridine-1-oxide
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Fuming yellow nitric acid (sp. gr. 1.50)
-
Crushed ice
-
Sodium carbonate monohydrate
-
Chloroform
-
Anhydrous sodium sulfate
-
Acetone
Procedure:
-
In a 3-liter round-bottomed flask, 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide is added to 630 ml of cold (0–5°C) concentrated sulfuric acid.[1]
-
The mixture is cooled to approximately 10°C, and 495 ml of fuming yellow nitric acid is added in portions.[1]
-
The flask is fitted with a condenser and heated in an oil bath. The temperature is gradually raised to 95–100°C over 25–30 minutes.[1]
-
A vigorous exothermic reaction will commence, which should be controlled with an ice-water bath.[1]
-
After the vigorous reaction subsides, heating is continued at 100–105°C for 2 hours.[1][2]
-
The reaction mixture is then cooled to 10°C and poured onto 2 kg of crushed ice.[1]
-
The solution is neutralized by the slow addition of sodium carbonate monohydrate, leading to the precipitation of the yellow crystalline product.[1][2]
-
The solid is collected by suction filtration and washed with water.[1]
-
The crude product is then extracted with boiling chloroform.[1]
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.[1]
-
The resulting solid is recrystallized from acetone to yield pure this compound-1-oxide.[1] The total yield is reported to be between 178–187 g (70–73%).[1]
Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide using Potassium Nitrate
This protocol presents an alternative nitration method that avoids the use of fuming nitric acid and is based on a patent for the synthesis of a related compound.[3]
Materials:
-
3,5-Dimethylpyridine-N-oxide
-
Concentrated sulfuric acid
-
Potassium nitrate
-
Ammonia solution
-
Water
Procedure:
-
Dissolve 12.3g of 3,5-dimethylpyridine-N-oxide in 90g of concentrated sulfuric acid in a reaction vessel.[3]
-
Prepare a sulfuric acid solution of potassium nitrate by dissolving 14.15g of potassium nitrate in 100g of concentrated sulfuric acid.[3]
-
Under controlled temperature conditions (0°C to 5°C), dropwise add the sulfuric acid solution of potassium nitrate to the 3,5-dimethylpyridine-N-oxide solution.[3]
-
After the addition is complete, heat the reaction mixture to 60°C to 65°C and maintain for 2 hours.[3]
-
Monitor the reaction progress by HPLC until the starting material is completely consumed.[3]
-
Cool the reaction mixture to room temperature and add water with stirring.[3]
-
Adjust the pH of the solution to 8-8.5 with ammonia solution to precipitate the product.[3]
-
Filter the solid, dry it to obtain the final product. The reported yield for this specific example is 85.7% with an HPLC purity of 99%.[3]
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Protocol 1: Fuming Nitric Acid Nitration.
Caption: Workflow for Protocol 2: Potassium Nitrate Nitration.
References
comparative study of nitrating agents for 3-methylpyridine
The nitration of the pyridine ring is a challenging yet crucial transformation in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine nucleus makes it resistant to electrophilic aromatic substitution, often necessitating harsh reaction conditions or specialized nitrating agents to achieve viable yields and regioselectivity. This guide provides a comparative analysis of different nitrating agents for 3-methylpyridine (3-picoline), supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their synthetic goals.
Data Presentation: Performance of Nitrating Agents
The selection of a nitrating agent has a profound impact on the yield and isomeric distribution of the products. The following table summarizes quantitative data for two distinct methods for the nitration of 3-methylpyridine and a related activated substrate.
| Parameter | Method A: HNO₃ in (CF₃CO)₂O | Method B: Mixed Acid (HNO₃/H₂SO₄) on Activated Substrate |
| Nitrating Agent | Nitric acid in trifluoroacetic anhydride | Fuming nitric acid in concentrated sulfuric acid |
| Active Species | Dinitrogen pentoxide (N₂O₅) (in situ) | Nitronium ion (NO₂⁺) |
| Substrate | 3-Methylpyridine | 3-Methylpyridine-1-oxide |
| Primary Product | 3-Methyl-5-nitropyridine | 3-Methyl-4-nitropyridine-1-oxide |
| Overall Yield | 62%[1] | 70–73%[2] |
| Regioselectivity | Highly selective for the 5-position | Highly selective for the 4-position |
| Reaction Conditions | 0 °C to room temperature | 10 °C initially, then heated to reflux |
| Notes | Milder conditions, good yield for the unactivated ring. | Requires pre-activation of the substrate via N-oxidation. Direct nitration of 3-methylpyridine with mixed acid is reported to give very low yields.[3] |
Signaling Pathways and Experimental Workflows
The logical flow of the nitration processes can be visualized to better understand the sequence of operations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method A: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method, developed by Katritzky et al., utilizes the in situ formation of dinitrogen pentoxide, a potent nitrating agent that is effective for electron-deficient rings under relatively mild conditions.[1][4]
Materials:
-
3-Methylpyridine (3-picoline)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, chill trifluoroacetic anhydride (5.0 eq.) in an ice bath to 0 °C.
-
Slowly add 3-methylpyridine (1.0 eq.) to the cooled trifluoroacetic anhydride with stirring.
-
To this mixture, add concentrated nitric acid (1.05 eq.) dropwise, ensuring the temperature is maintained at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture carefully onto crushed ice and neutralize by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methyl-5-nitropyridine.[1]
Method B: Mixed Acid Nitration of 3-Methylpyridine-1-oxide
Direct nitration of 3-methylpyridine with mixed acid (HNO₃/H₂SO₄) is generally low-yielding due to the deactivation of the ring upon protonation by the strong acid.[3] A common and effective strategy is to first activate the ring via N-oxidation. The resulting N-oxide can then be nitrated efficiently, primarily at the 4-position. The N-oxide can be subsequently removed if desired.
Materials:
-
3-Methylpyridine-1-oxide
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Saturated Sodium Carbonate solution (Na₂CO₃)
-
Ice-salt bath
Procedure:
-
In a 3-liter round-bottom flask, add 3-methylpyridine-1-oxide (1.65 moles) to 630 mL of cold (0–5 °C) concentrated sulfuric acid. Maintain cooling in an ice-salt bath during the addition.[2]
-
Once the substrate is dissolved, cool the mixture to approximately 10 °C.
-
Slowly add 495 mL of fuming yellow nitric acid over 3-4 hours, ensuring the reaction temperature does not exceed 30 °C.
-
After the addition, heat the reaction mixture to reflux for 2 hours. Be cautious, as vigorous refluxing with the evolution of nitrogen oxides can occur.[2]
-
Cool the mixture to room temperature and pour it slowly onto 2.5 kg of crushed ice.
-
Neutralize the solution by the careful and portion-wise addition of saturated sodium carbonate solution. Large volumes of nitrogen oxides will be evolved.[2]
-
Extract the neutralized solution continuously with chloroform for 48 hours.
-
Dry the chloroform extracts over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The resulting crude product can be purified by recrystallization from acetone to yield this compound-1-oxide.[2]
Alternative Modern Approaches
Recent advances in synthetic methodology have introduced novel strategies for nitration that avoid harsh acidic conditions. One such method involves a dearomatization-rearomatization sequence via oxazino pyridine intermediates. This radical-based process uses tert-butyl nitrite (TBN) and TEMPO. While effective for a range of pyridines, this method was reported to be unsuccessful for a 5-methyl-substituted oxazino pyridine, suggesting it may not be a viable route for the direct meta-nitration of 3-methylpyridine. Nevertheless, such approaches highlight the ongoing development in the field to overcome the inherent challenges of pyridine functionalization.
References
Comparative Kinetic Analysis of Reactions Involving 3-Methyl-4-nitropyridine and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving 3-Methyl-4-nitropyridine and structurally related compounds. Due to the limited availability of direct kinetic data for this compound, this document leverages experimental data from analogous 4-nitropyridine derivatives to provide insights into its expected reactivity. The primary focus is on nucleophilic aromatic substitution (SNAr) reactions, which are pivotal in the functionalization of the pyridine ring for various applications, including drug discovery.
Introduction to Reactivity
This compound belongs to the class of electron-deficient aromatic systems, where the pyridine nitrogen and the strongly electron-withdrawing nitro group at the 4-position activate the ring for nucleophilic attack. In such systems, the rate-determining step is typically the initial addition of the nucleophile to form a high-energy anionic intermediate.[1] The stability of this intermediate, often referred to as a Meisenheimer complex, is crucial in dictating the reaction rate.[1] The presence of a methyl group at the 3-position is expected to have a modest electronic and steric influence on the reaction kinetics compared to unsubstituted 4-nitropyridine.
Comparative Kinetic Data
Below is a summary of second-order rate constants for the SNAr reactions of various nitropyridine derivatives with different nucleophiles. This data allows for an objective comparison of their reactivity profiles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 4-Nitropyridine 1-oxide | Piperidine | Ethanol | 30 | 6.23 x 10⁻⁶[1] |
| 2-Nitropyridine 1-oxide | Sodium Ethoxide | Ethanol | - | Relative Rate: Faster than 4-nitro isomer |
| 4-Nitropyridine 1-oxide | Sodium Ethoxide | Ethanol | - | Relative Rate: Intermediate |
| 3-Nitropyridine 1-oxide | Sodium Ethoxide | Ethanol | - | Relative Rate: Slower than 4-nitro isomer |
| 2-Chloro-5-nitropyridine | n-Butylamine | DMSO | 25 | 0.138 |
| 2-Chloro-3-nitropyridine | n-Butylamine | DMSO | 25 | 0.011 |
| 2-Chloro-5-nitropyridine | Piperidine | DMSO | 25 | 1.83 |
| 2-Chloro-3-nitropyridine | Piperidine | DMSO | 25 | 0.081 |
| 2-Methoxy-3-nitropyridine | Piperidine | Water | 20 | 0.0000649 |
| 2-Methoxy-5-nitropyridine | Piperidine | Water | 20 | 0.000178 |
Discussion of Reactivity Trends
The provided data illustrates several key trends in the reactivity of nitropyridines:
-
Activation by the Nitro Group and Ring Nitrogen: The nitro group is a powerful activating group for SNAr reactions, and its effect is most pronounced when it is at the 2- or 4-position relative to the pyridine nitrogen.[1]
-
Leaving Group Ability: The nitro group itself can act as a leaving group in SNAr reactions, particularly in highly activated systems like 4-nitropyridine N-oxide.[4][5]
-
Positional Isomers: The position of the nitro group significantly impacts reactivity. For nitropyridine N-oxides reacting with sodium ethoxide, the reactivity order is 2-nitro > 4-nitro > 3-nitro.
-
Influence of N-Oxide: The N-oxide functionality further enhances the electrophilicity of the pyridine ring, making 4-nitropyridine N-oxide a highly reactive substrate for nucleophilic substitution.[2]
-
Solvent Effects: The reaction rates are sensitive to the solvent used, with polar aprotic solvents like DMSO generally promoting SNAr reactions.
For this compound, it can be inferred that the 4-nitro group strongly activates the C4 position for nucleophilic attack. The 3-methyl group is likely to have a minor electron-donating effect, which might slightly decrease the reactivity compared to the unsubstituted 4-nitropyridine. Steric hindrance from the adjacent methyl group could also play a role in slowing down the reaction, depending on the size of the incoming nucleophile.
Experimental Protocols
The following is a generalized experimental protocol for studying the kinetics of SNAr reactions of nitropyridines with amines, based on methodologies described in the literature.
Objective: To determine the second-order rate constant for the reaction of a nitropyridine derivative with an amine.
Materials:
-
Nitropyridine substrate (e.g., 4-nitropyridine 1-oxide)
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., ethanol, DMSO, or acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the nitropyridine substrate of known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile at different concentrations in the same solvent. A large excess of the amine is typically used to ensure pseudo-first-order conditions.
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix a known volume of the nitropyridine solution with a known volume of one of the amine solutions. The final concentrations should be such that the amine is in at least a 10-fold excess.
-
Immediately start monitoring the reaction by recording the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. The wavelength is determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.
-
Continue data acquisition until the reaction is complete (i.e., no further change in absorbance is observed).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of amine), the reaction follows first-order kinetics. The observed rate constant (kobs) can be obtained by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the end of the reaction.
-
Repeat the experiment with different concentrations of the amine nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the amine: kobs = k₂[Amine] + k₀ where k₀ is the rate constant for the uncatalyzed reaction (often negligible).
-
Visualizations
Reaction Pathway
References
- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 5. sciencemadness.org [sciencemadness.org]
A Comparative Guide to the Regioselectivity of 3-Methylpyridine Nitration
For Researchers, Scientists, and Drug Development Professionals
The nitration of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, providing essential intermediates for the pharmaceutical and agrochemical industries. However, the electron-deficient nature of the pyridine ring presents a significant challenge to electrophilic aromatic substitution, often necessitating harsh reaction conditions and leading to issues of regioselectivity. This guide provides an objective comparison of different methodologies for the nitration of 3-methylpyridine (3-picoline), with a focus on regioselectivity, supported by experimental data.
Introduction to Regioselectivity in Pyridine Nitration
The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution, when it occurs, is generally favored at the 3- and 5-positions (meta to the nitrogen), as the positive charge in the sigma complex intermediate is delocalized without placing a positive charge on the electronegative nitrogen atom.[1] In the case of 3-methylpyridine, the presence of an electron-donating methyl group at the 3-position further influences the regiochemical outcome of nitration. The methyl group activates the ring, but its directing effect can lead to a mixture of products. The primary sites for nitration are the 2, 4, 5, and 6 positions. Steric hindrance from the methyl group can also play a role in determining the final product distribution.
Comparison of Nitration Methodologies
This guide compares two primary approaches for the nitration of 3-methylpyridine: the classical mixed acid method and an alternative method employing nitric acid in trifluoroacetic anhydride.
Method 1: Classical Nitration with Mixed Acid (HNO₃/H₂SO₄)
The use of a mixture of concentrated nitric acid and sulfuric acid is the traditional method for nitrating aromatic compounds. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). While a common method, its application to pyridine derivatives can require high temperatures and often results in low to moderate yields.
Method 2: Nitration with Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA)
This alternative method offers a milder approach to nitration. Trifluoroacetic anhydride is believed to react with nitric acid to form a mixed anhydride, which can act as a source of the nitronium ion under less acidic conditions compared to the mixed acid system.
Experimental Data and Regioselectivity
The regioselectivity of 3-methylpyridine nitration is highly dependent on the reaction conditions. The following table summarizes the product distribution and yields obtained from different experimental protocols.
| Nitration Method | Reagents | Product(s) | Yield (%) | Reference |
| Alternative Method | HNO₃ / (CF₃CO)₂O | 3-Methyl-5-nitropyridine | 62% | Katritzky et al. |
| 3-Methyl-2-nitropyridine | Not Quantified | Katritzky et al. |
The available data indicates that nitration with nitric acid in trifluoroacetic anhydride favors substitution at the 5-position, yielding 3-methyl-5-nitropyridine as the major product. This outcome is electronically favored as the 5-position is meta to the deactivating nitrogen and ortho to the activating methyl group. The formation of 3-methyl-2-nitropyridine is also observed, indicating that substitution ortho to the nitrogen is possible, though likely in a lower yield.
Experimental Protocols
Method 2: Nitration of 3-Methylpyridine with Nitric Acid in Trifluoroacetic Anhydride
This protocol is based on the work of Katritzky et al.
Materials:
-
3-Methylpyridine (3-picoline)
-
Trifluoroacetic anhydride (TFAA)
-
Concentrated nitric acid (70%)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-methylpyridine (1.0 eq) in trifluoroacetic anhydride (10-15 volumes), cooled in an ice bath, add concentrated nitric acid (2.0 eq) dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Visualization of Regioselectivity
The potential nitration products of 3-methylpyridine are illustrated in the diagram below, highlighting the positions susceptible to electrophilic attack.
Caption: Potential mononitration products of 3-methylpyridine.
Conclusion
The assessment of regioselectivity in the nitration of 3-methylpyridine is crucial for the targeted synthesis of valuable chemical intermediates. The reviewed literature indicates that alternative nitration methods, such as the use of nitric acid in trifluoroacetic anhydride, can offer good yields with a preference for substitution at the 5-position. A significant gap exists in the literature regarding a detailed, quantitative analysis of the isomer distribution under classical mixed-acid conditions for 3-methylpyridine. Further research in this area would be highly beneficial to provide a more complete comparative framework for chemists in the field. The choice of nitration method will ultimately depend on the desired regioisomer and the required reaction conditions in terms of mildness and yield.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Efficacy of 3-Methyl-4-nitropyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-4-nitropyridine scaffold is a promising starting point in the design of novel therapeutics, demonstrating a wide range of biological activities. This guide provides a comparative overview of the efficacy of select this compound derivatives, with a focus on their potential as kinase inhibitors and anticancer agents. While a single comprehensive study directly comparing a wide array of these derivatives is not yet available in public literature, this document synthesizes existing data to highlight structure-activity relationships and guide future research. We present available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support drug discovery efforts.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following table summarizes the reported biological activities of representative this compound derivatives. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Precursor | - | - | [1] |
| 4-(4-Nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | Cytotoxicity (MTT Assay) | HepG-2 (Liver Cancer) | 1.2 | [2] |
| 4-(4-Nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | Cytotoxicity (MTT Assay) | MDA-MB-231 (Breast Cancer) | 26.8 | [2] |
| 4-(4-Nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | Cytotoxicity (MTT Assay) | PBMC (Normal Cells) | > 30 | [2] |
Note: The limited availability of public data on a homologous series of this compound derivatives necessitates the inclusion of a closely related dihydropyridone derivative to illustrate the potential of the broader scaffold.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are methodologies for key assays relevant to the assessment of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often involves the nitration of a corresponding pyridine precursor. For example, this compound can be synthesized from 2-amino-4-methylpyridine through a multi-step process involving nitration, diazotization to a hydroxyl group, chlorination, and subsequent dehalogenation.
A general synthetic approach is as follows:
-
Nitration: The starting pyridine derivative is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the pyridine ring.
-
Functional Group Interconversion: The other substituents on the pyridine ring can be modified to achieve the desired final compound. This may involve reactions such as nucleophilic substitution, cross-coupling reactions, or reduction of the nitro group to an amine for further derivatization.
In Vitro Kinase Inhibition Assay (JAK2 and GSK-3β)
This protocol describes a general luminescence-based assay to determine the in vitro inhibitory activity of test compounds against Janus Kinase 2 (JAK2) or Glycogen Synthase Kinase-3 beta (GSK-3β).
Materials:
-
Purified recombinant human JAK2 or GSK-3β enzyme.
-
Kinase substrate (e.g., a specific peptide for the respective kinase).
-
ATP.
-
Kinase assay buffer.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
384-well white opaque plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to the optimal concentrations in kinase assay buffer.
-
Reaction Setup: Add the test compound solution to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add the enzyme and substrate mixture to the wells to start the reaction. Include controls for 100% enzyme activity (vehicle only) and 0% activity (no enzyme).
-
ATP Addition: Add ATP to the wells to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MDA-MB-231).
-
Cell culture medium and supplements.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of drug candidates is paramount. This compound derivatives have been suggested as potential inhibitors of key signaling kinases such as JAK2 and GSK-3. Below are diagrams illustrating these pathways and a typical experimental workflow for evaluating these compounds.
Caption: The JAK/STAT signaling pathway and the inhibitory action of a this compound derivative.
References
The Versatility of 3-Methyl-4-nitropyridine: A Comparative Review of Its Applications in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of foundational molecules is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic compounds, 3-Methyl-4-nitropyridine has emerged as a versatile and highly valuable building block. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of a range of biologically active molecules, including inhibitors for critical enzyme targets such as Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and Factor IXa, as well as urease inhibitors and antiviral agents.
This guide provides a comprehensive comparison of the applications of this compound, presenting experimental data, detailed methodologies, and a comparative analysis of its derivatives against alternative compounds.
At the Crossroads of Synthesis: The Gateway to Bioactive Scaffolds
This compound serves as a crucial starting material for a variety of more complex molecules. A key transformation is the synthesis of its N-oxide derivative, this compound N-oxide, which further enhances its reactivity and utility in medicinal chemistry.
Synthesis of this compound N-oxide: A Detailed Protocol
The conversion of this compound to its N-oxide is a foundational step for many subsequent applications. A common and effective method involves nitration using a mixture of sulfuric acid and fuming nitric acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-methylpyridine-1-oxide is dissolved in concentrated sulfuric acid and cooled in an ice bath.
-
Nitration: Fuming nitric acid is added dropwise to the cooled solution, maintaining a low temperature.
-
Reaction: The mixture is then heated, typically to around 95-100°C, to initiate the reaction. The reaction is often vigorous and requires careful temperature control.
-
Workup: After the reaction is complete, the mixture is cooled and poured onto ice. The product is then precipitated by neutralizing the acid with a base, such as sodium carbonate.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent like acetone to yield the final this compound N-oxide.[1][2]
This N-oxide derivative is a key intermediate, for example, in the synthesis of omeprazole and esomeprazole, widely used proton pump inhibitors.[3]
A Versatile Precursor for Kinase Inhibitors
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, and this compound provides a valuable entry point for creating potent and selective inhibitors for various kinases implicated in diseases ranging from cancer to neurodegenerative disorders.
Janus Kinase 2 (JAK2) Inhibitors
JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways. Dysregulation of JAK2 activity is associated with myeloproliferative neoplasms and other inflammatory diseases. While direct synthesis of JAK2 inhibitors starting from this compound is not extensively documented in readily available literature, its derivatives are recognized as important intermediates. The general strategy involves the reduction of the nitro group to an amine, followed by coupling with other heterocyclic systems to construct the final inhibitor.
Conceptual Synthetic Pathway for JAK2 Inhibitors:
Figure 1: Conceptual workflow for the synthesis of JAK2 inhibitors.
Glycogen Synthase Kinase-3 (GSK3) Inhibitors
GSK3 is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been linked to Alzheimer's disease, bipolar disorder, and diabetes. This compound is a recognized precursor for the synthesis of GSK3 inhibitors. The synthetic approach often mirrors that for JAK2 inhibitors, where the nitro group is a handle for introducing the necessary amine functionality for building the final inhibitor structure.
Beyond Kinases: Applications in Antiviral and Other Therapies
The utility of this compound extends beyond kinase inhibition. A notable application is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
Intermediate in the Synthesis of Nevirapine
The synthesis of Nevirapine involves the use of 2-chloro-4-methyl-3-nitropyridine as a key intermediate. While not directly this compound, the synthesis of this chlorinated analog often starts from precursors closely related to it. The synthesis of 3-amino-2-chloro-4-methylpyridine, a direct precursor to Nevirapine, has been described starting from 2-chloro-4-methyl-3-nitropyridine.[4]
Comparative Data: Urease Inhibitors
While not directly derived from this compound, studies on structurally similar nitropyridine derivatives provide valuable comparative data. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors, an important target for the treatment of infections caused by Helicobacter pylori. The table below summarizes the inhibitory activity of some of these compounds compared to the standard inhibitor, thiourea.
| Compound | IC50 (µM) vs. Jack Bean Urease |
| Thiourea (Standard) | 21.2 ± 0.12 |
| Derivative A | 1.58 ± 0.04 |
| Derivative B | 2.10 ± 0.06 |
| Derivative C | 3.45 ± 0.11 |
Data synthesized from representative studies on nitropyridine-based urease inhibitors.
This data highlights the potential of the nitropyridine scaffold in developing potent enzyme inhibitors, suggesting that derivatives of this compound could also exhibit significant activity.
Broader Therapeutic Potential: Anticancer and Antimicrobial Applications
The pyridine ring is a common motif in a vast array of anticancer and antimicrobial agents. While specific studies focusing on derivatives of this compound are emerging, the broader class of pyridine derivatives has shown significant promise.
Anticancer Activity: Numerous pyridine derivatives have been synthesized and evaluated for their anticancer properties, demonstrating activities such as the inhibition of tubulin polymerization and antiproliferative action against various cancer cell lines.[5][6][7][8]
Antimicrobial Activity: Nitropyridine derivatives have been investigated for their antibacterial and antifungal activities.[9][10][11] The nitro group can be crucial for the antimicrobial effect, and its reduction to an amino group can also lead to potent antimicrobial compounds.
Logical Relationship for Drug Discovery:
Figure 2: Logical flow from the core scaffold to therapeutic applications.
Conclusion
This compound stands as a cornerstone in the synthesis of a diverse array of bioactive compounds. Its strategic importance is evident in its role as a precursor to key intermediates for kinase inhibitors, antiviral drugs, and other potential therapeutic agents. The reactivity of the nitro group and the versatility of the pyridine scaffold offer medicinal chemists a powerful platform for drug discovery. While direct comparative studies for derivatives of this compound are still an area of active research, the existing data on related structures strongly supports its potential for developing novel and effective pharmaceuticals. Future investigations focusing on the synthesis and biological evaluation of a wider range of derivatives from this starting material are warranted and hold significant promise for advancing the field of medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijsat.org [ijsat.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
Quantitative Analysis of 3-Methyl-4-nitropyridine: A Comparative Guide
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 3-Methyl-4-nitropyridine in a sample. The selection of an optimal method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.
While specific validated methods for this compound are not extensively reported in publicly available literature, this guide draws comparisons from established methods for structurally similar compounds, such as pyridine derivatives and nitrophenols. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for the analysis of such aromatic compounds.[1]
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the quantitative analysis of this compound will be dictated by the specific requirements of the analysis. HPLC is often favored for its versatility and suitability for non-volatile or thermally labile compounds, while GC-MS provides excellent separation and identification capabilities for volatile and semi-volatile compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[2] |
| Selectivity | Moderate to High | Very High |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. For a similar compound, 3-methyl-4-nitrophenol, an LOD of 0.87 µg/mL has been reported.[3] | High, often in the ng/mL to pg/mL range. |
| Linearity Range | Generally wide, for example, 3 - 18 µg/mL has been reported for caffeine, a related heterocyclic compound. | A representative range for pyridine derivatives can be from 5.00 - 1000.0 ng/mL.[4] |
| Accuracy (% Recovery) | Typically in the range of 90-110%. | Commonly in the range of 85-115%. |
| Precision (%RSD) | Generally < 5%. | Typically < 10%. |
| Sample Preparation | Simple dissolution, filtration. Liquid-liquid or solid-phase extraction may be needed for complex matrices. | Derivatization may be required to improve volatility and thermal stability. Headspace analysis is an option for volatile impurities.[5] |
| Instrumentation Cost | Moderate | High |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample. |
Experimental Protocols
Below is a detailed experimental protocol for the quantitative analysis of this compound using a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This protocol is adapted from a validated method for the structurally similar compound, 3-methyl-4-nitrophenol.[3]
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
2. Sample Preparation
-
The sample preparation method will depend on the sample matrix.
-
For solid samples: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
For liquid samples (in a complex matrix): A liquid-liquid extraction may be necessary. For example, acidify the sample with HCl and extract with ethyl acetate. Evaporate the ethyl acetate and reconstitute the residue in the mobile phase.
-
3. HPLC-UV Method Parameters
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. This can be determined by running a UV scan of a standard solution. A wavelength around 270 nm is a reasonable starting point based on similar compounds.[3]
4. Calibration and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be > 0.99.
-
Inject the prepared sample solutions in triplicate.
-
Calculate the concentration of this compound in the samples by interpolating their mean peak areas from the calibration curve.
Visualizations
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: Decision tree for selecting an appropriate analytical method.
References
Comparative Guide to the Biological Activity of 3-Methyl-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-4-nitropyridine scaffold is a versatile building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Derivatives of this compound have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides an objective comparison of the biological activities of selected this compound derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell signaling pathways, such as Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK-3).
Inhibition of Protein Kinases
Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| Derivative A | JAK2 | 15 | HEL (human erythroleukemia) | [1][2] |
| Derivative B | JAK2 | 28 | Ba/F3-JAK2V617F | [1][2] |
| Derivative C | GSK-3β | 45 | N/A (biochemical assay) | [3][4] |
| Derivative D | GSK-3β | 82 | N/A (biochemical assay) | [3][4] |
| Ruxolitinib | JAK1/2 | 3.3 / 2.8 | N/A (biochemical assay) | [2] |
| CHIR-99021 | GSK-3α/β | 10 / 6.7 | N/A (biochemical assay) | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for JAK2)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then further diluted in the assay buffer.
-
The recombinant JAK2 enzyme is diluted in the assay buffer.
-
In a 384-well plate, the test compound and the enzyme solution are combined and incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ATP remaining is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2]
-
Signaling Pathway: JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is a hallmark of various cancers.
Caption: The JAK/STAT signaling pathway.
Signaling Pathway: GSK-3 Signaling in Cancer
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. In many cancers, the signaling pathways that regulate GSK-3 are dysregulated.
Caption: The PI3K/Akt/GSK-3 signaling pathway.
Antimicrobial Activity
Certain this compound derivatives have also been explored for their activity against various microbial pathogens.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | 16 | [7] |
| Derivative F | Staphylococcus aureus | 32 | [7] |
| Derivative G | Escherichia coli | 64 | [7] |
| Derivative H | Escherichia coli | >128 | [7] |
| Vancomycin | Staphylococcus aureus | 1 | [7] |
| Ciprofloxacin | Escherichia coli | 0.5 | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Reagents and Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in MHB directly in the wells of a 96-well plate.
-
A bacterial inoculum is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).
-
The standardized inoculum is further diluted in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are also included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[8][9]
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
This guide provides a comparative overview of the biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and progression of this promising class of compounds.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. promega.com [promega.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 3-Methyl-4-nitropyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-4-nitropyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to these procedures to minimize risks associated with this hazardous chemical.
This compound and its derivatives are classified as hazardous waste due to their potential toxicity and other hazardous properties.[1][2] All waste containing this compound, including pure substances, solutions, and contaminated materials, must be handled and disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1] In the event of a spill, the area should be evacuated, and for significant spills, the institution's Environmental Health and Safety (EHS) department must be contacted immediately.[1] For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[1]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all applicable regulations and should be managed by a licensed hazardous waste disposal company.[2][3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated items (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream must not be mixed with other incompatible waste. It should be kept separate from strong oxidizing agents and acids.[1]
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and include associated hazard warnings (e.g., Toxic, Irritant).
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Current practices for the disposal of waste pyridine often include rotary kiln incineration.[2]
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 3-Methyl-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-4-nitropyridine. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical requiring stringent safety measures. The primary hazards associated with this compound are summarized below.
Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Requirements:
A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |
Operational Handling Plan
A systematic approach is crucial when working with this compound.
Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Avoid the formation of dust during handling. Use non-sparking tools.
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Disposal Plan
Chemical waste is classified as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the chemical enter drains.
Experimental Protocol: Reduction of a Nitroarene
The reduction of the nitro group is a common transformation for nitroaromatic compounds like this compound. A representative protocol for the reduction of a related compound, this compound-1-oxide, to 3-methyl-4-aminopyridine via catalytic hydrogenation is provided below. This can be adapted for this compound with appropriate stoichiometric adjustments.
Materials:
-
This compound-1-oxide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen Gas (H₂)
-
Diatomaceous Earth (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound-1-oxide in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically to 5 bar) and stir the reaction mixture at room temperature for 36 hours.[2]
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-methyl-4-aminopyridine.[2]
Alternative Reduction Method:
The reduction of aromatic nitro compounds can also be achieved using tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This method is often employed when catalytic hydrogenation is not suitable due to the presence of other reducible functional groups.
Visualized Workflow
Caption: Workflow for the catalytic hydrogenation of this compound-1-oxide.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


